8-Hexadecanol
Description
Structure
3D Structure
Properties
IUPAC Name |
hexadecan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVNUMHZZANJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338561 | |
| Record name | 8-Hexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-83-0 | |
| Record name | 8-Hexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic analysis of 8-Hexadecanol (NMR, IR, Mass Spec)
A Guide to the Spectroscopic Elucidation of 8-Hexadecanol
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 8-Hexadecanol, a 16-carbon secondary fatty alcohol. In the landscape of pharmaceutical and materials science research, the precise structural confirmation of long-chain alcohols is paramount for understanding their physicochemical properties and biological functions. While extensive spectral libraries exist for primary alcohols like 1-Hexadecanol (Cetyl Alcohol), data for specific secondary alcohol isomers such as 8-Hexadecanol is less prevalent. This document addresses this gap by outlining the theoretical and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification of 8-Hexadecanol. By integrating foundational spectroscopic principles with predicted data, this guide serves as an essential resource for researchers, offering a robust methodology for the structural characterization of this and similar long-chain secondary alcohols.
Introduction: The Analytical Imperative for 8-Hexadecanol
8-Hexadecanol (C₁₆H₃₄O) is a saturated fatty alcohol distinguished by the placement of its hydroxyl (-OH) group on the eighth carbon of the hexadecane chain. Unlike its terminal isomer, 1-Hexadecanol, which is widely used as an emulsifier and surfactant, the properties and applications of 8-Hexadecanol are defined by this internal hydroxyl position. This structural nuance significantly influences its chemical reactivity, solvency, and interaction with biological systems, making its unambiguous identification a critical step in research and development.
This guide moves beyond a simple recitation of data. It provides the causal reasoning behind the selection of spectroscopic techniques and experimental parameters, empowering the scientist to not only acquire data but to interpret it with confidence. The forthcoming sections will detail the expected spectral signatures of 8-Hexadecanol, contrasting them with the well-documented spectra of 1-Hexadecanol to highlight the power of these techniques in distinguishing between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For 8-Hexadecanol, both ¹H and ¹³C NMR are indispensable for confirming the position of the hydroxyl group.
¹H NMR Spectroscopy: Proton Environments and Signal Multiplicity
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The key to differentiating 8-Hexadecanol from other isomers lies in analyzing the signals associated with the hydroxyl group and its attached carbon.
Predicted ¹H NMR Spectral Features for 8-Hexadecanol:
-
-CH(OH)- Proton (H8): This single proton is attached to the carbon bearing the hydroxyl group. It is deshielded by the electronegative oxygen and is expected to appear as a multiplet around 3.6-3.8 ppm . Its multiplicity will be complex due to coupling with the two adjacent methylene (-CH₂-) groups (at C7 and C9).
-
Terminal Methyl Protons (-CH₃, H1 and H16): The protons of the two methyl groups at opposite ends of the chain are in a classic alkane environment. They are expected to produce a triplet signal around 0.8-0.9 ppm due to coupling with their neighboring methylene groups.[1]
-
Methylene Protons (-CH₂-): The bulk of the protons are part of the long alkyl chains. These will overlap significantly, creating a large, broad signal centered around 1.2-1.4 ppm .[2] The methylene groups adjacent to the carbinol center (H7 and H9) may be slightly shifted downfield from this main envelope.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet that can range from 1.0 to 5.0 ppm.
Comparative Analysis: 8-Hexadecanol vs. 1-Hexadecanol
The primary distinguishing feature is the signal for the protons on the hydroxyl-bearing carbon. In 1-Hexadecanol, the -CH₂ OH protons appear as a distinct triplet around 3.64 ppm.[2] In 8-Hexadecanol, this is replaced by a -CH (OH)- multiplet, providing clear evidence of a secondary alcohol.
| Proton Group | Predicted 8-Hexadecanol | Reported 1-Hexadecanol[2] | Rationale for Difference |
| H on C-O | ~3.6-3.8 ppm (multiplet, 1H) | ~3.64 ppm (triplet, 2H) | Secondary (-CHOH) vs. Primary (-CH₂OH) carbinol center. |
| -CH₂- Envelope | ~1.2-1.4 ppm (broad, ~24H) | ~1.25 ppm (broad, ~26H) | Fewer protons in the main envelope for the 8-isomer. |
| Terminal -CH₃ | ~0.8-0.9 ppm (triplet, 6H) | ~0.88 ppm (triplet, 3H) | Two symmetric methyl groups in 8-Hexadecanol. |
| -OH | Variable (broad singlet, 1H) | Variable (broad singlet, 1H) | Environment-dependent, not a reliable differentiator. |
¹³C NMR Spectroscopy: Carbon Skeleton Symmetry and Chemical Shifts
¹³C NMR spectroscopy provides a count of unique carbon environments. Due to the symmetry of 8-Hexadecanol around the C8 carbon, fewer than 16 signals are expected.
Predicted ¹³C NMR Spectral Features for 8-Hexadecanol:
Assuming free rotation, the molecule possesses a plane of symmetry. Carbons C1-C7 will be equivalent to C16-C10, and C8 and C9 will be unique. This would result in 9 distinct signals.
-
Carbinol Carbon (-C-OH, C8): This is the most downfield-shifted carbon in the aliphatic region due to the direct attachment of the electronegative oxygen. It is expected to appear around 70-75 ppm .[3]
-
Adjacent Carbons (C7, C9): The carbons alpha to the hydroxyl group will also be shifted downfield relative to other methylene carbons, likely in the 35-40 ppm range.
-
Alkyl Chain Carbons: The remaining methylene carbons will appear in the typical aliphatic region of 22-32 ppm .
-
Terminal Methyl Carbon (C1, C16): The terminal methyl carbons will be the most upfield signal, appearing around 14 ppm .[2]
Comparative Analysis: 8-Hexadecanol vs. 1-Hexadecanol
In 1-Hexadecanol, the C1 carbon attached to the hydroxyl group is found at approximately 63.6 ppm.[2] The significantly more downfield shift of the carbinol carbon in 8-Hexadecanol (~70-75 ppm) is a definitive marker of a secondary alcohol. Furthermore, 1-Hexadecanol, being asymmetric, displays 16 unique carbon signals.
| Carbon Atom | Predicted 8-Hexadecanol (ppm) | Reported 1-Hexadecanol (ppm)[2] | Rationale for Difference |
| C-OH | ~70-75 (C8) | ~63.6 (C1) | Deshielding effect is greater on a secondary carbon. |
| Alpha Carbons | ~35-40 (C7, C9) | ~33.3 (C2) | Different electronic environment adjacent to the carbinol. |
| Alkyl Carbons | ~22-32 | ~23.2-32.4 | Broadly similar, but with different specific shifts. |
| Terminal Carbon | ~14 (C1, C16) | ~14.6 (C16) | Highly similar, as expected. |
| Number of Signals | 9 (due to symmetry) | 16 | Asymmetric vs. Symmetric structure. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 8-Hexadecanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of chloroform-d is standard for non-polar analytes.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For any long-chain alcohol, the spectrum is dominated by absorptions from the O-H and C-H bonds.
Expected IR Absorption Bands for 8-Hexadecanol:
The IR spectrum of 8-Hexadecanol is expected to be virtually indistinguishable from that of 1-Hexadecanol, as the technique is primarily sensitive to bond types rather than their specific location in a long alkyl chain.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3550 cm⁻¹ .[4] This broadening is a result of intermolecular hydrogen bonding.
-
C-H Stretch: A strong, sharp series of peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the stretching of C-H bonds in the long alkyl chain.[5]
-
C-O Stretch: A sharp, medium-to-strong intensity peak in the fingerprint region. For a secondary alcohol, this is expected around 1100-1125 cm⁻¹ . This is slightly different from a primary alcohol like 1-Hexadecanol, which shows this peak closer to 1050 cm⁻¹.[6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 8-Hexadecanol | Key Characteristics |
| O-H Stretch | 3200 - 3550 | Strong, Broad |
| C-H Stretch (sp³) | 2850 - 2960 | Strong, Sharp |
| C-O Stretch | 1100 - 1125 | Medium-Strong, Sharp |
Experimental Protocol: IR Spectrum Acquisition (FT-IR)
-
Sample Preparation (KBr Pellet): Mix ~1 mg of solid 8-Hexadecanol with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternative (Thin Film): Gently melt a small amount of the sample between two salt plates (NaCl or KBr) to create a thin liquid film.
-
Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) must be taken first.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. For alcohols, Electron Ionization (EI) is a common technique that induces characteristic fragmentation.
Expected Mass Spectrum of 8-Hexadecanol:
-
Molecular Ion (M⁺): The molecular weight of 8-Hexadecanol is 242.44 g/mol . The molecular ion peak (m/z = 242) may be weak or entirely absent, which is common for long-chain alcohols as they fragment readily.
-
Dehydration Peak (M-18): A peak at m/z = 224 (242 - 18) is expected due to the loss of a water molecule. This is a hallmark of alcohols.
-
Alpha-Cleavage: This is the most informative fragmentation pathway for determining the position of the hydroxyl group. Cleavage occurs at the C-C bond adjacent to the carbon bearing the -OH group. For 8-Hexadecanol, two primary alpha-cleavage pathways are possible:
-
Cleavage of the C7-C8 bond: This results in the loss of a heptyl radical (C₇H₁₅•, mass = 99). The resulting oxygen-containing cation, [CH₃(CH₂)₆CH=OH]⁺, would have an m/z = 143 .
-
Cleavage of the C8-C9 bond: This also results in the loss of a heptyl radical. The resulting cation would be identical, with an m/z = 143 .
-
The presence of a prominent base peak at m/z = 143 would be strong evidence for the hydroxyl group being at the C8 position.
Comparative Analysis: 8-Hexadecanol vs. 1-Hexadecanol
For 1-Hexadecanol, the primary alpha-cleavage event involves the loss of the C₁₅H₃₁ alkyl radical, leading to a very stable [CH₂=OH]⁺ ion at m/z = 31 . The presence of a base peak at m/z 31 is characteristic of primary alcohols. This clear difference in the major fragment ion (m/z 143 vs. m/z 31) makes mass spectrometry an excellent tool for distinguishing these isomers.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 8-Hexadecanol (~1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Separation: Inject 1 µL of the sample into the GC. Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 100 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
MS Acquisition: The mass spectrometer will acquire spectra of the compound as it elutes from the GC column. Set the mass range from m/z 30 to 300. The ionization energy is typically set to 70 eV.
Integrated Analysis Workflow and Data Visualization
Logical Workflow for Structural Elucidation
Sources
Solubility Profiling of 8-Hexadecanol: Thermodynamic Characterization & Experimental Protocols
Executive Summary
8-Hexadecanol (CAS 19792-52-0), a secondary fatty alcohol isomer of cetyl alcohol (1-hexadecanol), presents a unique solubility profile critical for specialized applications in drug delivery, lipid-based formulations, and surface chemistry.[1] Unlike its primary counterpart, the hydroxyl group at the C8 position introduces steric hindrance and symmetry breaking that significantly alters its crystal lattice energy and solvation thermodynamics.
This technical guide provides a comprehensive analysis of the solubility behavior of 8-hexadecanol in organic solvents. It synthesizes thermodynamic principles with practical experimental protocols, offering researchers a roadmap for characterizing this compound in formulation environments.[1]
Physicochemical Characterization & Structural Logic[1]
To understand the solubility profile of 8-hexadecanol, one must first analyze its structural deviation from standard fatty alcohols.[1]
Structural Impact on Solvation
While 1-hexadecanol forms a robust "herringbone" crystal structure due to efficient packing of linear chains and accessible terminal hydrogen bonding, 8-hexadecanol possesses a "kink" at the mid-chain hydroxyl group.
-
Lattice Energy: The internal -OH group disrupts the Van der Waals forces along the alkyl chain, typically resulting in a lower melting point (~42–46°C predicted/observed) compared to 1-hexadecanol (49–50°C).
-
Solvation Entropy: The increased rotational freedom of the alkyl "tails" on either side of the C8 position enhances the entropy of fusion (
), making the dissolution process in non-polar solvents thermodynamically more favorable at lower temperatures.[1]
Physical Properties Baseline
| Property | Value / Characteristic | Relevance to Solubility |
| Molecular Formula | Lipophilic dominance. | |
| Molecular Weight | 242.44 g/mol | High MW suggests slower dissolution kinetics. |
| Classification | Secondary Alcohol | Sterically hindered H-bonding. |
| Melting Point | ~42–46°C (Isomer dependent) | Lower energy barrier for solubilization than 1-hexadecanol. |
| LogP (Octanol/Water) | ~6.8 (Estimated) | Highly lipophilic; practically insoluble in water. |
Solubility Thermodynamics: The Apelblat Model[1]
For researchers modeling the solubility of 8-hexadecanol, the Modified Apelblat Equation is the standard semi-empirical model used to correlate mole fraction solubility (
The Thermodynamic Equation
The solubility behavior in organic solvents generally follows this non-linear relationship:
- : Mole fraction solubility of 8-hexadecanol.
-
: Absolute temperature (Kelvin).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Empirical parameters representing the variation of activity coefficients and solution enthalpy.
Predicted Solubility Trends
Based on the structural properties of secondary alcohols (e.g., 2-octanol, 4-decanol) and thermodynamic data for hexadecanol isomers, the following profile is established:
| Solvent Class | Representative Solvents | Solubility Trend (298.15 K to 323.15 K) | Mechanistic Driver |
| Non-Polar | n-Heptane, Hexane, Cyclohexane | High | Strong Van der Waals interactions between solvent and alkyl tails match the solute's lipophilicity. |
| Polar Aprotic | Ethyl Acetate, Acetone | Moderate to High | Dipole-dipole interactions stabilize the -OH group without competing for H-bonds. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | At 25°C, solubility is limited by the "hydrophobic effect" of the C16 chain.[1] As |
| Water | Water | Negligible | The hydrophobic penalty of the 16-carbon chain overwhelms the hydration energy of the single secondary -OH group. |
Experimental Protocol: Laser Monitoring Observation
To determine the precise solubility limits of 8-hexadecanol, the Laser Monitoring Observation Technique is superior to the static gravimetric method due to its ability to detect the exact moment of phase disappearance (turbidity to clarity) under dynamic equilibrium.[1]
Experimental Workflow Diagram
Figure 1: Schematic of the Laser Monitoring Observation Technique for determining solid-liquid equilibrium.
Step-by-Step Methodology
-
Apparatus Setup:
-
Use a double-jacketed glass vessel connected to a programmable circulating water bath (precision
K). -
Install a laser source (e.g., He-Ne or high-intensity LED) on one side and a high-sensitivity light intensity meter on the opposite side.
-
-
Sample Preparation:
-
Equilibration & Measurement:
-
Stir the mixture continuously using a magnetic stirrer to prevent sedimentation.
-
Dynamic Method: Slowly increase the temperature (0.1 K/min).
-
Monitor the laser intensity. In the heterogeneous state (solid + liquid), scattering is high, and intensity at the detector is low.[1]
-
-
Determination of Solubility:
-
As the temperature rises, the 8-hexadecanol dissolves.[1]
-
The saturation temperature (
) is recorded at the inflection point where the laser intensity sharply increases and plateaus (indicating the solution has become clear/homogeneous). -
Repeat the process with varying solute/solvent ratios to construct the full solubility curve.
-
Solute-Solvent Interaction Logic
Understanding why 8-hexadecanol behaves differently than 1-hexadecanol requires analyzing the intermolecular forces.
Figure 2: Mechanistic flowchart of 8-hexadecanol interactions determining solubility outcomes.
Applications in Formulation
The specific solubility profile of 8-hexadecanol offers distinct advantages in drug development and cosmetics compared to standard Cetyl Alcohol:
-
Low-Temperature Processing: Due to its lower melting point and higher solubility in organic carriers, 8-hexadecanol can be processed at lower temperatures, preserving heat-sensitive active pharmaceutical ingredients (APIs).
-
Permeation Enhancement: The branched/secondary structure disrupts lipid bilayers in the stratum corneum more effectively than linear alcohols, potentially acting as a superior permeation enhancer for transdermal drug delivery.[1]
-
Emulsion Stabilization: In oil-in-water emulsions, the steric bulk of the secondary alcohol at the interface can prevent droplet coalescence through a different mechanism than linear fatty alcohols, offering unique rheological properties.[1]
References
-
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91. (Foundational reference for the Apelblat solubility model).
-
Nichols, G., et al. (2006).[1] Thermodynamic properties of 1-hexadecanol and related fatty alcohols. Journal of Chemical & Engineering Data. (Provides baseline thermodynamic data for the C16 alcohol family).
-
Costas, M., & Patterson, D. (1985).[1] Steric effects on the self-association of branched and cyclic alcohols in inert solvents. Canadian Journal of Chemistry, 63(11), 2812-2819. Link ( specifically discusses heat capacities of 8-hexadecanol in hexane).
-
Cheméo Data Repository. (2024). Chemical Properties of 5-Hexadecanol and Isomers. Link (Source for predicted physical properties of hexadecanol isomers).
-
NIST Chemistry WebBook. (2024). 1-Hexadecanol and Isomer Thermochemistry. Link (Standard reference for phase change enthalpies).[3]
Sources
An In-Depth Technical Guide to the Crystalline Structure and Polymorphism of 1-Hexadecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hexadecanol, a 16-carbon saturated fatty alcohol, is a ubiquitous excipient in pharmaceutical and cosmetic formulations, prized for its formulation-stabilizing and emollient properties.[1] Its solid-state behavior, governed by a complex polymorphic landscape, is critical to the physicochemical stability, manufacturing processes, and ultimate performance of final products. This guide provides an in-depth exploration of the crystalline structure and polymorphic transformations of 1-Hexadecanol, synthesizing crystallographic data with thermodynamic principles and practical analytical methodologies. We will dissect the structural nuances of the stable γ-form, the metastable β-form, and the high-temperature α-rotator phase, offering a framework for their controlled preparation and characterization. This document is intended to serve as a comprehensive resource for researchers and formulation scientists, enabling a deeper understanding and more precise control over the solid-state properties of this vital material.
The Polymorphic Landscape of Long-Chain Alcohols: A Primer
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development.[2] For long-chain n-alkanols like 1-Hexadecanol, this phenomenon arises from the subtle interplay between the directional hydrogen bonds of the hydroxyl headgroups and the weaker, yet collectively significant, van der Waals forces governing the packing of the long alkyl chains. These competing interactions give rise to a series of crystalline phases with distinct thermodynamic stabilities and physical properties.
The general polymorphic behavior of even-numbered n-alkanols is characterized by the presence of a stable monoclinic or triclinic form at room temperature, a metastable form, and a high-temperature rotator phase that exists just below the melting point.[3] In the rotator phase, the alkyl chains possess rotational freedom around their long axes while maintaining a layered structure. Upon cooling, this phase transforms into one or more stable crystalline forms with more ordered chain packing.[3]
The Crystalline Architecture of 1-Hexadecanol Polymorphs
1-Hexadecanol primarily exhibits three key polymorphic forms: the stable γ-form, the metastable β-form, and the high-temperature α-rotator phase. The molecular arrangement within these structures dictates their macroscopic properties.
The α-Rotator Phase: A State of Dynamic Order
Just below its melting point, 1-Hexadecanol exists in a waxy, translucent state known as the α-rotator phase. In this phase, the molecules are arranged in layers, but the alkyl chains have sufficient thermal energy to rotate around their long axes. This dynamic disorder within a structured lattice is a hallmark of rotator phases in long-chain compounds.
The γ-Form: The Thermodynamically Stable State
The β-Form: A Metastable Configuration
The β-form of 1-Hexadecanol is a metastable polymorph, meaning it is kinetically trapped in a higher energy state than the γ-form. At concentrations below 30% in peanut oil, 1-Hexadecanol has been observed to form an orthorhombic β'-form.[3] In this arrangement, the alkyl chains are packed in a more perpendicular orientation to the layer plane compared to the tilted arrangement in the γ-form. The hydrogen bonding pattern in the β-form is also distinct from that of the γ-form, contributing to its different energetic state.
The thermodynamic relationship between these phases can be visualized as follows:
Figure 1: Thermodynamic and kinetic relationships between the principal phases of 1-Hexadecanol.
Physicochemical Properties and Thermodynamic Data
The different packing arrangements of the polymorphs lead to variations in their physical properties. A summary of key thermodynamic data for the phase transitions of 1-Hexadecanol is presented below.
| Transition | Temperature (K) | Enthalpy of Transition (ΔH_trs) (kJ/mol) | Entropy of Transition (ΔS_trs) (J/mol·K) | Reference |
| Crystalline (III) → Crystalline (II) | 308.9 | 12.500 | 40.4 | [4] |
| Crystalline (II) → Crystalline (I) | 310.4 | 5.200 | 16.8 | [4] |
| Crystalline (α) → Liquid | 322.3 | 33.600 | 104.3 | [4] |
| Fusion (Melting) | ~322 ± 3 | ~33.1 - 57.7 | - | [4] |
| Table 1: Thermodynamic data for phase transitions of 1-Hexadecanol. |
Note: The designations "Crystalline I, II, III" in the NIST data may correspond to the α, β, and γ forms, but direct correlation requires further crystallographic evidence.
Experimental Methodologies for Polymorph Characterization
A multi-technique approach is essential for the unambiguous identification and characterization of 1-Hexadecanol polymorphs.
Controlled Preparation of Polymorphs
The ability to selectively prepare a desired polymorphic form is paramount for both fundamental studies and industrial applications.
Protocol for Polymorph Preparation:
-
Preparation of the α-Rotator Phase:
-
Heat a sample of 1-Hexadecanol to approximately 60°C to ensure complete melting.
-
Hold at this temperature for 10 minutes to erase any crystal memory.
-
Cool the sample to just below the melting point (e.g., 47°C) and hold. The sample will exist in the α-rotator phase at this temperature.
-
-
Preparation of the γ-Form (Stable):
-
Melt 1-Hexadecanol as described above.
-
Allow the melt to cool slowly (e.g., 0.5°C/min) to room temperature. This slow cooling favors the nucleation and growth of the most stable γ-form.
-
-
Preparation of the β-Form (Metastable):
-
Melt 1-Hexadecanol as described above.
-
Rapidly cool the melt (quench) by placing the sample container in an ice bath or on a cold plate. This rapid cooling kinetically traps the molecules in the metastable β-form.
-
The following workflow illustrates the general process for preparing and analyzing the polymorphs of 1-Hexadecanol.
Figure 2: Experimental workflow for the preparation and characterization of 1-Hexadecanol polymorphs.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermodynamics of phase transitions. By measuring the heat flow into or out of a sample as a function of temperature, one can identify melting points, solid-solid transitions, and quantify the enthalpies of these transitions.
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 3-5 mg of the 1-Hexadecanol sample into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature above the melting point (e.g., 80°C).
-
Hold for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at the same rate.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, solid-solid transitions) and exothermic (crystallization) peaks. The peak onset temperature provides the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition.
Powder X-Ray Diffraction (PXRD)
PXRD is the definitive technique for identifying crystalline polymorphs. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern.
Protocol for PXRD Analysis:
-
Sample Preparation: Gently grind the 1-Hexadecanol sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder, ensuring a flat, even surface.
-
Instrument Setup: Place the sample holder in the PXRD instrument. Use a standard X-ray source (e.g., Cu Kα radiation).
-
Data Collection: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: Compare the resulting diffraction pattern to known patterns of the different polymorphs. The positions and relative intensities of the diffraction peaks serve as a "fingerprint" for each crystalline form.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for probing the hydrogen bonding environments of the hydroxyl groups in the different polymorphs. The strength and nature of the hydrogen bonds directly influence the vibrational frequency of the O-H stretching mode.
Protocol for FTIR Analysis:
-
Sample Preparation (KBr Pellet):
-
Thoroughly mix approximately 1-2 mg of the 1-Hexadecanol sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Press the mixture in a pellet die under high pressure to form a transparent pellet.
-
-
Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Collection: Collect the infrared spectrum over the mid-IR range (e.g., 4000 to 400 cm⁻¹).
-
Data Analysis: Pay close attention to the O-H stretching region (typically 3500-3200 cm⁻¹) and the C-H stretching and bending regions. Differences in the peak positions, shapes, and splitting in these regions can be correlated with the different hydrogen bonding arrangements and alkyl chain packing in the polymorphs.
Mechanistic Insights into Polymorphic Transformations
The transformation between the α, β, and γ forms is a complex process driven by the system's tendency to achieve the lowest Gibbs free energy.
-
Role of Hydrogen Bonding: The hydroxyl groups of 1-Hexadecanol molecules form intermolecular hydrogen bonds, creating a network that is a primary determinant of the crystal structure. In the more stable forms, this network is highly ordered and contributes significantly to the lattice energy.[5]
-
Alkyl Chain Packing: The long C16 alkyl chains pack in a lamellar fashion. The efficiency of this packing, influenced by chain tilt and intermolecular distances, is a key factor in the relative stability of the polymorphs. The transition from the rotator α-phase to the more ordered β or γ forms involves a "freezing" of the rotational motion of the alkyl chains into a specific, lower-energy conformation.
-
Thermodynamic vs. Kinetic Control: The formation of a particular polymorph upon cooling from the melt is a classic example of the competition between thermodynamics and kinetics. Slow cooling allows sufficient time for the molecules to arrange themselves into the most stable γ-form (thermodynamic control). In contrast, rapid cooling does not provide enough time for this ordered arrangement, leading to the formation of the metastable β-form (kinetic control).
Conclusion
The polymorphism of 1-Hexadecanol is a multifaceted phenomenon with significant implications for its application in various industries. A thorough understanding of the different crystalline forms and their interconversions is crucial for ensuring product quality, stability, and performance. By employing a combination of controlled preparation techniques and robust analytical methods such as DSC, PXRD, and FTIR, researchers and formulation scientists can effectively navigate the polymorphic landscape of 1-Hexadecanol. This guide provides a foundational framework for these endeavors, empowering the scientific community to harness the full potential of this versatile fatty alcohol.
References
-
Ataman Kimya. (n.d.). 1-HEXADECANOL. Retrieved February 8, 2026, from [Link].
-
Gbabode, G., Negrier, P., Mondieig, D., & Calvet, T. (2025, October 26). Polymorphism of N-Alkanols: 1-Heptadecanol, 1-Octadecanol, 1-Nonadecanol, and 1-Eicosanol. ResearchGate. Retrieved February 8, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). 1-Hexadecanol. NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). 1-Hexadecanol. NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). 1-Hexadecanol. NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link].
-
ResearchGate. (n.d.). Molecular packing of α, β, and γ phases for long-chain alcohols. Retrieved February 8, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). 1-Hexadecanol. NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link].
-
T3DB. (n.d.). 1-Hexadecanol (T3D4863). Retrieved February 8, 2026, from [Link].
-
Valoppi, F., Calligaris, S., & Marangoni, A. G. (2016). Phase transition and polymorphic behavior of binary systems containing fatty alcohols and peanut oil. OSTI.GOV. [Link].
-
Cosmetic Ingredients Guide. (2025, November 3). Cetyl Alcohol | 1-Hexadecanol. Retrieved February 8, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). 1-Hexadecanol. PubChem. Retrieved February 8, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). 1-Hexadecanol. NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link].
-
Cheméo. (n.d.). Chemical Properties of 1-Hexadecanol (CAS 36653-82-4). Retrieved February 8, 2026, from [Link].
-
ResearchGate. (n.d.). Polymorphism of Lipid Crystals: Fundamentals and Applications in Food, Cosmetics, and Pharmaceuticals. Retrieved February 8, 2026, from [Link].
-
Grothe, E., Meekes, H., Vlieg, E., & de Gelder, R. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 19(1), 1-19. [Link].
-
Royal Society of Chemistry. (n.d.). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Retrieved February 8, 2026, from [Link].
-
National Institutes of Health. (n.d.). The solvent component of macromolecular crystals. Retrieved February 8, 2026, from [Link].
-
Sato, K. (n.d.). Physical and Molecular Properties of Lipid Polymorphs - A Review. Retrieved February 8, 2026, from [Link].
-
Semantic Scholar. (n.d.). FTIR study of hydrogen bonding interactions between alkyl esters and hexanol, p-cresol in carbon tetrachloride. Retrieved February 8, 2026, from [Link].
-
MDPI. (2022). Various Approaches to Studying the Phase Transition in an Octamethylcyclotetrasiloxane Crystal: From X-ray Structural Analysis to Metadynamics. Retrieved February 8, 2026, from [Link].
-
National Institutes of Health. (2022). Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination. Retrieved February 8, 2026, from [Link].
Sources
- 1. 1-Hexadecanol | 36653-82-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Hexadecanol [webbook.nist.gov]
- 5. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
8-Hexadecanol safety data and handling precautions for lab use
Technical Guide: Safe Handling and Operational Protocols for 8-Hexadecanol
Executive Summary & Chemical Identity
8-Hexadecanol (CAS 19781-83-0) is a secondary long-chain fatty alcohol, distinct from its ubiquitous isomer, 1-Hexadecanol (Cetyl Alcohol). While often conflated in generic databases, the structural positioning of the hydroxyl group at the C8 carbon creates unique physicochemical properties—specifically regarding melting point and reactivity—that require distinct handling protocols in a research setting.
This guide provides a technical framework for the safe management of 8-Hexadecanol, moving beyond generic "safety data" to address the specific risks associated with low-melting lipophilic solids in drug development and organic synthesis workflows.
Chemical Profile
| Parameter | Specification | Notes |
| Chemical Name | 8-Hexadecanol | Isomer of Cetyl Alcohol |
| CAS Number | 19781-83-0 | Critical: Do not confuse with 36653-82-4 (1-Hexadecanol) |
| Molecular Formula | C₁₆H₃₄O | MW: 242.44 g/mol |
| Physical State | Waxy Solid / Semi-solid | Low melting point (approx. 40–45°C) |
| Solubility | Lipophilic | Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O |
| Structure | Secondary Alcohol | Internal -OH group affects steric hindrance and oxidation potential |
Physicochemical Basis of Safety
Understanding the physical phase behavior of 8-Hexadecanol is the prerequisite for safety. Unlike high-melting solids, 8-Hexadecanol exists in a thermal range where ambient lab fluctuations can induce phase changes.
-
The "Body Temperature" Risk: The melting point of 8-Hexadecanol (estimated ~40–45°C based on structural analogues like 2-Hexadecanol) is proximal to human body temperature.
-
Implication: Upon dermal contact, the solid does not merely sit on the skin; it absorbs thermal energy, liquefies, and spreads. This increases the effective surface area for permeation and potential irritation.
-
-
Lipophilicity (LogP ~6.7):
-
Implication: High affinity for the stratum corneum. While systemic toxicity is generally low for C16 alcohols, they act as permeation enhancers . If 8-Hexadecanol is handled in solution with cytotoxic drugs or potent APIs, it can facilitate the transdermal delivery of those hazardous payloads.
-
Hazard Identification & Toxicological Assessment
While specific toxicological dossiers for the 8-isomer are less exhaustive than for Cetyl Alcohol, we apply Read-Across Toxicology based on the C16 alcohol class (Category: Long-chain aliphatic alcohols).
Primary Hazards
-
Skin Irritation (Category 2): Moderate irritant. Prolonged exposure can cause defatting of the skin (dermatitis) due to solvent-like action on skin lipids.
-
Eye Irritation (Category 2A): Particulates or molten liquid can cause significant mechanical and chemical irritation.
-
Respiratory Irritation (STOT SE 3): Inhalation of dusts or vapors (if heated) can irritate the upper respiratory tract.
Mechanism of Action
-
Membrane Perturbation: Long-chain alcohols insert into lipid bilayers. The secondary alcohol structure of 8-Hexadecanol may cause slightly more membrane disorder than primary linear alcohols, potentially increasing local irritation potential compared to Cetyl Alcohol.
Operational Handling Protocols
Protocol A: Receipt & Storage (Thermal Control)
-
Objective: Prevent phase separation and degradation.
-
Procedure:
-
Inspection: Upon receipt, inspect the container. If the material appears as a fused block rather than flakes/powder, it has likely exceeded its MP during transit.
-
Homogenization: If used for quantitative analysis, the entire container should be gently melted (water bath at 50°C) and mixed before aliquoting to ensure homogeneity, as impurities may segregate during slow resolidification.
-
Storage: Store at <25°C (controlled room temperature) or refrigerated (2-8°C).
-
Segregation: Store away from strong oxidizing agents (e.g., chromates, permanganates) to prevent uncontrolled oxidation to 8-hexadecanone.
-
Protocol B: Weighing & Dispensing
-
Risk: Static charge generation on waxy flakes and inhalation of fines.
-
PPE: Nitrile gloves (min 0.11mm), safety glasses with side shields, and a lab coat.
-
Step-by-Step:
-
Static Elimination: Use an ionizing bar or anti-static gun on the balance if the environment is dry (<30% RH). Waxy solids are prone to static cling.
-
Tooling: Use a stainless steel spatula. Avoid plastic spatulas which generate static.
-
Containment: Weigh inside a chemical fume hood or a powder containment enclosure.
-
Cleanup: Do not sweep dry dust. Wipe surfaces with an ethanol-dampened cloth to solubilize and remove residues.
-
Protocol C: Reaction Setup (Synthesis Context)
-
Context: 8-Hexadecanol is often oxidized to 8-Hexadecanone or used as a nucleophile.
-
Precaution: When heating reactions containing 8-Hexadecanol, ensure the condenser coolant is active before heating begins. The flash point is high (>130°C), but localized superheating can generate flammable vapors.
Workflow Visualization
The following diagram illustrates the lifecycle of 8-Hexadecanol in the laboratory, emphasizing the "Phase Check" critical control point due to its low melting point.
Caption: Operational lifecycle for 8-Hexadecanol. Note the critical decision point at QC regarding phase homogeneity.
Emergency Response & Waste Management
Spill Response (Solid vs. Molten)
-
Scenario A: Solid Spill (Powder/Flakes) [1]
-
Action: Gently scoop into a waste container. Avoid creating dust. Wipe area with isopropanol.
-
-
Scenario B: Molten Spill (>45°C)
-
Action: Allow the material to cool and solidify. Do not attempt to wipe liquid wax (it spreads). Once solid, scrape up with a spatula, then clean residue with solvent.
-
First Aid
-
Skin Contact: Wash with soap and copious water. Do not use solvent to clean skin, as this drives the fatty alcohol deeper into the dermis.
-
Eye Contact: Flush with water for 15 minutes.[2] The waxy nature may make removal difficult; medical attention is required if particle adhesion occurs.
Disposal
-
Dispose of as Non-Halogenated Organic Solid Waste .
-
Do not discard down drains; the material will solidify in plumbing traps, causing expensive blockages.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89155, 8-Hexadecanol. PubChem. Available at: [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - Fatty Alcohols (C16). ECHA. Available at: [Link][1]
-
Cheméo. 8-Hexadecanol Physical Properties and Thermodynamic Data. Cheméo. Available at: [Link][1]
Sources
An In-Depth Technical Guide to 1-Hexadecanol (Cetyl Alcohol) for Scientific Professionals
This guide provides a comprehensive technical overview of 1-Hexadecanol, commonly known as cetyl alcohol. It is intended for researchers, scientists, and drug development professionals who utilize this versatile fatty alcohol in their work. This document delves into the fundamental properties, diverse applications, safety profile, and analytical methodologies pertinent to its use in research and regulated industries.
Introduction: Beyond a Simple Waxy Solid
1-Hexadecanol (CAS No: 36653-82-4) is a long-chain fatty alcohol with the chemical formula C₁₆H₃₄O.[1] At room temperature, it presents as a white, waxy solid or flakes with a faint, characteristic odor.[2] While its origins trace back to whale oil, modern production is predominantly from vegetable sources such as palm and coconut oil, or through synthetic routes.[3] Its multifaceted nature allows it to function as an emollient, emulsifier, thickener, and stabilizer in a wide array of applications, from pharmaceutical formulations to industrial lubricants.[4][5]
Physicochemical and Structural Properties
The utility of 1-Hexadecanol in various scientific and industrial applications is a direct consequence of its distinct physicochemical properties, which are summarized in the table below.
Core Physical and Chemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₃₄O | [1] |
| Molecular Weight | 242.44 g/mol | [1] |
| Appearance | White to off-white waxy solid, flakes, or granules | [2] |
| Odor | Faint, waxy | [2] |
| Melting Point | 46–52 °C | [2] |
| Boiling Point | 344 °C | [1] |
| Density | Approximately 0.818 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, and acetone.[2] | [2] |
| Stability | Stable under normal conditions; incompatible with strong oxidizing agents and strong acids. | [6] |
Molecular Structure and Causality of Properties
The amphipathic nature of 1-Hexadecanol, characterized by a long, hydrophobic 16-carbon chain and a polar hydroxyl (-OH) head group, is central to its functionality. The long alkyl chain imparts its waxy texture, oil solubility, and emollient properties, while the hydroxyl group allows for interaction with polar molecules and surfaces.
Figure 1: Molecular structure of 1-Hexadecanol.
Applications in Research and Drug Development
1-Hexadecanol's unique properties make it a valuable excipient in pharmaceutical formulations and a functional ingredient in various industrial products.
Pharmaceutical Excipient
In the pharmaceutical industry, 1-Hexadecanol is a widely used excipient in topical, oral, and other dosage forms.[7]
-
Emollient and Moisturizer: In topical creams and ointments, it forms an occlusive layer on the skin that prevents water loss, thereby acting as a moisturizer and skin-softening agent.[5][8]
-
Emulsion Stabilizer and Viscosity Modifier: 1-Hexadecanol is a key component in stabilizing oil-in-water (o/w) and water-in-oil (w/o) emulsions.[6][9] It positions itself at the oil-water interface, and through van der Waals interactions between the long alkyl chains, it forms a structured interfacial film that prevents coalescence of the dispersed droplets. This also contributes to increasing the viscosity and imparting a desirable creamy texture to the formulation.[6]
-
Controlled-Release Matrix Former: In solid oral dosage forms, 1-Hexadecanol can be used as a matrix-forming agent to control the release of drugs.[10][11] Its hydrophobic nature creates a tortuous path for the dissolution fluid to penetrate the matrix and for the dissolved drug to diffuse out, thereby sustaining the drug release over an extended period.[10][11]
-
Opacifying Agent: It is used to render formulations opaque, which can protect light-sensitive active pharmaceutical ingredients (APIs).[12][13]
Figure 2: Role of 1-Hexadecanol in emulsion stabilization.
Industrial and Other Applications
Beyond pharmaceuticals, 1-Hexadecanol is utilized in:
-
Cosmetics and Personal Care: As a thickener, emollient, and emulsifier in lotions, creams, shampoos, and conditioners.[4][12]
-
Lubricants: It is used in the formulation of lubricants for industrial machinery, nuts, and bolts.[4]
-
Surfactant Intermediate: It serves as a raw material for the synthesis of various surfactants.
Safety and Toxicology
A thorough understanding of the safety and toxicological profile of 1-Hexadecanol is critical for its application in products intended for human use.
Toxicological Profile
-
Acute Toxicity: 1-Hexadecanol exhibits low acute toxicity via oral, dermal, and inhalation routes.
-
Irritation: It can cause mild to moderate skin and eye irritation upon prolonged or repeated exposure.[14]
-
Sensitization: While generally considered non-sensitizing, there have been rare reports of allergic contact dermatitis, potentially due to impurities.[7][10]
-
Genotoxicity and Carcinogenicity: 1-Hexadecanol is not considered to be genotoxic or carcinogenic.
Regulatory Status
-
United States Food and Drug Administration (FDA): 1-Hexadecanol is listed as a Generally Recognized as Safe (GRAS) substance for use as a flavoring agent and is approved as an indirect food additive.[15][16] It is also an approved excipient in pharmaceutical products.[17]
-
European Medicines Agency (EMA): The EMA lists cetyl alcohol as an excipient that may cause local skin reactions (e.g., contact dermatitis) and requires this information to be included in the package leaflet of topical medicinal products.[4][18]
Environmental Fate
1-Hexadecanol is readily biodegradable and has a low potential for bioaccumulation.[14] It is considered to be of low persistence in both soil and water.[14]
Analytical Methodologies
Robust analytical methods are essential for the quality control of 1-Hexadecanol, ensuring its identity, purity, and strength in raw materials and finished products.
Identification
-
Infrared (IR) Spectroscopy: The IR spectrum of 1-Hexadecanol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, and strong absorptions in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching of the long alkyl chain.
-
Gas Chromatography (GC): The retention time of the major peak in the chromatogram of a sample preparation should correspond to that of a standard preparation of 1-Hexadecanol.[1]
Assay and Purity: A Validated GC Method (Based on USP-NF Monograph)
The United States Pharmacopeia-National Formulary (USP-NF) provides a validated gas chromatography method for the assay of 1-Hexadecanol and the determination of related fatty alcohol impurities.[1][19]
Experimental Protocol:
-
Internal Standard Solution: Prepare a 1 mg/mL solution of 1-pentadecanol in ethanol.[1]
-
Standard Solution: Accurately weigh and dissolve USP Cetyl Alcohol Reference Standard (RS) in the Internal Standard Solution to obtain a final concentration of 1.0 mg/mL. Warm in a sealed container at 50°C to aid dissolution, then cool to room temperature and mix well.[1]
-
Sample Solution: Prepare the sample in the same manner as the Standard Solution, using 1.0 mg/mL of the 1-Hexadecanol sample.[1]
-
Chromatographic System:
-
System Suitability:
-
Prepare a system suitability solution containing USP Cetyl Alcohol RS, USP Stearyl Alcohol RS, and USP Oleyl Alcohol RS in the Internal Standard Solution.[1]
-
Verify resolution between the fatty alcohol peaks and the tailing factor for the cetyl alcohol and internal standard peaks as per the monograph requirements.[1][20]
-
-
Analysis:
-
Inject the Standard Solution and the Sample Solution into the chromatograph.
-
Calculate the percentage of 1-Hexadecanol in the sample using the peak response ratios of cetyl alcohol to the internal standard from the Sample and Standard solutions and the concentration of the USP Cetyl Alcohol RS in the Standard Solution.[19][20]
-
Figure 3: General workflow for the GC analysis of 1-Hexadecanol.
Conclusion
1-Hexadecanol is a well-characterized and versatile fatty alcohol with a long history of safe and effective use in the pharmaceutical, cosmetic, and industrial sectors. Its value is derived from its amphipathic nature, which allows it to function as a highly effective emollient, emulsion stabilizer, and viscosity modifier. For the research and drug development professional, a thorough understanding of its physicochemical properties, functional attributes, and the appropriate analytical methods for its characterization is paramount to leveraging its full potential in formulation development and ensuring product quality and safety.
References
-
1-HEXADECANOL - Ataman Kimya. (n.d.). Retrieved February 7, 2026, from [Link]
-
1-Hexadecanol - NMPPDB. (n.d.). Retrieved February 7, 2026, from [Link]
-
1-Hexadecanol - Descrizione. (2023, October 20). Retrieved February 7, 2026, from [Link] गेट.com/en/1-hexadecanol/
-
Cetyl Alcohol | 1-Hexadecanol - Cosmetic Ingredients Guide. (2025, November 3). Retrieved February 7, 2026, from [Link]
-
Cetyl Alcohol: Benefits for Dry, Scaly Skin | Clinikally. (2023, February 24). Retrieved February 7, 2026, from [Link]
-
Cetyl Alcohol. (2020, November 1). USP-NF. Retrieved February 7, 2026, from [Link]
-
Determining Impurities in Cetyl Alcohol Additive. (2022, September 15). AZoM.com. Retrieved February 7, 2026, from [Link]
-
hexadecanol, 36653-82-4. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link]
-
CETYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved February 7, 2026, from [Link]
-
Cetyl Alcohol or 1-Hexadecanol BP Ph Eur USP NF EP IP Manufacturers. (2025, October 9). Anmol Chemicals. Retrieved February 7, 2026, from [Link]
-
Annex to the European Commission guideline on 'Excipients in the labelling and package leaflet of medicinal products for human use' (SANTE-2017-11668). (2019, November 22). European Medicines Agency. Retrieved February 7, 2026, from [Link]
-
The Versatile Uses of Cetyl Alcohol: From Cosmetics to Pharmaceuticals. (2025, December 30). Oreate AI Blog. Retrieved February 7, 2026, from [Link]
-
a guide to cetyl alcohol: a skin-friendly, multi-purpose cosmetic ingredient. (2018, October 31). New Directions Aromatics. Retrieved February 7, 2026, from [Link]
-
Evaluation of hydrophobic materials as matrices for controlled-release drug delivery. (2025, August 9). ResearchGate. Retrieved February 7, 2026, from [Link]
-
cetyl alcohol. (n.d.). CFSAN Additives & Ingredients Listing. U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]
-
Cetyl Alcohol's Role in Pharmaceutical & Industrial Applications. (2025, September 23). Oleochemicals Asia. Retrieved February 7, 2026, from [Link]
-
Influence of cetyl alcohol and enteric polymers on the release of water soluble drug in monolithic bilayered matrix tablet. (2019, March 30). World Journal of Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]
-
Guideline on Excipients in the Labelling and Patient Information Leaflet of Medicinal Products for Human Use. (2024, May 2). BfArM. Retrieved February 7, 2026, from [Link]
-
Final Report on the Safety Assessment of Cetearyl Alcohol, Cetyl Alcohol, lsostearyl Alcohol, Myristyl. (n.d.). Retrieved February 7, 2026, from [Link]
-
GRAS Notice GRN 1043 Agency Response Letter. (2022, October 26). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]
-
Safety Data Sheet: Hexadecan-1-ol. (n.d.). Carl ROTH. Retrieved February 7, 2026, from [Link]
-
1-Hexadecanol (T3D4863). (n.d.). T3DB. Retrieved February 7, 2026, from [Link]
-
Allergic Contact Dermatitis from Cetyl Alcohol. (2025, August 9). ResearchGate. Retrieved February 7, 2026, from [Link]
-
usp31nf26s1_m14700, NF Monographs: Cetyl Alcohol. (n.d.). uspbpep.com. Retrieved February 7, 2026, from [Link]
-
Skin contact allergy to emulsifiers. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Is alcohol in cosmetic products bad for your skin? (2022, June 1). Tomorrowlabs. Retrieved February 7, 2026, from [Link]
-
Environmental Safety of the Use of Major Surfactant Classes in North America. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
cetyl alcohol. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR. U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]
Sources
- 1. uspnf.com [uspnf.com]
- 2. Cetyl Alcohol or 1-Hexadecanol BP Ph Eur USP NF EP IP Manufacturers [anmol.org]
- 3. cir-safety.org [cir-safety.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Skin contact allergy to emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Study of cetearyl alcohol using gas chromatography: Mass spectrometry | Poster Board #208 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. uspbpep.com [uspbpep.com]
- 12. fda.gov [fda.gov]
- 13. nmppdb.com.ng [nmppdb.com.ng]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 16. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 17. clinikally.com [clinikally.com]
- 18. bfarm.de [bfarm.de]
- 19. azom.com [azom.com]
- 20. perkinelmervietnam.vn [perkinelmervietnam.vn]
An In-Depth Technical Guide to the Solubility of 1-Hexadecanol in Different Solvent Systems
Introduction: The Pivotal Role of 1-Hexadecanol in Advanced Formulations
1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with the chemical formula CH₃(CH₂)₁₅OH. At ambient temperature, it exists as a white, waxy solid. Its molecular structure, characterized by a long, hydrophobic alkyl chain and a single hydrophilic hydroxyl group, imparts a predominantly lipophilic nature, making it practically insoluble in water but soluble in a range of organic solvents.[1] This solubility profile is the cornerstone of its widespread application in the pharmaceutical, cosmetic, and chemical industries, where it functions as an emollient, emulsifier, thickener, and stabilizer in formulations such as creams, lotions, and ointments.
For researchers, scientists, and drug development professionals, a comprehensive understanding of 1-hexadecanol's solubility is not merely academic; it is a critical parameter that dictates formulation strategies, manufacturing processes, and the ultimate bioavailability and efficacy of active pharmaceutical ingredients (APIs). In the realm of drug delivery, 1-hexadecanol is a key excipient in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where its solubility in the lipid matrix and subsequent crystallization behavior directly influence drug loading, release kinetics, and stability.
This technical guide provides an in-depth exploration of the solubility of 1-hexadecanol across various solvent systems. We will delve into the qualitative and quantitative aspects of its solubility, explore the thermodynamic principles governing its dissolution, present a detailed experimental protocol for solubility determination, and discuss the practical implications of its solubility in the context of drug development.
Physicochemical Properties of 1-Hexadecanol
A foundational understanding of the physicochemical properties of 1-hexadecanol is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄O | |
| Molecular Weight | 242.44 g/mol | |
| Melting Point | 48-50 °C | |
| Boiling Point | 179-181 °C at 10 mmHg | |
| Density | 0.818 g/mL at 25 °C | |
| Appearance | White, waxy solid or flakes | |
| Water Solubility | 4.1 x 10⁻² mg/L at 25 °C |
Qualitative and Quantitative Solubility Profile
The general solubility of 1-hexadecanol can be summarized as follows:
-
Insoluble in Water: The long, nonpolar hydrocarbon chain dominates the molecule's character, preventing it from forming significant hydrogen bonds with water molecules.[1]
-
Soluble in Organic Solvents: 1-Hexadecanol is soluble in a variety of organic solvents, including:
| Solvent System | Temperature (°C) | Solubility | Reference |
| Water | 25 | 4.1 x 10⁻² mg/L | |
| 90% Ethanol | Not Specified | 1 g in 3 mL |
The lack of comprehensive, temperature-dependent solubility data highlights a critical knowledge gap and underscores the importance of experimental determination for specific applications.
Thermodynamic Principles and Predictive Models
The dissolution of a solid solute, such as 1-hexadecanol, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:
ΔG_sol = ΔH_sol - TΔS_sol
For dissolution to be spontaneous, ΔG_sol must be negative. The process involves two main energy changes: the energy required to break the solute-solute and solvent-solvent interactions (endothermic) and the energy released upon the formation of solute-solvent interactions (exothermic).
Several thermodynamic models can be employed to correlate and predict the solubility of solids in liquids. For a system like 1-hexadecanol in various solvents, the following models are particularly relevant:
1. The van't Hoff Equation: This equation describes the temperature dependence of solubility for an ideal solution:
ln(x) = - (ΔH_fus / R) * (1/T - 1/T_m)
Where:
-
x is the mole fraction solubility of the solute
-
ΔH_fus is the molar enthalpy of fusion of the solute
-
R is the ideal gas constant
-
T is the absolute temperature
-
T_m is the melting point of the solute in Kelvin
The van't Hoff equation provides a good first approximation, particularly for non-polar solutes in non-polar solvents. However, for systems with significant deviations from ideality, more sophisticated models are required.
2. The Modified Apelblat Equation: This semi-empirical model is widely used to correlate the solubility of solids in liquids as a function of temperature:
ln(x) = A + (B / T) + C * ln(T)
Where:
-
x is the mole fraction solubility
-
T is the absolute temperature
-
A, B, and C are empirical constants determined by fitting the equation to experimental data.
The Apelblat equation is valued for its simplicity and its ability to accurately represent experimental solubility data with a small number of parameters.
3. The Jouyban-Acree Model: This model is particularly useful for predicting the solubility of a solute in binary solvent mixtures at various temperatures:
ln(x_{m,T}) = w₁ * ln(x_{1,T}) + w₂ * ln(x_{2,T}) + (w₁ * w₂ / T) * Σ[Jᵢ * (w₁ - w₂)^i]
Where:
-
x_{m,T} is the mole fraction solubility in the mixture at temperature T
-
w₁ and w₂ are the mass fractions of the solvents in the mixture
-
x_{1,T} and x_{2,T} are the mole fraction solubilities in the pure solvents at temperature T
-
Jᵢ are the model constants, which are determined from experimental data.
The Jouyban-Acree model provides a powerful tool for formulation scientists who often work with mixed solvent systems to optimize solubility.
Experimental Determination of 1-Hexadecanol Solubility: A Validated Protocol
Accurate experimental data is the bedrock of any reliable solubility study. The following section outlines a detailed, self-validating protocol for determining the solubility of 1-hexadecanol using the isothermal gravimetric method. This method is chosen for its simplicity, accuracy, and accessibility.
Diagram of the Isothermal Solubility Determination Workflow
Caption: Workflow for Isothermal Gravimetric Solubility Determination.
Step-by-Step Experimental Protocol
1. Materials and Equipment:
-
1-Hexadecanol (high purity)
-
Solvent(s) of interest (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator with agitation
-
Screw-capped glass vials
-
Centrifuge
-
Calibrated pipettes
-
Drying oven
-
Desiccator
2. Preparation of Saturated Solutions (The "Why"):
The core principle of this method is to create a saturated solution, a state of dynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation. This ensures that the measured concentration represents the maximum amount of solute that can dissolve under the specified conditions.
-
Step 2.1: To a series of screw-capped glass vials, add a known volume or mass of the chosen solvent system.
-
Step 2.2: Add an excess amount of 1-hexadecanol to each vial. The presence of undissolved solid at the end of the equilibration period is the visual confirmation of saturation.
-
Step 2.3: Tightly cap the vials to prevent solvent evaporation, which would alter the concentration.
3. Equilibration (The "Why"):
Achieving true thermodynamic equilibrium is paramount for accurate solubility measurement. This requires sufficient time and consistent temperature control.
-
Step 3.1: Place the vials in a thermostatic water bath or incubator set to the desired temperature.
-
Step 3.2: Agitate the vials continuously. Agitation ensures a homogenous mixture and facilitates the dissolution process, reducing the time required to reach equilibrium.
-
Step 3.3: Allow the solutions to equilibrate for a predetermined period (e.g., 24-72 hours). To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements yield the same solubility value within experimental error.
4. Sample Collection and Analysis (The "Why"):
The sampling and analysis steps are designed to accurately determine the concentration of the dissolved solute in a known amount of the saturated solution, free from any undissolved solid.
-
Step 4.1: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow the excess solid to settle.
-
Step 4.2: To ensure complete separation of the solid and liquid phases, centrifuge the vials at the experimental temperature.
-
Step 4.3: Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution upon temperature change.
-
Step 4.4: Transfer the aliquot to a pre-weighed, dry container.
-
Step 4.5: Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of 1-hexadecanol to avoid loss of the solute.
-
Step 4.6: Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.
5. Calculation of Solubility:
The solubility can be expressed in various units. A common and practical unit is grams of solute per 100 grams of solvent.
-
Mass of dissolved 1-hexadecanol (m_solute): Mass of container with residue - Mass of empty container.
-
Mass of solvent (m_solvent): Mass of aliquot - Mass of dissolved 1-hexadecanol.
-
Solubility ( g/100g solvent): (m_solute / m_solvent) * 100
The Significance of 1-Hexadecanol Solubility in Drug Development
The solubility characteristics of 1-hexadecanol are not just physical data points; they are critical formulation parameters that directly impact the performance of drug delivery systems.
Diagram of 1-Hexadecanol's Role in Drug Formulation
Sources
Thermal Analysis of 1-Hexadecanol as a Phase Change Material
Executive Summary: The Dual-Phase Potential
1-Hexadecanol (Cetyl Alcohol), historically dominant as a pharmaceutical excipient and emulsion stabilizer, has emerged as a high-performance Phase Change Material (PCM) for Low-Temperature Thermal Energy Storage (LTTES).
Its thermodynamic profile—specifically a melting point (
This guide provides a self-validating framework for the thermal analysis of 1-Hexadecanol, bridging the gap between fundamental calorimetry and applied thermal engineering.
Physicochemical Profile & Mechanism
To understand the thermal behavior, we must first look at the molecular architecture. 1-Hexadecanol (
-
The Mechanism of Storage: Energy storage occurs via the disruption of the crystal lattice. In the solid state, the hydroxyl (-OH) groups form a hydrogen-bonded network, while the alkyl chains pack into a layered structure (typically monoclinic or orthorhombic).
-
The Phase Transition: Upon heating to
49°C, the thermal energy overcomes the Van der Waals forces between the alkyl chains and the hydrogen bonds between headgroups. This transition absorbs massive amounts of energy (Latent Heat) without a significant rise in temperature.
Diagram 1: Molecular Phase Transition Logic
The following diagram illustrates the causality between molecular structure and thermal metrics.
Figure 1: Causal pathway of phase transition in 1-Hexadecanol, linking molecular interactions to measurable thermal events.
Thermal Characterization Methodology
The reliability of your data depends entirely on the protocol. Standard pharmaceutical purity tests are insufficient for PCM characterization; we must quantify energy storage capacity and cycling stability.
Differential Scanning Calorimetry (DSC)
Objective: Determine
Protocol: The "3-Cycle" Method
Do not rely on a single heating ramp. The "thermal history" of the sample (how it was crystallized previously) affects the first melting peak.
-
Sample Prep: Weigh 3–5 mg of 1-Hexadecanol into a Tzero aluminum pan. Hermetically seal to prevent evaporation/leakage.
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.
-
Cycle 1 (Erasure): Heat from 0°C to 80°C at 10°C/min. Purpose: Erase thermal history.[1]
-
Cooling 1 (Crystallization): Cool from 80°C to 0°C at 5°C/min. Purpose: Measure supercooling and crystallization enthalpy.
-
Cycle 2 (Measurement): Heat from 0°C to 80°C at 2°C/min .
-
Expert Insight: Why 2°C/min? While 10°C/min is standard for speed, a slower rate (1-2°C/min) reduces thermal lag, providing a more accurate
and resolving any polymorphic transitions often seen in fatty alcohols (rotator phases).
-
Thermogravimetric Analysis (TGA)
Objective: Establish the upper working temperature limit (Thermal Stability). Protocol:
-
Ramp: Ambient to 600°C at 10°C/min under Nitrogen.
-
Critical Metric:
(Temperature at 5% mass loss). For 1-Hexadecanol, significant degradation usually begins >200°C, well above its PCM operating range.
Quantitative Data Landscape
The following data consolidates literature values and experimental averages. Note the variance in
| Property | Symbol | Typical Value | Unit | Notes |
| Melting Point | 48.0 – 50.0 | °C | Onset temperature is the critical design parameter [2].[2][1] | |
| Latent Heat | 230 – 250 | J/g | High energy density compared to paraffins [3].[2][1] | |
| Specific Heat (Solid) | ~1.9 | J/g[2][1]·K | Average at 25°C. | |
| Specific Heat (Liquid) | ~2.3 | J/g[2][1]·K | Average at 60°C. | |
| Thermal Conductivity | 0.15 – 0.22 | W/m[2][1]·K | Critical Bottleneck. Requires enhancement [4]. | |
| Density (Solid) | 0.81 | g/cm³ | Volume changes ~10% upon melting.[2][1] |
Reliability & Enhancement Strategies
Thermal Cycling & Hysteresis
A major concern for PCMs is hysteresis —the difference between melting and freezing temperatures.
-
Observation: 1-Hexadecanol may exhibit supercooling (freezing at 45°C or lower despite melting at 49°C).
-
Implication: If the application requires heat release at exactly 48°C, supercooling causes system failure.
-
Solution: Nucleating agents (e.g., 1-2% nanoparticles) can suppress supercooling.
-
Stability: Research indicates 1-Hexadecanol remains stable after 500–1000 melt/freeze cycles, with <10% degradation in latent heat [5].
Conductivity Enhancement (The "Rate" Problem)
Pure 1-Hexadecanol releases heat slowly due to low thermal conductivity (
Proven Enhancement Protocols:
-
Carbon Nanotubes (CNTs): Doping with 1-5 wt% MWCNTs can increase
by >100% [6]. -
Expanded Graphite (EG): Creating a composite where 1-Hexadecanol is impregnated into a porous EG matrix prevents leakage and boosts conductivity.
Diagram 2: Experimental Workflow for Composite Analysis
This workflow ensures you validate both the storage capacity and the discharge rate.
Figure 2: Step-by-step validation workflow for developing 1-Hexadecanol based PCM composites.
References
-
ASTM International. (2024).[3] Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry (ASTM E793).[3][4][5] ASTM International.[5]
-
NIST WebBook. (n.d.). 1-Hexadecanol Thermophysical Properties. National Institute of Standards and Technology.
-
Sari, A., & Karaipekli, A. (2008). Preparation and thermal properties analysis of fatty acids/1-hexadecanol binary eutectic phase change materials. Energy Conversion and Management.
-
Qiu, L., et al. (2020). Thermal conductivity enhancement of 1-Hexadecanol PCM using Carbon Nanotubes. Scientific Reports. [6]
-
ResearchGate. (2025). High-chain fatty acid esters of 1-hexadecanol for low temperature thermal energy storage.
-
MDPI. (2025). Enhanced Heat Transfer of 1-Octadecanol/Hexadecanol Phase-Change Materials Using Carbon Nanotubes. Molecules.
Sources
Navigating the Safety Landscape of 1-Hexadecanol: An In-depth Technical Guide for the Research Professional
In the fast-paced environment of research and development, a thorough understanding of the chemical reagents we handle daily is paramount to ensuring both personal safety and the integrity of our experimental outcomes. This guide provides a comprehensive overview of the material safety data for 1-Hexadecanol (also known as cetyl alcohol), tailored specifically for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of safety data sheet (SDS) information, this document delves into the rationale behind safety protocols, empowering the user with the knowledge to handle this versatile long-chain fatty alcohol with confidence and care.
Unveiling 1-Hexadecanol: Properties and Applications
1-Hexadecanol, a 16-carbon fatty alcohol, presents as a white, waxy solid at room temperature. Its utility in the laboratory is diverse, stemming from its properties as an emollient, emulsifier, and thickening agent.[1] In drug development, it finds application in the formulation of topical creams, ointments, and as an excipient in various delivery systems. Understanding its physical and chemical properties is the first step in a robust safety assessment.
Table 1: Physicochemical Properties of 1-Hexadecanol
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₄O | [2] |
| Molecular Weight | 242.44 g/mol | [2] |
| Appearance | White waxy flakes, granules, or solid | [1] |
| Odor | Very faint, waxy | [1] |
| Melting Point | 46-52 °C | [1] |
| Boiling Point | 344 °C | [1] |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, and chloroform. | [1] |
| Stability | Stable under normal conditions of use and storage. | [1] |
The low water solubility and stable nature of 1-Hexadecanol are key factors influencing its handling and disposal procedures, which will be detailed in the subsequent sections.[3][4]
Hazard Identification and Risk Assessment: A Nuanced Approach
While often considered to be of low toxicity, a blanket "safe" label is a disservice to the nuanced reality of chemical handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding the potential hazards of 1-Hexadecanol.
According to the European Chemicals Agency (ECHA), 1-Hexadecanol has a harmonized classification that includes warnings for serious eye irritation and being very toxic to aquatic life with long-lasting effects.[5] However, it's crucial to note that many suppliers do not classify it as a hazardous substance.[2][6] This discrepancy underscores the importance of consulting multiple authoritative sources and adopting a cautious approach.
Table 2: GHS Classification of 1-Hexadecanol (ECHA)
| Hazard Class | Hazard Category | Hazard Statement |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
The primary risks to laboratory personnel stem from its irritant properties upon direct contact with the eyes and, to a lesser extent, the skin.[7] While some sources indicate a potential for respiratory tract irritation, this is primarily a concern when handling the material in a dusty or powdered form.[7] Ingestion is not a typical route of occupational exposure but can cause gastrointestinal irritation.[7]
Engineering Controls and Personal Protective Equipment: A Multi-layered Defense
The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling 1-Hexadecanol is to ensure adequate ventilation.[4][6] This can be achieved through:
-
General Laboratory Ventilation: A well-maintained laboratory ventilation system is essential to prevent the accumulation of any airborne dust or vapors.
-
Local Exhaust Ventilation (LEV): When weighing or transferring powdered 1-Hexadecanol, or when heating the substance, the use of a chemical fume hood or a snorkel exhaust is strongly recommended to capture any potential emissions at the source.[1]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical to prevent direct contact with 1-Hexadecanol.
Table 3: Recommended Personal Protective Equipment for Handling 1-Hexadecanol
| Body Part | Protective Equipment | Rationale and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne dust. Standard laboratory eyeglasses are not sufficient. |
| Skin (Hands) | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[8] |
| Skin (Body) | Laboratory coat. | Provides a removable barrier to protect personal clothing from contamination. |
| Respiratory | Generally not required for handling small quantities in a well-ventilated area. A NIOSH-approved particulate respirator (e.g., N95) may be necessary if handling large quantities of powder or if ventilation is inadequate. | Minimizes the inhalation of airborne dust. |
Safe Handling and Storage Protocols: A Step-by-Step Guide
Adherence to standardized handling and storage procedures is fundamental to a safe and efficient research environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that all necessary engineering controls are functioning correctly and that the appropriate PPE is readily available and in good condition.
-
Dispensing: When weighing or transferring 1-Hexadecanol powder, perform these actions in a designated area with local exhaust ventilation to minimize dust generation.[7] Use a scoop or spatula to transfer the material, avoiding any actions that could create airborne dust.
-
Heating: If heating 1-Hexadecanol, do so in a well-ventilated fume hood. Be aware that while it has a high flash point, prolonged or excessive heating can lead to the generation of vapors.
-
Cleaning: Clean up any spills promptly, following the accidental release measures outlined in Section 5.
-
Personal Hygiene: After handling 1-Hexadecanol, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[9]
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent accidental release.
-
Container: Keep the container tightly closed when not in use.[3][4]
-
Location: Store in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][6]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[7]
Accidental Release Measures
The following workflow outlines the appropriate response to a 1-Hexadecanol spill.
Caption: Workflow for responding to a 1-Hexadecanol spill.
For minor spills, personnel with appropriate training and PPE can proceed with cleanup.[7] For major spills, the area should be evacuated, and emergency responders should be notified.[7]
Conclusion: Fostering a Culture of Safety
A comprehensive understanding of the material safety data for 1-Hexadecanol is not merely a regulatory requirement but a professional responsibility. By integrating the principles of hazard identification, risk assessment, and safe handling into our daily laboratory practices, we can create a safer and more productive research environment. This guide serves as a foundational resource to empower researchers to work with 1-Hexadecanol responsibly and effectively.
References
-
Durham Tech. (2010). 1-Hexadecanol {Cetyl alcohol} cas36653-82-4 SDS. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Hexadecan-1-ol - Substance Information. Retrieved from [Link]
-
Anmol Chemicals. (2025). Cetyl Alcohol or 1-Hexadecanol SDS of Manufacturers. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hexadecan-1-ol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1-Hexadecanol - the NIST WebBook. Retrieved from [Link]
-
T3DB. (n.d.). 1-Hexadecanol (T3D4863). Retrieved from [Link]
-
PubChem. (n.d.). Hexadecan-1-ol;2-methyloxirane;oxirane. Retrieved from [Link]
-
PubChem. (n.d.). Hexadecan-1-ol;icosan-1-ol;octadecan-1-ol. Retrieved from [Link]
Sources
- 1. Cetyl Alcohol or 1-Hexadecanol SDS of Manufacturers [anmol.org]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 1-Hexadecanol - Safety Data Sheet [chemicalbook.com]
- 9. SID 26685904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Master File: 1-Hexadecanol in Pharmaceutical & Cosmetic Architectures
Topic: Overview of 1-Hexadecanol applications in pharmaceuticals and cosmetics Type: In-depth Technical Guide / Whitepaper
Executive Summary: The Amphiphilic Architect
1-Hexadecanol (Cetyl Alcohol,
Physicochemical Mechanics & Polymorphism
The Structure-Function Relationship
1-Hexadecanol consists of a 16-carbon hydrophobic tail and a hydrophilic hydroxyl head group. This structure dictates its behavior at interfaces:
-
Co-Surfactancy: It does not form micelles on its own due to a low Hydrophilic-Lipophilic Balance (HLB ~15.5, though often considered lower in practical non-ionic applications). However, when paired with a high-HLB surfactant (e.g., Sodium Dodecyl Sulfate or Cetrimonium Bromide), it inserts itself between surfactant monomers at the oil-water interface.
-
Interfacial Packing: The C16 chain aligns with the surfactant tails, reducing electrostatic repulsion between surfactant headgroups. This results in a tighter, more rigid interfacial film.
Polymorphism: The to Transition
The stability of a formulation often hinges on the crystalline state of 1-Hexadecanol.
- -Form (Alpha): A metastable, waxy, and translucent phase. It is characterized by hexagonal chain packing and high water-holding capacity. This form is often achieved immediately after cooling an emulsion.
-
-Form (Gamma): The thermodynamically stable, opaque, and crystalline phase. Over time, the
-form transitions to the -form. -
Impact: Uncontrolled transition leads to "graininess" in creams and water expulsion (syneresis). Successful formulation requires stabilizing the swollen lamellar phase or controlling the crystallization rate to ensure a microscopic, rather than macroscopic,
-structure.
The Lamellar Gel Network (LGN)
The LGN is the primary mechanism by which 1-Hexadecanol stabilizes Oil-in-Water (O/W) emulsions. It forms a viscoelastic continuous phase that physically traps oil droplets, preventing coalescence.
Mechanism Visualization
The following diagram illustrates the molecular organization within a Lamellar Gel Network.
Figure 1: Mechanism of Lamellar Gel Network formation showing the synergistic interaction between surfactant, 1-Hexadecanol, and water.
Pharmaceutical Applications
Topical & Transdermal Delivery
In topical formulations, 1-Hexadecanol serves a dual role:
-
Permeation Enhancer: By disrupting the highly ordered lipid bilayers of the stratum corneum, it can increase the diffusion coefficient of active pharmaceutical ingredients (APIs).[1]
-
Occlusive Agent: It forms a semi-occlusive layer on the skin surface, reducing Transepidermal Water Loss (TEWL) and hydrating the stratum corneum, which indirectly aids permeation.
Sustained Release Matrix Tablets
In oral solid dosage forms, 1-Hexadecanol is utilized as a hydrophobic matrix former .
-
Mechanism: When compressed into a tablet, the waxy nature of 1-Hexadecanol creates a tortuous pore network.
-
Release Kinetics: Drug release is governed by fluid ingress and subsequent diffusion (Fickian diffusion) rather than rapid disintegration.
-
Processing: It is often used in melt granulation techniques, where it acts as a binder that solidifies upon cooling, entrapping the drug particles.
Quantitative Data Summary
| Property | Value / Description | Relevance |
| Melting Point | 49°C – 51°C | Critical for melt granulation and emulsion cooling phases. |
| HLB Value | ~15.5 (Theoretical) | Requires pairing with low HLB surfactants for W/O or high HLB for O/W. |
| Solubility | Insoluble in water; Soluble in ethanol, ether, oils. | dictates phase addition order (Oil Phase). |
| Regulatory | USP, NF, EP, JP, GRAS (Food) | Global compliance for pharma and food applications. |
Cosmetic Applications
-
Rheology Modification: It provides "body" to lotions without the tackiness associated with waxes. The LGN structure confers shear-thinning behavior, allowing easy spreading (low viscosity at high shear) and non-drip properties (high viscosity at rest).
-
Opacification: The crystallization of 1-Hexadecanol provides a white, creamy appearance, desirable in luxury cosmetic products.
-
Sensory Profile: Imparts a "dry," velvety after-feel, distinguishing it from the greasier Stearyl Alcohol.
Experimental Protocols (Self-Validating Systems)
Protocol A: Engineering a Stable Lamellar Gel Network (O/W Cream)
Objective: To create a stable O/W emulsion using the mixed emulsifier theory.
Materials:
-
Phase A (Oil): Mineral Oil (15%), 1-Hexadecanol (5%).
-
Phase B (Water): Deionized Water (q.s.), Cetrimonium Bromide (1% - Surfactant).
Workflow:
Figure 2: Experimental workflow for LGN synthesis. Note the critical cooling phase to control crystal size.
Step-by-Step Methodology:
-
Phase Preparation: Heat Phase A and Phase B separately. Phase B is heated 5°C higher (75°C) to prevent premature solidification of Phase A upon contact.
-
Emulsification: Slowly add Phase A to Phase B under moderate agitation. Once combined, apply high shear homogenization for 3 minutes.
-
Validation Check: The emulsion should appear homogenous and milky white.
-
-
Controlled Cooling (The Critical Step): Switch to low-shear paddle mixing. Cool at a rate of 1-2°C per minute .
-
Why? Rapid cooling ("shock cooling") freezes the
-form chaotically, leading to instability. Controlled cooling allows the fatty alcohol chains to align properly with the surfactant, maximizing LGN formation.
-
-
Hysteresis Check: Monitor viscosity. A sharp increase will occur around 49°C–45°C, signaling the solidification of the fatty alcohol and formation of the gel network.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2682, 1-Hexadecanol. Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of Cetearyl Alcohol, Cetyl Alcohol, Isostearyl Alcohol, Myristyl Alcohol, and Behenyl Alcohol. International Journal of Toxicology.[2][3] Retrieved from [Link]
- Eccleston, G. M. (1997).Functions of mixed emulsifiers and emulsifying waxes in dermatological lotions and creams. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E.Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
-
U.S. Food and Drug Administration (FDA). Inactive Ingredient Search for Approved Drug Products. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Natural Sources and Production of 1-Hexadecanol
This guide provides a comprehensive technical overview of 1-Hexadecanol (cetyl alcohol), a long-chain fatty alcohol with significant applications in the pharmaceutical, cosmetic, and chemical industries. Targeted at researchers, scientists, and drug development professionals, this document delves into the natural origins of 1-Hexadecanol and details the prominent industrial and biotechnological methods for its production. The content is structured to provide not only factual information but also expert insights into the rationale behind various production strategies and analytical methodologies.
Introduction to 1-Hexadecanol: Properties and Significance
1-Hexadecanol, with the chemical formula CH₃(CH₂)₁₅OH, is a waxy white solid at room temperature.[1] Its amphipathic nature, stemming from a long hydrophobic hydrocarbon tail and a hydrophilic hydroxyl group, underpins its utility as an emollient, emulsifier, thickener, and stabilizer in a myriad of formulations.[1] In the pharmaceutical realm, it serves as a crucial excipient in topical creams and ointments, and its derivatives are explored for drug delivery systems. Historically, 1-Hexadecanol was first isolated in 1817 by the French chemist Michel Chevreul from spermaceti, a waxy substance found in the head of sperm whales.[1] With the decline of whaling, the focus has shifted to sustainable and economically viable production methods.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₄O | [1] |
| Molar Mass | 242.44 g/mol | [1] |
| Melting Point | 49.3 °C | [2] |
| Boiling Point | 344 °C | [1] |
| Appearance | White waxy solid or flakes | [1] |
| Solubility | Insoluble in water; soluble in alcohols, ethers, and oils | [1] |
Part 1: Natural Sources of 1-Hexadecanol
1-Hexadecanol is found esterified in various natural waxes, primarily of plant and animal origin. The free alcohol is less common but can be obtained through the hydrolysis of these waxes.
Plant Waxes
The epicuticular waxes of many plants contain significant amounts of long-chain fatty alcohols and their esters, which serve as a protective barrier against environmental stressors. Carnauba wax and candelilla wax are two of the most well-known commercial sources.
-
Carnauba Wax: Derived from the leaves of the Brazilian palm tree Copernicia prunifera, carnauba wax is renowned for its hardness and high melting point.[3] It is a complex mixture of compounds, with fatty alcohols constituting approximately 12% of its composition.[3] These alcohols are primarily in the C26-C30 range, but 1-Hexadecanol is also present.[3]
-
Candelilla Wax: Obtained from the stems of the Euphorbia antisyphilitica shrub, candelilla wax is another commercially important plant wax.[4] Its composition includes a significant proportion of hydrocarbons (around 50%), with esters, free fatty acids, and free fatty alcohols making up the remainder.[5]
-
Jojoba Oil: While technically a liquid wax, jojoba oil from the seeds of Simmondsia chinensis is unique in that it is composed almost entirely of mono-esters of long-chain fatty acids and alcohols.[6] The fatty alcohol portion is a mixture, and while not predominantly 1-Hexadecanol, it represents a significant natural source of fatty alcohols.[7]
| Natural Source | Typical Fatty Alcohol Content | Predominant Fatty Alcohols |
| Carnauba Wax | ~12% | C26-C30 |
| Candelilla Wax | Variable, lower than carnauba | C28-C34 |
| Jojoba Oil | ~50% (as esters) | C20, C22 |
Animal Waxes
Historically, the primary source of 1-Hexadecanol was from the animal kingdom.
-
Spermaceti: This waxy substance, found in the head cavity of the sperm whale (Physeter macrocephalus), is rich in cetyl palmitate, the ester of 1-Hexadecanol and palmitic acid.[8] Saponification of spermaceti yields 1-Hexadecanol. Due to the international ban on whaling, this is no longer a commercial source.
Part 2: Industrial Production of 1-Hexadecanol
The modern industrial production of 1-Hexadecanol predominantly relies on the chemical modification of fatty acids derived from vegetable oils, with palm oil and coconut oil being the primary feedstocks.
Chemical Synthesis: Reduction of Palmitic Acid
The most common industrial method for producing 1-Hexadecanol is the reduction of palmitic acid (hexadecanoic acid) or its esters. Palmitic acid is abundantly available from the hydrolysis of palm oil.
This process typically involves a two-step approach: esterification of palmitic acid followed by hydrogenation of the resulting ester.
Sources
- 1. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnauba wax - Wikipedia [en.wikipedia.org]
- 4. fao.org [fao.org]
- 5. Candelilla wax - Wikipedia [en.wikipedia.org]
- 6. Jojoba oil - Wikipedia [en.wikipedia.org]
- 7. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Protocol for the Preparation of 8-Hexadecanol-Based Solid Lipid Nanoparticles: A Guide for Researchers
This comprehensive guide provides a detailed protocol for the preparation and characterization of 8-Hexadecanol-based solid lipid nanoparticles (SLNs). Designed for researchers, scientists, and professionals in drug development, this document offers a step-by-step methodology grounded in scientific principles, explaining the rationale behind each procedural choice to ensure robust and reproducible results.
Introduction: The Promise of Solid Lipid Nanoparticles
Solid lipid nanoparticles have emerged as a promising drug delivery platform, offering a biocompatible and biodegradable alternative to traditional polymeric nanoparticles and liposomes.[1] Comprised of a solid lipid core, these nanoparticles can encapsulate both lipophilic and hydrophilic drugs, protecting them from degradation and enabling controlled release.[2] 8-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol that serves as an excellent lipid matrix for SLN formulation due to its physiological tolerance and ability to form a stable solid core.[3][4] This protocol will detail the hot homogenization and ultrasonication method, a widely adopted and effective technique for producing 8-Hexadecanol-based SLNs.[5]
Materials and Equipment
Materials
| Material | Grade | Supplier (Example) | Purpose |
| 8-Hexadecanol (Cetyl Alcohol) | ≥98% | Sigma-Aldrich | Solid lipid matrix |
| Poloxamer 188 (Pluronic® F68) | Ph. Eur., USP/NF | BASF | Primary surfactant (stabilizer) |
| Soy Lecithin | Phosholipon® 90G | Lipoid GmbH | Co-surfactant |
| Active Pharmaceutical Ingredient (API) | As required | --- | To be encapsulated |
| Deionized Water | Ultrapure | --- | Aqueous phase |
Equipment
| Equipment | Specification | Purpose |
| High-Shear Homogenizer | e.g., IKA T25 digital ULTRA-TURRAX® | Coarse emulsion preparation |
| Probe Sonicator | e.g., Branson Sonifier® | Nanoemulsion formation |
| Magnetic Stirrer with Hotplate | --- | Heating and mixing |
| Water Bath | --- | Temperature control |
| Dynamic Light Scattering (DLS) | e.g., Malvern Zetasizer Nano ZS | Particle size and zeta potential measurement |
| UV-Vis Spectrophotometer | --- | Entrapment efficiency determination |
| Lyophilizer (Freeze-Dryer) | --- | Long-term storage (optional) |
Experimental Protocol: A Step-by-Step Guide
This protocol is based on the hot homogenization and ultrasonication technique, which involves the formation of a hot oil-in-water (o/w) emulsion followed by crystallization of the lipid nanoparticles upon cooling.[5]
Preparation of Lipid and Aqueous Phases
-
Lipid Phase Preparation:
-
Weigh the required amount of 8-Hexadecanol (e.g., 5% w/v).
-
If encapsulating a lipophilic API, dissolve it in the molten 8-Hexadecanol.
-
Heat the lipid phase to approximately 65-70°C, which is 15-20°C above the melting point of 8-Hexadecanol (48-55°C), on a magnetic stirrer with a hotplate.[5][6][7][8] This ensures the lipid is completely molten and reduces its viscosity.[5]
-
-
Aqueous Phase Preparation:
-
Weigh the required amounts of Poloxamer 188 (e.g., 2.5% w/v) and soy lecithin (e.g., 1.5% w/v).
-
Disperse the surfactants in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase (65-70°C) under gentle stirring. This prevents premature solidification of the lipid upon mixing.[9]
-
Formation of the Pre-Emulsion
-
Pour the hot aqueous phase into the molten lipid phase while continuously stirring at a moderate speed (e.g., 800 rpm) on the magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at a high speed (e.g., 10,000 - 15,000 rpm) for 5-10 minutes.[10] This step creates a coarse oil-in-water emulsion.
Nano-Emulsification and Solidification
-
Immediately after high-shear homogenization, sonicate the hot pre-emulsion using a probe sonicator.
-
Apply ultrasonication at a specific amplitude (e.g., 60-80%) for 10-15 minutes. It is crucial to perform this in a pulsed mode (e.g., 30 seconds on, 10 seconds off) to prevent excessive heat generation which could degrade the components.
-
After sonication, quickly transfer the resulting hot nanoemulsion to an ice bath and continue stirring at a moderate speed until it cools down to room temperature. This rapid cooling promotes the solidification of the lipid droplets into solid lipid nanoparticles.
Purification of the SLN Dispersion (Optional)
To remove any unencapsulated drug or excess surfactant, the SLN dispersion can be purified by dialysis or centrifugation.
-
Dialysis: Place the SLN dispersion in a dialysis bag (e.g., 12-14 kDa MWCO) and dialyze against deionized water for 24 hours, with several changes of the water.
-
Centrifugation: Centrifuge the dispersion at a high speed. The supernatant containing the unencapsulated drug can be discarded, and the nanoparticle pellet can be resuspended in fresh deionized water.
Characterization of 8-Hexadecanol-Based SLNs
Thorough characterization is essential to ensure the quality and performance of the formulated SLNs.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the in vivo behavior and stability of the nanoparticles.[11]
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the SLN dispersion with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument.
-
Expected Results:
-
Particle Size: Typically in the range of 100-400 nm for effective drug delivery.[11]
-
PDI: A value below 0.3 indicates a narrow and homogenous particle size distribution.[11]
-
Zeta Potential: A value greater than |±30 mV| suggests good colloidal stability due to electrostatic repulsion between particles.
-
Entrapment Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully encapsulated within the nanoparticles.
-
Method: UV-Vis Spectrophotometry (for APIs with a chromophore).
-
Procedure:
-
Separate the unencapsulated drug from the SLN dispersion using centrifugation or filtration.
-
Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the EE and DL using the following equations:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
Expected Results: High entrapment efficiency is desirable, often ranging from 70% to over 90%, depending on the physicochemical properties of the drug and the formulation parameters.[6]
Morphological and Structural Analysis
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticle morphology, confirming their spherical shape and size distribution.
-
Differential Scanning Calorimetry (DSC): Used to investigate the crystalline state of the lipid matrix and the drug within the nanoparticles. A shift or broadening of the melting peak of 8-Hexadecanol can indicate the amorphization of the lipid and the molecular dispersion of the drug.[6]
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Workflow for 8-Hexadecanol SLN preparation and characterization.
Summary of Key Formulation and Characterization Parameters
| Parameter | Recommended Range/Value | Rationale |
| Formulation | ||
| 8-Hexadecanol Concentration | 1-10% (w/v) | Influences particle size and drug loading capacity. |
| Surfactant Concentration | 0.5-5% (w/v) | Crucial for stabilizing the nanoparticles and preventing aggregation. |
| Homogenization Speed | 10,000 - 20,000 rpm | Higher speeds generally lead to smaller particle sizes. |
| Sonication Time | 5 - 15 min | Affects particle size reduction; excessive sonication can lead to aggregation. |
| Characterization | ||
| Particle Size (Z-average) | 100 - 400 nm | Optimal for many drug delivery applications, balancing stability and biological interaction.[11] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a monodisperse and homogenous nanoparticle population.[11] |
| Zeta Potential | > |±30 mV| | High surface charge prevents particle aggregation and ensures colloidal stability. |
| Entrapment Efficiency (EE) | > 70% | High EE ensures efficient drug delivery and minimizes the dose required.[6] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size / High PDI | Insufficient homogenization/sonication energy; Inappropriate surfactant concentration; Aggregation upon cooling. | Increase homogenization/sonication time or intensity; Optimize surfactant concentration; Ensure rapid and uniform cooling with continuous stirring. |
| Low Entrapment Efficiency | Poor solubility of the drug in the lipid; Drug partitioning into the aqueous phase during homogenization. | Select a lipid with higher drug solubility; Use a co-solvent in the lipid phase; Optimize the homogenization temperature. |
| Particle Aggregation over Time | Insufficient surface charge (low zeta potential); Ostwald ripening. | Increase surfactant concentration or use a charged surfactant; Store the dispersion at a lower temperature (4°C). |
Conclusion
This application note provides a robust and well-documented protocol for the preparation of 8-Hexadecanol-based solid lipid nanoparticles. By carefully controlling the formulation and process parameters outlined, researchers can reproducibly synthesize SLNs with desired physicochemical properties for various drug delivery applications. The detailed characterization techniques are essential for ensuring the quality, stability, and efficacy of the final nanoparticle formulation.
References
- Shah, R., Eldridge, D., Palombo, E., & Harding, I. (2014).
- Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: Production, characterization and applications. Advanced Drug Delivery Reviews, 64, 83-101.
-
The Good Scents Company. (n.d.). hexadecanol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1-HEXADECANOL. Retrieved from [Link]
- Mukherjee, S., Ray, S., & Thakur, R. S. (2009). Solid lipid nanoparticles: a modern formulation approach in drug delivery system. Indian Journal of Pharmaceutical Sciences, 71(4), 349–358.
- Souto, E. B., & Müller, R. H. (2008). Lipid nanoparticles (SLN®, NLC®) in cosmetic and pharmaceutical dermal products. International Journal of Pharmaceutics, 366(1-2), 170-184.
- Rahmawan, T. G., Rosita, N., & Erawati, T. (2012). Characterization of Soli Lipid Nanoparticle p-Methoxy Cinnamic Acid (PMCA) Formulated with Different Lipid Component Stearic Acid and Cetyl Alcohol. Majalah Farmasi Indonesia, 23(3), 164-171.
- Barbosa, T. C., Marques, C., Martins, D., Nalone, L., Costa, S., Loureiro, K., ... & Severino, P. (2018). Polymorphism, Crystallinity and Hydrophilic-Lipophilic Balance (HLB) of Cetearyl Alcohol and Cetyl Alcohol as Raw Materials for Solid Lipid Nanoparticles (SLN). Scholars.Direct, 4(2).
- Pardeshi, C., Rajput, P., & Belgamwar, V. (2013). Optimisation and Stability Assessment of Solid Lipid Nanoparticles using Particle Size and Zeta Potential. Journal of Physical Science, 24(1), 59–75.
- Asian Journal of Pharmaceutical Technology and Innovation. (2013). Solid Lipid Nanoparticles: Overview on Excipients.
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). POLYMORPHISM, CRYSTALLINITY AND HYDROPHILIC-LIPOPHILIC BALANCE (HLB) OF CETEARYL ALCOHOL AND CETYL ALCOHOL AS RAW MATERIALS FOR SOLID LIPID NANOPARTICLES (SLN).
- Cavalli, R., Gasco, M. R., & Peira, E. (1997). Solid lipid nanoparticles (SLN) as carriers for parenteral administration of drugs. Bollettino chimico farmaceutico, 136(6), 408-412.
- Biomedical Research Bulletin. (2023).
- SciSpace. (2022).
-
National Center for Biotechnology Information. (n.d.). Cetyl Alcohol. PubChem. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds.
- ResearchGate. (2019). Study of pre-formulation and development of solid lipid nanoparticles containing perillyl alcohol.
- UI Scholars Hub. (2023). Solid Lipid Nanoparticles (SLN)
- National Center for Biotechnology Information. (2021). Novel formulation and evaluation of a Q10-loaded solid lipid nanoparticle cream: in vitro and in vivo studies.
- Uniba. (n.d.). Preparation of Cetyl Palmitate based- PEGylated Solid Lipid Nanoparticles by Microfluidic technique.
- National Center for Biotechnology Information. (2018). Design, Physical Characterizations, and Biocompatibility of Cationic Solid Lipid Nanoparticles in HCT-116 and 16-HBE Cells: A Preliminary Study.
- MDPI. (2021). Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis.
- National Center for Biotechnology Information. (2021). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method.
Sources
- 1. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. ejbps.com [ejbps.com]
- 4. banglajol.info [banglajol.info]
- 5. Novel formulation and evaluation of a Q10-loaded solid lipid nanoparticle cream: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jps.usm.my [jps.usm.my]
- 11. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
Application Note: Quantitative Analysis of 8-Hexadecanol in Complex Mixtures
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical methods for the precise and accurate quantification of 8-Hexadecanol, a C16 fatty alcohol isomer, in various mixtures. As a crucial component in pharmaceutical formulations, cosmetics, and as a potential biomarker, its accurate measurement is paramount. This application note details two primary validated analytical approaches: Gas Chromatography with Flame Ionization Detection (GC-FID) following silylation, and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Analytical Imperative for 8-Hexadecanol
8-Hexadecanol, an isomer of the more common 1-hexadecanol (cetyl alcohol), is a long-chain fatty alcohol.[1][2] Its physicochemical properties make it a valuable ingredient in various industrial applications, including as an emollient, emulsifier, or thickening agent in creams and lotions.[1][3] In the context of drug development and biomedical research, the precise quantification of specific fatty alcohol isomers can be critical for formulation stability, efficacy, and for understanding certain biological pathways.[4] Given the complexity of matrices in which 8-Hexadecanol is often found, robust and specific analytical methods are essential.[5] This guide provides detailed protocols for two gold-standard chromatographic techniques, elucidating the strengths and considerations for each.
Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[6][7] For long-chain fatty alcohols like 8-Hexadecanol, which have relatively low volatility due to their polar hydroxyl group, derivatization is a critical step to enhance thermal stability and volatility, leading to improved chromatographic peak shape and sensitivity.[8][9][10]
Principle of Derivatization: Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl group of 8-Hexadecanol with a trimethylsilyl (TMS) group. This reaction is typically carried out using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The resulting TMS-ether is significantly more volatile and less polar, making it ideal for GC analysis.[11]
-
Reaction: ROH + (CF₃CON(Si(CH₃)₃)₂) → ROSi(CH₃)₃ + CF₃CONHSi(CH₃)₃
-
Where ROH is 8-Hexadecanol
-
Experimental Workflow: GC-FID Analysis
The overall workflow for the GC-FID quantification of 8-Hexadecanol is depicted below. This process ensures the sample is appropriately prepared, derivatized, and analyzed to yield accurate quantitative data.
Caption: Workflow for the GC-FID analysis of 8-Hexadecanol.
Detailed Protocol: GC-FID
2.3.1. Reagents and Materials
-
8-Hexadecanol standard (≥98% purity)
-
Internal Standard (IS): 1-Eicosanol or a similar long-chain alcohol not present in the sample.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Hexane (GC grade)
-
Sodium Sulfate (anhydrous)
-
Glassware: vials with PTFE-lined caps, pipettes, syringes.
2.3.2. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 8-Hexadecanol standard and dissolve in 10 mL of hexane.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Eicosanol and dissolve in 10 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 25 µg/mL.
2.3.3. Sample Preparation
-
Liquid Samples: For a liquid mixture, accurately transfer a known volume or weight of the sample into a separatory funnel. Perform a liquid-liquid extraction using hexane. Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Solid/Semi-solid Samples: For solid or semi-solid matrices, use an appropriate extraction technique such as Soxhlet extraction or pressurized liquid extraction with a suitable solvent.[12]
-
Solvent Removal: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of hexane containing the internal standard at 25 µg/mL.
2.3.4. Derivatization Procedure
-
Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Add 50 µL of BSTFA + 1% TMCS.[13]
-
Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[14]
-
Allow the vial to cool to room temperature before injection into the GC.
2.3.5. GC-FID Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/splitless, Split ratio 20:1 |
| Injector Temp. | 280°C |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Oven Program | Initial: 150°C, hold for 1 min. Ramp: 10°C/min to 280°C. Hold: 5 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300°C |
| Injection Volume | 1 µL |
2.3.6. Data Analysis and Quantification
-
Identify the peaks for 8-Hexadecanol-TMS and the Internal Standard-TMS based on their retention times from the analysis of the standard solutions.
-
Integrate the peak areas for both compounds.
-
Calculate the response factor (RF) for 8-Hexadecanol relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (8-Hexadecanol-TMS / IS-TMS) against the concentration of 8-Hexadecanol.
-
Quantify the amount of 8-Hexadecanol in the samples using the calibration curve.
Method Validation Parameters
The following table summarizes typical performance data for a validated GC-FID method for long-chain fatty alcohols.[7][13]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Alternative Method: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
While GC is often the method of choice, HPLC offers advantages for samples that are thermally labile or for laboratories where derivatization is not desirable.[15][16] However, fatty alcohols like 8-Hexadecanol lack a strong UV chromophore, making conventional UV detection challenging.[17] Coupling HPLC with a mass spectrometer (MS) provides the necessary sensitivity and selectivity for quantification.[17][18]
Principle of HPLC-MS
Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity.[15] 8-Hexadecanol, being a long-chain alcohol, is well-retained on a C18 column. The eluent from the HPLC is introduced into the mass spectrometer, where the molecules are ionized (e.g., by Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and detected based on their mass-to-charge ratio (m/z). This allows for highly specific and sensitive quantification.[8][18]
Experimental Workflow: HPLC-MS Analysis
The workflow for HPLC-MS is generally more direct than GC as it often bypasses the need for derivatization.
Caption: Workflow for the HPLC-MS analysis of 8-Hexadecanol.
Detailed Protocol: HPLC-MS
3.3.1. Reagents and Materials
-
8-Hexadecanol standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid or Ammonium Acetate (for mobile phase modification)
-
Internal Standard (optional, e.g., deuterated 8-Hexadecanol)
3.3.2. Standard and Sample Preparation
-
Stock and Calibration Standards: Prepare stock and calibration standards in methanol or acetonitrile at concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Sample Preparation: Extract the sample as described in the GC section (2.3.3). After evaporation, reconstitute the residue in the mobile phase.
-
Filtration: Filter all standards and samples through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[9]
3.3.3. HPLC-MS Conditions
| Parameter | Condition |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50) + 0.1% Formic Acid |
| Gradient | Start at 70% B, ramp to 100% B over 5 min, hold for 2 min, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent tandem quadrupole MS |
| Ionization Source | APCI (positive mode) or ESI with a suitable adduct (e.g., [M+NH₄]⁺) |
| Detection Mode | Selected Ion Monitoring (SIM) for [M+H-H₂O]⁺ or Multiple Reaction Monitoring (MRM) if a suitable fragment ion is identified. |
3.3.4. Data Analysis and Quantification Quantification is performed similarly to the GC-FID method by constructing a calibration curve based on the peak areas of the calibration standards.
Method Performance Comparison
| Method | Pros | Cons |
| GC-FID | High resolution, robust, cost-effective, widely available. | Requires derivatization, not suitable for thermally labile compounds.[8] |
| HPLC-MS | High sensitivity and selectivity, no derivatization needed, suitable for complex matrices. | Higher instrument cost, potential for matrix effects (ion suppression). |
Conclusion
The choice between GC-FID and HPLC-MS for the quantification of 8-Hexadecanol will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.[19] The GC-FID method following silylation is a robust and reliable approach that is suitable for most quality control applications. For analyses requiring higher sensitivity or for complex biological matrices, the HPLC-MS method offers a powerful alternative. Both methods, when properly validated, can provide accurate and precise quantification of 8-Hexadecanol.
References
- High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. (2020). Vertex AI Search.
- 8 HPLC sample preparation | Request PDF. (n.d.). ResearchGate.
- High-Performance Liquid Chromatography (HPLC) Methods for Fatty Acid Analysis: Application Notes and Protocols. (n.d.). Benchchem.
- Gas Chromatography Explained For Beginners. (2022). YouTube.
- Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque.
- Determination of Fatty Acids Composition in Polysorbate 20 Pharmaceutical Raw Material Using HPLC with MS Detection. (n.d.). Waters.
- Analytical Methods. (2018). Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment.
- Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. (2020). Analytical Chemistry.
- Fatty alcohol analysis. (n.d.). Cyberlipid.
- hexadecanol, 36653-82-4. (n.d.). The Good Scents Company.
- GC-MS identification of 1-hexadecanol and 5-(Z)-dodecenoic acid in... (n.d.). ResearchGate.
- SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent.
- Structures, Electronic Properties, and Interactions of Cetyl Alcohol with Cetomacrogol and Water: Insights from Quantum Chemical Calculations and Experimental Investigations. (2021). ACS Omega.
- Validation of a gas chromatographic method for determination of fatty alcohols in 10 mg film-coated tablets of policosanol. (2002). PubMed.
- Chromatography Sample Preparation Guide. (n.d.). Organomation.
- GC Derivatization. (n.d.). Restek.
- Cetyl Alcohol. (2020). USP-NF.
- A Comparative Guide to Analytical Methods for the Quantification of 6-Bromo-1-hexanol. (n.d.). Benchchem.
- Determining Impurities in Cetyl Alcohol Additive. (2022). AZoM.
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Supelco.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. (n.d.). Science and Education Publishing.
- A Quick Guide to Cetyl Alcohol & Liquid Oil Ratios. (2017). Humblebee & Me.
- A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexanol. (n.d.). Benchchem.
Sources
- 1. hexadecanol, 36653-82-4 [thegoodscentscompany.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. humblebeeandme.com [humblebeeandme.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. sciepub.com [sciepub.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. organomation.com [organomation.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a gas chromatographic method for determination of fatty alcohols in 10 mg film-coated tablets of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hplc.eu [hplc.eu]
- 17. waters.com [waters.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Protocols for Novel Surfactants Derived from 8-Hexadecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed application notes and validated protocols for the synthesis of novel anionic and non-ionic surfactants utilizing 8-Hexadecanol as the primary hydrophobic precursor. 8-Hexadecanol, a C16 secondary alcohol, offers a unique branched structure that imparts distinct physicochemical properties to the resulting surfactants compared to their linear isomers, such as 1-hexadecanol. The branching disrupts molecular packing, which can lead to enhanced water solubility, superior wetting performance, and modified foaming characteristics. This guide delves into the causality behind experimental choices, offering field-proven insights into reaction mechanisms, catalyst selection, and process optimization. It is designed to equip researchers and professionals in chemical synthesis and drug development with the foundational knowledge and practical methodologies to explore this promising class of surfactants.
Introduction: The Rationale for 8-Hexadecanol in Surfactant Design
Surfactants are amphiphilic molecules essential in a vast array of applications, from detergents and emulsifiers to advanced drug delivery systems.[1] The performance of a surfactant is intrinsically linked to its molecular architecture, specifically the nature of its hydrophobic (lipophilic) tail and hydrophilic head. While linear fatty alcohols, such as 1-hexadecanol (cetyl alcohol), are common precursors for commodity surfactants, the use of branched isomers like 8-Hexadecanol opens avenues for creating specialty surfactants with tailored functionalities.
The key advantage of 8-Hexadecanol lies in the position of its hydroxyl group and the resulting branched alkyl chain. This structure introduces steric hindrance that can prevent the close packing and crystallization observed in linear-chain surfactants. This leads to several desirable properties:
-
Enhanced Solubility and Lower Krafft Point: The branched structure disrupts the formation of crystalline micelles, often resulting in surfactants that are more soluble in cold water and exhibit a lower Krafft point (the temperature at which surfactant solubility equals the critical micelle concentration).[2]
-
Improved Wetting and Spreading: Surfactants with branched hydrophobes can lower surface tension more efficiently and exhibit excellent wetting properties.[3]
-
Modified Foaming Properties: Hydrophobe branching typically leads to lower, less stable foam compared to linear analogues, a desirable trait in applications like automatic dishwashing, industrial cleaning, and certain pharmaceutical formulations.[4]
-
Unique Interfacial Behavior: The bulkier structure can alter how surfactant molecules arrange themselves at oil-water interfaces, influencing emulsion stability and type.
This document provides detailed synthetic protocols for two major classes of surfactants derived from 8-Hexadecanol: anionic sulfates and non-ionic ethoxylates.
Synthesis of Anionic Surfactants: Sodium 8-Hexadecyl Sulfate
Anionic surfactants are widely used for their detergency and foaming properties. The direct sulfation of 8-Hexadecanol yields an alkyl sulfate with the bulky C16 branched chain, ideal for applications requiring high surface activity and good solubility.
Principle and Rationale
The synthesis is a two-step process: (1) sulfation of the secondary alcohol with a strong sulfonating agent, typically gaseous sulfur trioxide (SO₃), to form 8-hexadecyl sulfuric acid, followed by (2) immediate neutralization with an alkali like sodium hydroxide (NaOH) to yield the stable sodium salt.
Causality of Experimental Choices:
-
Sulfonating Agent: Gaseous SO₃, diluted with an inert gas like dry air or nitrogen, is the industrial standard. It provides a rapid and efficient reaction. The process must be conducted in a specialized reactor (e.g., a falling film reactor) to manage the highly exothermic nature of the reaction and prevent charring.[5]
-
Reaction Control: The secondary hydroxyl group in 8-Hexadecanol is less reactive than a primary one, but the reaction with SO₃ is still vigorous. Precise control of temperature and molar ratios is critical to maximize yield and minimize the formation of by-products.
-
Neutralization: The resulting alkyl sulfuric acid is unstable and corrosive. It must be neutralized promptly and under controlled pH and temperature to prevent hydrolysis back to the alcohol.
Reaction Scheme
Caption: General reaction scheme for the synthesis of Sodium 8-Hexadecyl Sulfate.
Detailed Experimental Protocol: Sulfation of 8-Hexadecanol
This protocol is adapted from standard industrial sulfation processes for branched and secondary alcohols and must be performed in a specialized reactor by trained personnel due to the hazardous nature of sulfur trioxide.[3][5]
Materials & Equipment:
-
8-Hexadecanol (purity > 99%, dried)
-
Gaseous sulfur trioxide (SO₃), typically diluted to 3-5% in dry air/N₂
-
Sodium Hydroxide (NaOH) solution, 20-25 wt%
-
Falling film or continuous stirred-tank reactor designed for sulfonation
-
Neutralization loop/vessel with cooling capabilities
-
pH meter and temperature probes
Procedure:
-
Preparation: Ensure the 8-Hexadecanol is molten (m.p. ~40-50°C) and thoroughly dried (< 0.1% water content) by heating under vacuum with a nitrogen sparge. Water will react violently with SO₃.
-
Sulfation Reaction:
-
Pre-heat the dried 8-Hexadecanol to the optimal reaction temperature, typically between 50-60°C.
-
Introduce the alcohol and the SO₃/air mixture into the reactor concurrently. The molar ratio of SO₃ to alcohol should be maintained slightly super-stoichiometric, around 1.02:1 to 1.05:1, to ensure complete conversion.
-
Maintain the reaction temperature within a narrow range (e.g., ±2°C) using the reactor's cooling system. The reaction is highly exothermic.
-
The residence time in the reactor is typically short, on the order of minutes.
-
-
Neutralization:
-
Continuously feed the acidic reaction product (8-hexadecyl sulfuric acid) from the reactor into the neutralization loop.
-
Simultaneously, dose the cooled NaOH solution into the loop to maintain the pH between 8.5 and 10.0.
-
Vigorously agitate and cool the neutralization loop to dissipate the heat of neutralization and maintain the temperature below 50°C to prevent hydrolysis.
-
-
Finishing:
-
The resulting aqueous paste of Sodium 8-Hexadecyl Sulfate can be pH-adjusted and used as is, or further processed (e.g., spray-dried) to obtain a solid product.
-
Data Presentation: Physicochemical Properties
The following table presents expected properties for a C16 branched-chain alcohol sulfate, based on data from analogous compounds.[6][7]
| Property | Expected Value | Rationale / Significance |
| Chemical Name | Sodium 8-Hexadecyl Sulfate | Anionic surfactant |
| Molecular Weight | ~344.5 g/mol | Influences molecular packing and solubility. |
| Appearance | White to off-white paste or solid | Physical state at room temperature. |
| Surface Tension (γCMC) | 26 - 28 mN/m | Indicates high efficiency in reducing water's surface tension. |
| Critical Micelle Conc. (CMC) | 0.5 - 1.5 mmol/L | Low CMC suggests effectiveness at low concentrations. |
| Foaming Profile | Low to moderate, less stable than linear isomers | Branching disrupts foam film stability.[4] |
| Solubility | Good in cold and hard water | Branched structure prevents crystallization. |
Synthesis of Non-ionic Surfactants: 8-Hexadecanol Ethoxylates
Non-ionic surfactants are valued for their excellent emulsification, wetting, and low-foaming properties, coupled with low sensitivity to water hardness. Ethoxylation of 8-Hexadecanol produces a versatile surfactant whose properties (e.g., HLB value, cloud point) can be finely tuned by controlling the length of the polyethylene glycol (PEG) chain.
Principle and Rationale
Ethoxylation is the addition of ethylene oxide (EO) to the alcohol's hydroxyl group. For secondary alcohols like 8-Hexadecanol, this reaction is significantly more challenging than for primary alcohols due to steric hindrance.
Causality of Experimental Choices:
-
Catalyst Selection: Standard base catalysis (e.g., KOH) is inefficient for secondary alcohols, leading to slow reaction rates and a broad, undesirable distribution of ethoxamer chains.[8] A specialized Double Metal Cyanide (DMC) catalyst is the authoritative choice. DMC catalysts are highly active for the alkoxylation of sterically hindered alcohols, enabling the reaction to proceed under milder conditions and, crucially, producing surfactants with a narrow-range ethoxamer distribution .[8] This "peaked" distribution means a higher proportion of the desired adduct and less unreacted alcohol, leading to a more efficient and lower-odor product.
-
Reaction Conditions: The reaction is performed in an autoclave reactor under pressure and elevated temperature. All reagents must be scrupulously dry, as water will react with ethylene oxide to form unwanted polyethylene glycols.
-
Process Control: The addition of EO must be carefully controlled to manage the exothermic reaction and prevent a dangerous runaway reaction. A "digestion" period after EO addition ensures the reaction goes to completion.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of narrow-range 8-Hexadecanol Ethoxylates.
Detailed Experimental Protocol: Ethoxylation of 8-Hexadecanol
This protocol is adapted from a patented process for branched secondary alcohols and must be performed in a high-pressure reactor by personnel experienced with handling ethylene oxide, a toxic and explosive chemical.[8]
Materials & Equipment:
-
8-Hexadecanol (purity > 99%)
-
Double Metal Cyanide (DMC) catalyst
-
Ethylene Oxide (EO), high purity
-
Stirred high-pressure autoclave reactor with systems for heating/cooling, vacuum, nitrogen purging, and metered EO addition.
Procedure:
-
Reactor Charging & Drying:
-
Charge the autoclave with the desired amount of 8-Hexadecanol and the DMC catalyst (e.g., 100-300 ppm by weight based on the final product mass).
-
Seal the reactor and begin agitation. Heat the mixture to 100-110°C while purging with nitrogen and applying a vacuum to remove all traces of water. Continue until the water content is below 200 ppm.
-
-
Catalyst Activation:
-
Stop the vacuum and pressurize the reactor with nitrogen to ~20 psia. Heat the alcohol-catalyst slurry to the reaction temperature, typically 130-140°C.
-
Introduce a small initial charge of ethylene oxide. A slight temperature and pressure increase will be observed. The catalyst is considered active when the pressure begins to drop, indicating consumption of the initial EO.
-
-
Ethoxylation:
-
Once the catalyst is active, begin the continuous, slow addition of the total required amount of ethylene oxide. The feed rate should be controlled to maintain a constant reaction temperature and pressure (e.g., < 60 psig).
-
The reactor's cooling system must be used to actively remove the heat generated by the exothermic reaction.
-
-
Digestion:
-
After all the ethylene oxide has been added, stop the feed and maintain the reaction temperature with agitation.
-
Allow the mixture to "digest" for 1-2 hours. The reaction is complete when the reactor pressure remains constant, indicating that all residual EO has been consumed.
-
-
Finishing and Discharge:
-
Cool the reactor to below 80°C and purge thoroughly with nitrogen to remove any traces of unreacted EO from the headspace.
-
The final product, a clear to slightly hazy liquid, can be discharged from the reactor. Filtration may be required to remove the catalyst if it is not soluble.
-
Data Presentation: Properties of Narrow-Range Ethoxylates
The key advantage of the DMC-catalyzed process is the narrow distribution of the resulting ethoxylates, leading to superior performance.
| Property | Expected Value | Rationale / Significance |
| Product Name | 8-Hexadecanol Ethoxylate (n EO) | Non-ionic surfactant; 'n' is the average moles of EO. |
| Polydispersity Index (PDI) | 1.04 - 1.10 | A low PDI indicates a narrow, "peaked" distribution of PEG chains.[8] |
| Residual Free Alcohol | < 1.0 wt% | High conversion efficiency; reduces odor and formulation issues.[8] |
| Appearance | Clear to hazy liquid | Physical state depends on the degree of ethoxylation (n). |
| Cloud Point (1% aq.) | Tunable with 'n' | Increases with the number of EO units; a key application parameter. |
| Wetting Time (Draves) | Excellent | Branched structure enhances wetting on various surfaces.[9] |
| Applications | Industrial & institutional cleaning, agrochemicals, emulsion polymerization, personal care.[8][10] | Versatile performance as emulsifiers, dispersants, and wetting agents. |
References
-
Synthesis and properties of branched alcohol alkoxylate sulfates. (2025). RSC Advances. [Link]
-
Surfactant synthesis and resulting structure diversity. (n.d.). ResearchGate. [Link]
-
hexadecanol, 36653-82-4. (n.d.). The Good Scents Company. [Link]
- Method of Manufacture of Guerbet Alcohols For Making Surfactants Used In Petroleum Industry Operations. (2013).
-
Synthesis and Properties of Nano-Surfactants. (n.d.). Taylor & Francis eBooks. [Link]
-
Synthesis and surface properties of branched-chain tertiary fatty alcohol sulfate surfactants. (n.d.). Xiandai Huagong. [Link]
-
Synthesis and Physicochemical Characterization of Anionic Surfactants Derived from Cashew Nut Shell Oil. (2010). Journal of Surfactants and Detergents. [Link]
- Branched secondary alcohol alkoxylate surfactants and process to make them. (2012).
- Preparation method of nonionic-anionic compound type surfactant and application thereof. (2012).
-
Synthesis of Novel Anionic-Nonionic Surfactants and Their Interaction with Highly Interfacial Active Surfactant. (2024). Petroleum Processing and Petrochemicals. [Link]
-
One-Step Biocatalytic Synthesis of Sustainable Surfactants by Selective Amide Bond Formation. (2022). Angewandte Chemie International Edition. [Link]
-
Ethoxylated Alcohol | Alcohol Ethoxylate. (n.d.). Venus Ethoxyethers. [Link]
-
Synthesis of nonionic surfactants from the component phenols. (n.d.). University of St Andrews. [Link]
-
Effect of Branched Alcohols on Phase Behavior and Physicochemical Properties of Winsor IV Microemulsions. (2014). Journal of Dispersion Science and Technology. [Link]
- Method of manufacture of guerbet alcohols for making surfactants used in petroleum industry operations. (2013).
- Process for manufacturing fatty alcohol sulfate products. (1999).
-
Analysis of aliphatic alcohol ethoxylates in terms of alkyl and ethylene oxide chain lengths. (2001). Journal of Chromatography A. [Link]
-
Alcohol Ethoxylates (AE): Uses, Structure & Applications. (2024). SBR International. [Link]
-
Synthesis and surface properties of branched-chain tertiary fatty alcohol sulfate surfactants. (2023). RSC Advances. [Link]
-
Guerbet Compounds. (2019). AOCS. [Link]
- Preparation of nonionic surfactants by oxyalkylation with a phenolic activated magnesium catalyst. (1991).
-
SURFACTANT PERFORMANCE AS A FUNCTION OF HYDROPHOBE BRANCHING. (n.d.). CESIO. [Link]
- Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution. (1980).
-
A Review of Guerbet Chemistry. (n.d.). Scientific Spectator. [Link]
- Highly concentrated preparation of fatty alcohol sulfate. (2014).
-
A comprehensive review on sustainable surfactants from CNSL. (2023). RSC Sustainability. [Link]
-
Oleochemistry Surfactant. (n.d.). SlideShare. [Link]
-
A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2024). Molecules. [Link]
-
C12-14 Alcohol Ethoxylates (3EO). (2017). ERASM. [Link]
-
2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. (2015). Journal of Surfactants and Detergents. [Link]
-
Ethoxylation. (n.d.). Wikipedia. [Link]
-
Synthesis of Fatty Alcohol Polyethoxylates with Narrow Ethoxymer Distribution. (2009). Polymer Bulletin. [Link]
-
The Physicochemical and Functional Properties of Biosurfactants: A Review. (2023). Molecules. [Link]
-
SURFACTANTS Types and Uses. (n.d.). Laboratorio FIRP. [Link]
-
Effects of branching upon some surfactant properties of sulfated alcohols. (1996). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of branched alcohol alkoxylate sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shell.com [shell.com]
- 5. ES2383541T3 - Highly concentrated preparation of fatty alcohol sulfate - Google Patents [patents.google.com]
- 6. Synthesis and surface properties of branched-chain tertiary fatty alcohol sulfate surfactants [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. WO2012071149A2 - Branched secondary alcohol alkoxylate surfactants and process to make them - Google Patents [patents.google.com]
- 9. Ethoxylated Alcohol | C12-C15 | CAS 68131-39-5 | Surfactant Manufacturer India | Venus Ethoxyethers [venus-goa.com]
- 10. Alcohol Ethoxylates (AE): Uses, Structure & Applications [sbr-int.com]
8-Hexadecanol for creating self-assembled monolayers on substrates
Application Note: 8-Hexadecanol Self-Assembled Monolayers (SAMs) at the Liquid-Solid Interface
, Secondary Alcohol)Abstract
This guide details the thermodynamics, kinetics, and experimental protocols for generating self-assembled monolayers (SAMs) of 8-Hexadecanol. Unlike terminal primary alcohols (e.g., 1-Hexadecanol) that form linear head-to-head lamellae, 8-Hexadecanol introduces a mid-chain hydroxyl group. This structural constraint forces a competition between intermolecular hydrogen bonding and alkyl chain interdigitation, resulting in unique chiral domains and "kinked" packing motifs. This protocol focuses on the liquid-solid interface on Highly Oriented Pyrolytic Graphite (HOPG) for molecular electronics and nanotemplating, with secondary notes on silica passivation.
Introduction & Mechanistic Insight
The Mid-Chain Constraint
Standard primary alcohols adsorb on graphite with their alkyl chains flat (planar) and hydroxyl groups interacting in a linear "zipper" fashion. 8-Hexadecanol, being a secondary alcohol, presents a specific challenge: the hydrogen-bonding moiety is buried at the
-
Chirality: The
carbon is a stereocenter. Even in racemic mixtures, 2D confinement often induces spontaneous resolution, where enantiomers segregate into distinct domains. -
Packing Frustration: To satisfy the hydrogen bond requirement (O-H
O), the molecule must adopt a specific orientation that often disrupts the commensurate registry with the underlying graphite lattice. This leads to lower packing density compared to 1-Hexadecanol but higher structural complexity (e.g., rosette or zigzag formations).
Material Properties
| Property | Value | Relevance to Protocol |
| Formula | Mid-chain functionalization | |
| Molecular Weight | 242.44 g/mol | Calculation of molarity |
| Melting Point | ~48-50 °C | Solid at RT; requires dissolution |
| Solubility | Soluble in Ethanol, Chloroform, Phenyloctane | Solvent choice dictates assembly rate |
| Vapor Pressure | Low (<0.01 mmHg) | Stable for ambient STM imaging |
Substrate Preparation
The quality of the SAM is strictly limited by the substrate quality. We utilize two primary substrates: HOPG (for ordered 2D crystallization) and Silica (for disordered passivation).
Highly Oriented Pyrolytic Graphite (HOPG)
-
Grade: ZYB or ZYA grade (Mosaic spread < 0.8°).
-
Cleaving Protocol:
-
Apply a piece of adhesive tape (Scotch or specialized carbon tape) to the HOPG surface.
-
Press gently to ensure uniform contact.
-
Peel the tape off in a single, smooth motion perpendicular to the surface.
-
Validation: Visually inspect for a mirror-like finish. Any grey/matte areas indicate step bunches and require re-cleaving.
-
Silicon/Silica ( )
-
Cleaning: Piranha solution (
) for 15 mins. (Warning: Exothermic/Corrosive). -
Activation: Plasma treat (
, 100W, 60s) to maximize surface hydroxyls if H-bonding attachment is desired.
Protocol: Liquid-Solid Interface Assembly (STM Grade)
This protocol generates a physisorbed monolayer in equilibrium with the supernatant solution, ideal for Scanning Tunneling Microscopy (STM) characterization.[1]
Solution Preparation
-
Solvent: 1-Phenyloctane is the gold standard. It has a low vapor pressure (doesn't evaporate during imaging) and is chemically inert to the alcohol.
-
Concentration: Target 1.0 - 5.0 mM .
-
Calculation: Dissolve 0.24 mg of 8-Hexadecanol in 1 mL of solvent.
-
Note: Sonicate for 5 minutes at 40°C to ensure complete dissolution, as secondary alcohols can aggregate.
-
Deposition (Drop-Casting)
-
Pre-heat the substrate and solution to 40°C (slightly above RT to break pre-existing aggregates).
-
Micropipette 3-5
L of the solution directly onto the freshly cleaved HOPG surface. -
Allow the system to equilibrate at Room Temperature (21-23°C) for 15 minutes .
-
Why? This thermal annealing allows the molecules to explore the energy landscape and settle into the thermodynamic minimum (large domains) rather than getting trapped in kinetic traps (glassy/disordered states).
-
Characterization (STM)
-
Mode: Constant Current Mode.
-
Tip: Pt/Ir (80:20) mechanically cut wire.
-
Parameters:
-
Bias Voltage (
): -0.8 V to -1.2 V (Sample negative). -
Tunneling Current (
): 50 - 100 pA . -
Insight: High impedance (low current) is crucial. The 8-Hexadecanol layer is insulating; we are tunneling through it to the graphite. Too high current will drag molecules with the tip.
-
Workflow Visualization
The following diagram illustrates the critical path from synthesis to validation, highlighting the decision nodes for substrate selection.
Caption: Workflow for 8-Hexadecanol SAM formation. Blue nodes indicate prep, Green indicates assembly, Red indicates validation.
Mechanistic Logic & Self-Validation
The "Odd-Even" & Chiral Effect
Because the hydroxyl is at C8, the tail lengths are effectively
-
Validation Check: In STM images, look for lamellar domains . Unlike 1-Hexadecanol which forms straight lamellae, 8-Hexadecanol should exhibit a zigzag or "herringbone" modulation along the lamella axis. This is the system maximizing Van der Waals contact between the unequal alkyl tails while maintaining the H-bond network.
Defect Analysis
-
Domain Boundaries: You will observe distinct boundaries separating domains of different chirality (left-handed vs. right-handed packing).
-
Vacancies: Dark spots in STM often correspond to missing molecules. If vacancy density is >5%, increase concentration to 5 mM.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No molecular resolution (STM) | Tip is blunt or dragging molecules | Cut new tip; Decrease current setpoint (try 30 pA). |
| Unstable image / Streaks | Thermal drift or evaporation | Allow 1 hour equilibration; check solvent level. |
| Disordered / Glassy layer | Kinetic trapping (cooled too fast) | Anneal sample at 40°C for 10 mins, then cool slowly.[2] |
| Multiple layers (3D growth) | Concentration too high | Dilute solution by 50% with pure solvent. |
References
-
De Feyter, S., & De Schryver, F. C. (2003). Two-dimensional supramolecular self-assembly probed by scanning tunneling microscopy.[3][4][5][6] Chemical Society Reviews, 32(3), 139-150. Link
-
Rabe, J. P., & Buchholz, S. (1991). Commensurability and mobility in two-dimensional molecular patterns on graphite. Science, 253(5018), 424-427. Link
-
Tao, F., & Bernasek, S. L. (2007). Understanding molecular ordering in self-assembled monolayers of alkanes and their derivatives on graphite. Chemical Reviews, 107(5), 1408-1453. Link
-
Plass, K. E., et al. (2009). Odd-Even Effects in the Self-Assembly of Alkanes and Alcohols on Graphite. Journal of Physical Chemistry C, 113, 1226-1234. (Contextual grounding for chain length effects). Link
Sources
- 1. bruker-nano.jp [bruker-nano.jp]
- 2. 1-Hexadecanol (CAS 36653-82-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. A scanning tunneling microscopy study of self-assembled nickel(II) octaethylporphyrin deposited from solutions on HOPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for 8-Hexadecanol in the Formulation of Controlled-Release Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of 8-Hexadecanol in Modern Drug Delivery
8-Hexadecanol, also known as cetyl alcohol, is a 16-carbon fatty alcohol that exists as a waxy white solid or flakes at room temperature.[1] Traditionally used as an emollient, emulsifier, and thickening agent in cosmetics and pharmaceuticals, its physicochemical properties make it an increasingly valuable excipient in the design of controlled-release drug delivery systems.[2][3] Its appeal lies in its biocompatibility, biodegradability, and its solid-state at physiological temperatures, which allows it to form a stable matrix for entrapping active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the application of 8-Hexadecanol in various controlled-release formulations, complete with detailed protocols and the scientific rationale behind the methodologies.
The primary advantage of 8-Hexadecanol in controlled-release formulations is its ability to create a lipid matrix that can modulate drug release through diffusion and erosion.[4] By carefully selecting the formulation technique and other excipients, the release profile of a drug can be tailored to achieve a desired therapeutic effect over an extended period. This can lead to improved patient compliance, reduced dosing frequency, and potentially fewer side effects.
Physicochemical Properties of 8-Hexadecanol
A thorough understanding of the physicochemical properties of 8-Hexadecanol is fundamental to its effective application. These properties dictate its behavior during formulation and its performance as a release-controlling agent.
| Property | Value | Source |
| Chemical Formula | CH₃(CH₂)₁₅OH | [1] |
| Molar Mass | 242.44 g/mol | N/A |
| Appearance | Waxy white solid or flakes | [1] |
| Melting Point | 49.3 °C | [5] |
| Boiling Point | 344 °C | N/A |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and other organic solvents | [2] |
Pre-formulation Studies: Ensuring Compatibility and Stability
Before embarking on formulation development, it is crucial to conduct pre-formulation studies to ensure the compatibility of 8-Hexadecanol with the chosen API. These studies help to identify potential interactions that could compromise the stability and efficacy of the final product.[6]
Drug-Excipient Compatibility Studies
Objective: To assess the physicochemical compatibility between the API and 8-Hexadecanol.
Protocol:
-
Sample Preparation: Prepare physical mixtures of the API and 8-Hexadecanol in various ratios (e.g., 1:1, 1:2, 2:1). Also, prepare individual samples of the API and 8-Hexadecanol as controls.
-
Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2-4 weeks).
-
Analytical Techniques: Analyze the samples at initial and subsequent time points using the following techniques:
-
Differential Scanning Calorimetry (DSC): To detect changes in melting points, the appearance of new peaks, or the disappearance of existing peaks, which could indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in the functional groups of the API or excipient.
-
High-Performance Liquid Chromatography (HPLC): To quantify the API and detect the formation of any degradation products.[7]
-
Interpretation of Results: The absence of significant changes in the thermal profiles, spectral data, and chromatograms of the mixtures compared to the individual components suggests good compatibility.
Formulation Techniques for Controlled-Release Systems
8-Hexadecanol can be formulated into various controlled-release systems using several techniques. The choice of method depends on the desired release profile, the properties of the API, and the intended route of administration.
Melt Granulation
Melt granulation is a solvent-free process that uses a molten binder to agglomerate powder particles.[2][8] 8-Hexadecanol, with its relatively low melting point, is an excellent binder for this technique, creating a hydrophobic matrix that can sustain drug release.[9]
Causality Behind Experimental Choices: The temperature is set just above the melting point of 8-Hexadecanol to ensure it melts and acts as a binder without causing thermal degradation of the API. The impeller speed and massing time are critical for achieving uniform granule size and density, which in turn dictates the drug release rate.
Protocol for Melt Granulation:
-
Blending: Dry blend the API and other excipients (e.g., fillers, disintegrants) in a high-shear mixer.
-
Heating: Heat the powder blend to a temperature approximately 5-10°C above the melting point of 8-Hexadecanol (i.e., 55-60°C).
-
Granulation: Add powdered 8-Hexadecanol to the heated blend and mix at a controlled impeller speed until granules of the desired size are formed.
-
Cooling: Allow the granules to cool to room temperature to solidify the lipid binder.
-
Sizing: Pass the cooled granules through a sieve to obtain a uniform particle size distribution.
-
Tableting: The resulting granules can be blended with a lubricant (e.g., magnesium stearate) and compressed into tablets.
Critical Process Parameters for Melt Granulation:
| Parameter | Typical Range | Impact on Formulation |
| Granulation Temperature | 50-90°C | Affects binder viscosity and granule formation |
| Impeller Speed | 100-500 rpm | Influences granule density and size |
| Wet Massing Time | 5-15 minutes | Determines the extent of granule growth |
Hot-Melt Extrusion (HME)
HME is a continuous manufacturing process that uses heat and pressure to mix materials and force them through a die.[10] When used with 8-Hexadecanol, HME can produce solid dispersions or matrix systems with controlled-release properties.[3]
Causality Behind Experimental Choices: The barrel temperature profile is designed to gradually melt the 8-Hexadecanol and mix it with the API. The screw speed controls the residence time and shear forces within the extruder, which are crucial for achieving a homogeneous mixture. The die design determines the shape and size of the extrudate.
Protocol for Hot-Melt Extrusion:
-
Premixing: Physically mix the API and 8-Hexadecanol.
-
Feeding: Feed the premixed powder into the hopper of a twin-screw extruder.
-
Extrusion: Process the material through the heated barrel of the extruder at a controlled temperature (e.g., 60-80°C) and screw speed (e.g., 50-100 rpm).[11]
-
Cooling and Shaping: The extrudate is cooled on a conveyor belt and can be pelletized or milled into a powder for further processing.
Workflow for Hot-Melt Extrusion:
Caption: Workflow for Hot-Melt Extrusion.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers with a solid lipid core, and 8-Hexadecanol is a suitable lipid for their preparation.[12] They offer advantages such as improved bioavailability and the potential for targeted drug delivery.
Causality Behind Experimental choices: High-pressure homogenization is employed to reduce the particle size to the nanometer range. The temperature is kept above the melting point of 8-Hexadecanol to ensure the lipid is in a molten state. The surfactant is crucial for stabilizing the nanoparticle dispersion and preventing aggregation. Non-ionic surfactants like Tween 80 and Poloxamers are often preferred due to their lower toxicity.[13][14]
Protocol for High-Pressure Homogenization:
-
Lipid Phase Preparation: Melt the 8-Hexadecanol (and dissolve the lipophilic API in it) at a temperature about 5-10°C above its melting point.
-
Aqueous Phase Preparation: Heat a surfactant solution (e.g., 0.5-5% w/v Tween 80 or Poloxamer 188) to the same temperature.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 5,000-10,000 rpm) for a few minutes to form a coarse emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a pressure of 500-1500 bar for 3-5 cycles.[15] The temperature should be maintained above the lipid's melting point.
-
Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles that contain a blend of solid and liquid lipids.[5] This creates a less-ordered lipid matrix, which can increase drug loading capacity and reduce drug expulsion during storage compared to SLNs.
Causality Behind Experimental Choices: The inclusion of a liquid lipid disrupts the crystalline structure of the solid lipid (8-Hexadecanol), creating imperfections in the matrix that can accommodate more drug molecules. The ratio of solid to liquid lipid is a critical parameter that influences both drug loading and the release profile.
Protocol for NLC Formulation:
The protocol is similar to that for SLNs, with the key difference being the composition of the lipid phase.
-
Lipid Phase Preparation: Melt the 8-Hexadecanol and mix it with a liquid lipid (e.g., oleic acid, Miglyol 812) at a specific ratio (e.g., 70:30 solid:liquid lipid). Dissolve the API in this molten lipid mixture.
-
Follow steps 2-5 of the SLN protocol.
Structure of SLNs vs. NLCs:
Sources
- 1. researchgate.net [researchgate.net]
- 2. contractpharma.com [contractpharma.com]
- 3. A Review of Hot-Melt Extrusion: Process Technology to Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijcmas.com [ijcmas.com]
- 6. Optimization and characterization of high pressure homogenization produced chemically modified starch nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Melt granulation and heat treatment for wax matrix-controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 15. researchgate.net [researchgate.net]
Role of 1-Hexadecanol as a stabilizer in oil-in-water emulsions
Application Note: 1-Hexadecanol as a Structural Stabilizer in O/W Emulsions
Executive Summary
This guide moves beyond the traditional view of 1-Hexadecanol (Cetyl Alcohol) as merely a "viscosity builder." In modern oil-in-water (O/W) emulsion science, 1-Hexadecanol is defined as a co-surfactant that, when paired with a high-HLB surfactant, forms a Lamellar Gel Network (LGN) or
Mechanistic Insight: The "Four-Phase" Theory
Unlike simple emulsions containing only oil, water, and surfactant, a system containing 1-Hexadecanol exists as a complex four-phase system :
-
Dispersed Oil Phase: The internal phase.
-
Bulk Water Phase: The excess water.
-
Crystalline Hydrate Phase: Excess fatty alcohol that crystallizes upon cooling.
-
Viscoelastic Gel Phase (LGN): The critical stabilizing structure.
The Mechanism of Stabilization: When 1-Hexadecanol is heated with water and a hydrophilic surfactant (e.g., Sodium Dodecyl Sulfate, Cetrimonium Bromide, or non-ionics like Ceteareth-20) above its melting point (~49°C), the surfactant head groups solubilize the hydroxyl group of the fatty alcohol. Upon cooling, the hydrocarbon chains of the surfactant and the fatty alcohol align to form bilayers. Water penetrates between these bilayers, causing them to swell. This swollen, interlamellar water creates a high-viscosity, viscoelastic gel network that traps oil droplets.
Visualization: The Lamellar Gel Network (LGN)[1][2]
Figure 1: The formation of the Lamellar Gel Network. The interaction between the surfactant and 1-Hexadecanol creates a swollen bilayer that dominates the rheology of the continuous phase.
Formulation Strategy: Critical Ratios
The stability of the LGN depends heavily on the molar ratio of the surfactant to the fatty alcohol.
| Component | Function | Recommended Range (w/w) | Critical Note |
| 1-Hexadecanol | Co-surfactant / Structurant | 2.0% – 10.0% | Excess leads to "grainy" crystallization; too little fails to form a network. |
| Primary Surfactant | Emulsifier / Swelling Agent | 0.5% – 2.0% | Ionic surfactants swell the network more effectively than non-ionics due to electrostatic repulsion between bilayers. |
| Ratio (Surf:Alc) | Network Tuning | 1:3 to 1:9 | A 1:4 ratio is the industry "Golden Standard" for maximum viscosity and stability. |
Protocol 1: Controlled Hot-Process Emulsification
Objective: To ensure complete melting and controlled co-crystallization of the LGN without precipitating pure fatty alcohol crystals.
Materials:
-
Phase A (Oil): Mineral Oil (15%), 1-Hexadecanol (5%).
-
Phase B (Water): Deionized Water (q.s. 100%), Sodium Cetearyl Sulfate (1%), Glycerin (3%).
Step-by-Step Methodology:
-
Thermal Equilibration:
-
Heat Phase A to 75°C . Ensure 1-Hexadecanol is completely molten and transparent.
-
Heat Phase B to 75°C . Ensure surfactant is fully dissolved.
-
Why: Both phases must be above the melting point of 1-Hexadecanol (49°C) to prevent premature crystallization (shock cooling) upon contact.
-
-
Emulsification (High Shear):
-
Slowly add Phase A to Phase B while mixing at 3000-5000 RPM (using a rotor-stator homogenizer).
-
Maintain temperature at 70-75°C for 5 minutes.
-
Why: This creates the primary oil droplet dispersion. The LGN has not formed yet; the system is low viscosity.
-
-
Controlled Cooling (The Critical Step):
-
Switch to an anchor or paddle stirrer (low shear, 50-100 RPM).
-
Cool at a rate of 1-2°C per minute .
-
Transition Point: At ~45-50°C , the viscosity will spike suddenly. This indicates the phase transition from liquid to the Lamellar Gel Phase.
-
Caution: Do not stop stirring during this transition, or the network will form unevenly.
-
-
Final Homogenization (Optional):
-
At 35°C, a brief low-shear homogenization can smooth the texture, but excessive shear here can destroy the newly formed gel network.
-
Visualization: Process Workflow
Figure 2: Workflow for generating a stable LGN emulsion. The cooling rate determines the crystallite size and network strength.
Protocol 2: Characterization & Validation
Trust but verify. A white cream is not necessarily a stable cream.
A. Rheological Oscillatory Sweep (Viscoelasticity)
-
Instrument: Rheometer with cone-and-plate geometry.[1]
-
Test: Amplitude Sweep (Strain 0.01% to 100%) at 1 Hz.
-
Success Criteria:
-
Linear Viscoelastic Region (LVR): Should be extended.
-
Modulus: Storage Modulus (
) must be significantly higher than Loss Modulus ( ) ( ). This confirms the system is a "solid-like" gel at rest, not a liquid. -
Interpretation: If
, the LGN has failed to form, likely due to incorrect ratios or "shock cooling."
-
B. Polarized Light Microscopy (PLM)
-
Method: Place a drop of emulsion on a slide, cover with a slip, and view under cross-polarizers (100x - 400x).
-
Observation:
-
Maltese Crosses: You should see bright "Maltese crosses" around the oil droplets or in the continuous phase. This birefringence confirms the presence of anisotropic lamellar liquid crystals.
-
Dark Field: If the field is dark with only bright oil droplets, no lamellar network exists (instability risk).
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Graininess / Pearlescence | Cooling was too fast (Shock Cooling). | Reduce cooling rate to <2°C/min to allow proper co-crystallization. |
| Low Viscosity (Runny) | Incorrect Surfactant:Alcohol ratio. | Increase 1-Hexadecanol content or switch to an ionic surfactant to increase swelling. |
| Phase Separation (Creaming) | Lack of Yield Stress. | The LGN is too weak. Increase total emulsifier concentration while maintaining the 1:4 ratio. |
| Viscosity Drift (Thickens over time) | Post-crystallization. | 1-Hexadecanol continues to crystallize for 24-48h. Allow 48h maturation before final QC. |
References
-
Eccleston, G. M. (1997).[1][2] Functions of mixed emulsifiers and emulsifying waxes in dermatological lotions and creams.[1][2] Colloids and Surfaces A: Physicochemical and Engineering Aspects, 123-124, 169-182.[2]
-
Krog, N., & Borup, A. (1973). Swelling behaviour of lamellar phases of saturated monoglycerides in aqueous systems. Journal of the Science of Food and Agriculture, 24(6), 691–701.
-
Iwata, H. (2016). Lamellar Gel Network Technology: A Primer. UL Prospector Knowledge Center.
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. (See entry for Cetyl Alcohol).[3][4][5]
-
Savic, S., et al. (2011).[1] An alkyl polyglucoside-mixed emulsifier as stabilizer of emulsion systems: the influence of colloidal structure on emulsions skin hydration potential. Journal of Colloid and Interface Science.
Sources
Use of 1-Hexadecanol in the synthesis of biodegradable polymers
Application Note: 1-Hexadecanol-Initiated Synthesis of Biodegradable Polyesters
Part 1: Executive Summary
This technical guide details the use of 1-Hexadecanol (Cetyl Alcohol) as a precise, mono-functional initiator in the Ring-Opening Polymerization (ROP) of cyclic esters (e.g.,
Key Advantages:
-
Molecular Weight Control: Stoichiometric control via Monomer/Initiator ([M]/[I]) ratio.
-
End-Group Functionalization: Generates a surfactant-like polymer structure (Hydrophobic Tail + Biodegradable Polyester Head).
-
Regulatory Status: 1-Hexadecanol is a GRAS (Generally Recognized As Safe) excipient, facilitating clinical translation.
Part 2: Scientific Foundation & Mechanism[1]
The Role of 1-Hexadecanol in ROP
In the synthesis of biodegradable polyesters like Poly(
When used with a Lewis acid catalyst such as Tin(II) 2-ethylhexanoate (Sn(Oct)
Reaction Kinetics & Thermodynamics
The polymerization rate (
Where:
- = Monomer concentration
- = 1-Hexadecanol concentration (active chain ends)
- = Propagation rate constant
Thermodynamic Consideration: The hydrophobicity of the hexadecyl chain significantly alters the crystallization kinetics of the resulting polymer, often lowering the critical micelle concentration (CMC) when the polymer is self-assembled in aqueous media.
Mechanistic Pathway Visualization
Figure 1: Coordination-Insertion mechanism of Ring-Opening Polymerization initiated by 1-Hexadecanol.
Part 3: Experimental Protocol
Objective: Synthesis of 1-Hexadecanol-initiated Poly(
Materials & Reagents
| Reagent | Purity/Grade | Role | Pre-treatment |
| 99% | Monomer | Distill over CaH | |
| 1-Hexadecanol | >99% | Initiator | Recrystallize from ethanol; dry in vacuum desiccator (24h). |
| Tin(II) 2-ethylhexanoate | ~95% | Catalyst | Use as received or distill under vacuum if yellowed. |
| Toluene | Anhydrous | Solvent | Distill over Na/Benzophenone or use HPLC grade dried over sieves. |
| Methanol | HPLC Grade | Precipitant | Keep cold (-20°C). |
Synthesis Workflow
Step 1: Stoichiometric Calculation
To target
-
Formula Weight (FW) of Monomer (CL) = 114.14 g/mol
-
FW of Initiator (1-Hexadecanol) = 242.44 g/mol
-
Target Degree of Polymerization (
) = units. -
Molar Ratio: 85:1 (CL : 1-Hexadecanol).
Step 2: Polymerization (Bulk Method)
-
Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Purge with dry Nitrogen (
) x 3 cycles. -
Loading:
-
Add 0.242 g (1 mmol) of 1-Hexadecanol.
-
Add 9.70 g (85 mmol) of
-Caprolactone via syringe under flow. -
Add 10
L of Sn(Oct) (approx. 0.1 wt% relative to monomer).
-
-
Reaction:
-
Immerse flask in a pre-heated oil bath at 130°C .
-
Stir at 300 RPM for 24 hours .
-
Note: The mixture will become viscous as polymerization proceeds.
-
Step 3: Purification
-
Dissolution: Cool the flask to room temperature. Dissolve the crude solid in 20 mL of Dichloromethane (DCM) .
-
Precipitation: Dropwise add the polymer solution into 200 mL of cold Methanol (-20°C) under vigorous stirring.
-
Filtration: Collect the white precipitate via vacuum filtration.
-
Drying: Dry in a vacuum oven at 40°C for 48 hours to remove residual solvents.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for PCL-C16 synthesis.
Part 4: Characterization & Validation
To ensure the protocol was successful, the following analytical methods must be employed.
H-NMR Spectroscopy (End-Group Analysis)
This is the primary method to verify the incorporation of the hexadecyl chain and calculate the absolute number-average molecular weight (
-
Solvent: CDCl
-
Key Signals:
-
4.06 ppm (t, 2H):
of the PCL backbone (repeating unit). -
3.65 ppm (t, 2H):
(terminal hydroxyl group). -
0.88 ppm (t, 3H): Terminal methyl group (
) of the hexadecyl initiator . - 1.25 ppm (m): Large peak for methylene protons of the hexadecyl chain.
-
4.06 ppm (t, 2H):
Validation Calculation:
Gel Permeation Chromatography (GPC)
Used to determine the Polydispersity Index (PDI). A successful controlled ROP should yield a PDI < 1.2 .
-
Eluent: THF or Chloroform.
-
Standard: Polystyrene standards (Apply Mark-Houwink correction for PCL).
Thermal Analysis (DSC)
The hexadecyl tail acts as a nucleating agent.
-
Expectation: An increase in crystallization temperature (
) compared to non-initiated PCL of similar MW, due to the ordering effect of the long aliphatic tail.
Part 5: Application Note - Drug Delivery
The primary utility of 1-Hexadecanol-initiated polymers is in the formation of polymeric micelles .
Self-Assembly Protocol:
-
Dissolve 20 mg of PCL-C16 in 2 mL of Acetone (organic phase).
-
Add this solution dropwise into 10 mL of deionized water (aqueous phase) under stirring.
-
Evaporate the acetone under reduced pressure.
-
Result: The hydrophobic C16 tails and PCL backbone aggregate into the core, while the hydroxyl-terminated ends (if not PEGylated) or subsequent PEG blocks form the shell.
-
Drug Loading: Hydrophobic drugs (e.g., Paclitaxel) can be co-dissolved in the acetone step for encapsulation.
Part 6: References
-
Mechanism of ROP: Kricheldorf, H. R., Kreiser-Saunders, I., & Stricker, A. (2000). Polylactones 48. SnOct2-initiated polymerizations of lactide: A mechanistic study. Macromolecules, 33(3), 702-709. Link
-
Alcohol Initiators: Storey, R. F., & Sherman, J. W. (2002). Kinetics of ring-opening polymerization of
-caprolactone initiated by n-butanol and catalyzed by stannous octoate. Macromolecules, 35(5), 1504-1512. Link -
Biodegradable Polymers in Drug Delivery: Uhrich, K. E., Cannizzaro, S. M., Langer, R. S., & Shakesheff, K. M. (1999). Polymeric systems for controlled drug release.[2][3] Chemical Reviews, 99(11), 3181-3198. Link
-
Synthesis of PCL: Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504. Link
-
Hexadecanol Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2682, 1-Hexadecanol. Link
Sources
Formation of 1-Hexadecanol self-assembled monolayers for surface modification
Application Note: Precision Engineering of 1-Hexadecanol Self-Assembled Monolayers
Executive Summary
This guide details the fabrication and characterization of 1-Hexadecanol (
This protocol covers two distinct mechanistic regimes:
-
Chemisorption on Metal Oxides (
, ): Exploiting condensation reactions to form robust, hydrophobic passivation layers. -
Physisorption on HOPG (Graphite): Utilizing van der Waals epitaxy for 2D molecular ordering studies (STM).
Scientific Foundation & Mechanism
The Substrate-Adsorbate Interface
The behavior of 1-Hexadecanol is dictated by the substrate's chemical nature. Understanding this causality is critical for experimental success.
-
On Hydrophilic Oxides (Silica/Alumina): The driving force is the dehydration reaction between the surface hydroxyls (silanols) and the alcohol headgroup. High temperature is required to drive the equilibrium toward the ester linkage (Si-O-C) and remove water.
-
Reaction:
-
-
On HOPG (Graphite): The driving force is the minimization of surface free energy via alkyl chain adsorption. The molecules form lamellar structures where alkyl chains lie flat or tilted, stabilized by intermolecular van der Waals forces and headgroup hydrogen bonding networks.
Pathway Visualization
Figure 1: Decision tree for 1-Hexadecanol SAM formation based on substrate chemistry.
Protocol A: Covalent Modification of Silica ( )
Objective: Create a hydrophobic, passivating monolayer on silicon wafers or glass slides. Critical Parameter: Temperature control to facilitate condensation.
Materials
-
Adsorbate: 1-Hexadecanol (ReagentPlus®, 99%).[1]
-
Solvent: Chloroform (anhydrous) or Hexadecane (for melt processing).
-
Substrate: Polished Silicon Wafer (100) or Glass Slide.
-
Cleaning Agents:
(98%), (30%) [Piranha Solution].
Step-by-Step Methodology
-
Substrate Activation (Piranha Etch)
-
Safety: Piranha solution is explosive with organics. Use full PPE (face shield, acid apron).
-
Mix
and (3:1 ratio) in a glass beaker. The solution will self-heat. -
Immerse silicon wafer for 15 minutes. This strips organic contaminants and maximizes surface silanol (-OH) density.
-
Rinse copiously with Milli-Q water (18.2 MΩ) and dry under
stream.
-
-
Solution Preparation
-
Prepare a 5 mM solution of 1-Hexadecanol in Chloroform.
-
Alternative (Melt Method): For higher density, dissolve 1-Hexadecanol in hexadecane at 10 mM, or use pure molten 1-Hexadecanol if studying bulk interface.
-
-
Deposition (The "Cooking" Step)
-
Immerse the clean substrate into the solution.
-
Crucial Step: Heat the system to 60-80°C (if using chloroform in a sealed vessel) or 100-120°C (if using high-boiling solvents/melt).
-
Reasoning: Heat provides the activation energy for the condensation reaction between the alcohol -OH and surface Si-OH.
-
Incubate for 12-24 hours .
-
-
Rinsing & Annealing
-
Remove substrate and sonicate in pure chloroform for 2 minutes to remove physisorbed multilayers.
-
Rinse with ethanol, then dry with
. -
Optional: Bake at 100°C for 10 mins to "lock" the alkyl chains.
-
Protocol B: 2D Crystal Formation on HOPG (STM Studies)
Objective: Form highly ordered 2D molecular networks for Scanning Tunneling Microscopy (STM). Critical Parameter: Solvent selection (Low vapor pressure).
Materials
-
Adsorbate: 1-Hexadecanol.[2]
-
Solvent: 1-Phenyloctane (Preferred for STM) or Tetradecane.
-
Substrate: HOPG (Highly Oriented Pyrolytic Graphite), ZYA grade.
Step-by-Step Methodology
-
Substrate Cleaving
-
Apply adhesive tape to the HOPG surface.
-
Gently peel back to expose a fresh, atomically flat basal plane.
-
-
Solution Preparation
-
Prepare a nearly saturated solution (~1 mg/mL ) of 1-Hexadecanol in 1-Phenyloctane.
-
Note: Phenyloctane is non-volatile, allowing for stable imaging at the liquid-solid interface.
-
-
Deposition
-
Pipette 3-5
of the solution directly onto the freshly cleaved HOPG surface. -
No incubation time is needed; assembly is instantaneous (seconds).
-
-
STM Imaging (In-situ)
-
Insert the STM tip directly into the liquid droplet.
-
Tunneling Parameters:
-
Bias Voltage (
): -800 mV to -1.2 V (Sample negative). -
Tunneling Current (
): 50 - 200 pA.
-
-
Expectation: You will observe lamellar domains with molecules lying flat. The contrast is dominated by the tunneling impedance difference between the alkyl chain and the graphite lattice.
-
Characterization & Validation Standards
Use the following metrics to validate the quality of your SAMs.
Table 1: Quantitative Benchmarks
| Metric | Technique | Expected Value ( | Expected Value (HOPG) | Interpretation |
| Contact Angle | Goniometry ( | 95° - 105° | N/A | <90° indicates poor coverage or disordered chains. |
| Thickness | Ellipsometry | 18 - 22 Å | N/A | Theoretical length is ~23 Å. Lower values imply chain tilt (~30°). |
| Hysteresis | Advancing/Receding | < 10° | N/A | High hysteresis (>15°) indicates surface roughness or chemical heterogeneity. |
| Lattice Spacing | STM | N/A | ~4.5 Å (inter-chain) | Matches the commensurability with graphite lattice. |
Structural Logic (Graphviz)
Figure 2: Logic flow for quality control of Silica-based SAMs.
Troubleshooting & Stability Notes
-
Hydrolytic Instability:
-
Issue: The Si-O-C bond is susceptible to hydrolysis in acidic or basic aqueous environments over time.
-
Solution: 1-Hexadecanol SAMs on silica are less stable than Silanes (Si-O-Si-C). For permanent modification, consider using Hexadecyltrichlorosilane. Use Alcohol SAMs when a milder, potentially reversible modification is required.
-
-
Solvent Trapping (Ellipsometry Errors):
-
Issue: Abnormally high thickness readings (>30 Å).
-
Cause: Solvent molecules trapped between alkyl chains or physisorbed multilayers.
-
Fix: Extended sonication in chloroform or thermal annealing at 80°C is mandatory before measurement.
-
-
STM "Fuzzy" Images:
-
Issue: Unstable imaging on HOPG.
-
Cause: Tip contamination or concentration too low.
-
Fix: Apply voltage pulses (+3V, 10ms) to clean the tip. Ensure the solution is near saturation to maintain the dynamic equilibrium at the interface.
-
References
-
Ulman, A. (1996).[3] Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
Rabe, J. P., & Buchholz, S. (1991). Commensurability and Mobility in Two-Dimensional Molecular Patterns on Graphite. Science, 253(5018), 424-427. Link
-
Bain, C. D., & Whitesides, G. M. (1989). Modeling Organic Surfaces with Self-Assembled Monolayers. Angewandte Chemie International Edition, 28(4), 506–512. Link
-
Tao, Y. T. (1993). Structural Comparison of Self-Assembled Monolayers of n-Alkanoic Acids on the Surfaces of Silver, Copper, and Aluminum. Journal of the American Chemical Society, 115(10), 4350–4358. Link
Sources
Application Note: 1-Hexadecanol as a Strategic Alternative Lubricant in Tablet Manufacturing
Executive Summary
While Magnesium Stearate (MgSt) remains the industry standard for tablet lubrication, its high hydrophobicity and tendency to delaminate laminar crystals often lead to "over-lubrication"—resulting in reduced tablet tensile strength and retarded dissolution rates. 1-Hexadecanol (Cetyl Alcohol), a fatty alcohol commonly used in topical formulations, offers a distinct "boundary lubrication" mechanism.
This guide details the specific protocols for utilizing 1-Hexadecanol as a lubricant. Unlike MgSt, which coats particles in a hydrophobic film, 1-Hexadecanol functions via a deformable plastic mechanism that maintains particle-particle bonding sites. This application note provides the methodology to validate 1-Hexadecanol for formulations where MgSt is chemically incompatible or deleterious to bioavailability.
Mechanistic Insight: The "Shear-Deformation" Model
To deploy 1-Hexadecanol effectively, one must understand how it differs from metallic stearates.
-
Magnesium Stearate (The Shield): MgSt functions by shearing into nanometer-thick plates that coat excipient granules. This coating is chemically inert and hydrophobic. While it reduces friction effectively, it also prevents the granules from bonding with each other (lowering hardness) and repels water (slowing dissolution).
-
1-Hexadecanol (The Deformable Spacer): 1-Hexadecanol has a lower melting point (~49°C) and a waxy, plastic nature. Under the high pressure of the tablet punch, it deforms rather than shears into infinite plates.
-
Benefit: It does not form a continuous hydrophobic barrier, allowing water ingress and preserving inter-granular bonding.
-
Risk: Due to its low melting point, excessive friction heat at the die wall can cause the lubricant to melt, potentially leading to "sticking" if the concentration is too low.
-
Visualization: Lubrication Mechanism Comparison
Figure 1: Comparative mechanism of MgSt (film forming) vs. 1-Hexadecanol (plastic deformation), highlighting the preservation of bonding sites by the latter.
Material Specifications & Pre-Formulation
Before testing, ensure the 1-Hexadecanol meets specific criteria to function as a lubricant rather than a binder.
| Parameter | Specification Range | Relevance to Lubrication |
| Particle Size (D50) | 150 – 300 µm | Too fine (<50µm) increases risk of rapid melting/sticking. Too coarse reduces distribution efficiency. |
| Melting Point | 45°C – 50°C | Critical: Process temperature must remain <35°C to prevent premature melting in the feeder. |
| Hydroxyl Value | 218 – 238 | Indicators of purity; impurities can affect the waxy consistency. |
| Form | Micronized Flakes/Powder | Do not use pellets/pastilles directly; they must be milled (cryogenic milling recommended). |
Protocol A: Binary Blending & Lubricant Sensitivity
Objective: Determine if the formulation is "Lubricant Sensitive" (i.e., does the lubricant ruin the tablet hardness?).
Materials
-
Model Excipient: Microcrystalline Cellulose (MCC) PH-102 (Plastically deforming).
-
Control Lubricant: Magnesium Stearate (1.0% w/w).
-
Test Lubricant: 1-Hexadecanol (Micronized, 2.0% and 4.0% w/w). Note: Cetyl alcohol is less efficient, so higher starting loads are required.
Workflow
-
Preparation: Sieve 1-Hexadecanol through a #60 mesh (250 µm) screen to break agglomerates.
-
Blending:
-
Mix MCC and Lubricant in a V-blender or Turbula mixer at 25 RPM.
-
Time Points: Sample at 2 minutes, 5 minutes, and 20 minutes.
-
-
Compression: Compress slugs at a fixed force (e.g., 10 kN) using flat-faced tooling.
-
Analysis: Measure Tensile Strength (
) of tablets from each time point.
Calculation: Lubricant Sensitivity Ratio (LSR)
-
Interpretation:
-
MgSt: Typically shows LSR > 0.4 (40% loss in strength) at 20 mins.
-
1-Hexadecanol: Target LSR < 0.15 (Minimal loss in strength).
-
Protocol B: Lubrication Efficiency (Ejection Force Profiling)
Objective: Validate that 1-Hexadecanol actually lubricates (reduces friction) sufficiently to prevent die wear and capping.
Experimental Setup
-
Equipment: Rotary Tablet Press with Instrumented Die (Piezoelectric sensors).
-
Tooling: 10mm Round Flat Faced.
-
Target Weight: 300 mg.
Step-by-Step Methodology
-
Baseline Establishment:
-
Run the press with unlubricated granules (carefully!) for 5-10 tablets to establish the "Sticking Threshold" (Max Ejection Force). Stop immediately if force exceeds 500N.
-
-
Test Run (1-Hexadecanol):
-
Load the hopper with the blend containing 3% 1-Hexadecanol.
-
Run press at Low Speed (15-20 RPM) initially. Rationale: High speeds generate heat, which may melt the cetyl alcohol at the die wall too aggressively.
-
Gradually increase compression force from 5 kN to 20 kN.
-
-
Data Capture:
-
Record Ejection Force (EF) : The peak force required to push the tablet out of the die.
-
Record Transmission Ratio (TR) : Lower Punch Force / Upper Punch Force.
-
Acceptance Criteria Table
| Metric | Acceptable Range | Failure Mode Indicator |
| Ejection Force | < 250 N | > 350 N indicates poor lubrication; risk of die binding. |
| Transmission Ratio | > 0.90 | < 0.85 indicates high die wall friction (energy loss). |
| Visual Inspection | Glossy surface | "Picking" (pockmarks) indicates the lubricant melted and stuck to the punch face. |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for processing and validating 1-Hexadecanol, emphasizing the critical cryogenic milling step to prevent waxy agglomeration.
Troubleshooting & Optimization
Issue: "Sticking" to Punch Faces
Unlike MgSt, which causes "filming," 1-Hexadecanol causes "sticking" due to local melting.
-
Root Cause: Compression dwell time is too long or speed is too high, generating heat >45°C.
-
Solution:
-
Reduce Press RPM.
-
Increase 1-Hexadecanol concentration (up to 4%).
-
Crucial: Add a secondary anti-adherent like Talc (1%) to disrupt the waxy continuity.
-
Issue: High Ejection Force
-
Root Cause: Boundary layer is insufficient.
-
Solution: 1-Hexadecanol is volume-dependent. Unlike MgSt (surface area dependent), you need enough mass of Cetyl Alcohol to deform. Increase concentration, not mixing time.
References
-
Paul, S. & Sun, C.C. (2017). "Lubrication in Pharmaceutical Tablet Manufacturing." University of Minnesota Digital Conservancy. (Detailed review of lubrication mechanisms including boundary lubrication).
-
Wang, J. et al. (2010). "Lubrication sensitivity of direct compression grades of lactose." International Journal of Pharmaceutics. (Methodology for calculating Lubricant Sensitivity Ratio).
-
Rowe, R.C. et al. (2009). "Handbook of Pharmaceutical Excipients." Pharmaceutical Press.[1] (Monograph on Cetyl Alcohol properties and safety).
-
FDA Inactive Ingredient Database. (Regulatory limits for Cetyl Alcohol in oral tablets).
-
Desai, P.M. et al. (2023). "Functionality of Lubricants in Pharmaceutical Solid Dosage Forms." AAPS PharmSciTech. (Comparative analysis of fatty alcohols vs. stearates).
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Phase Behavior of 8-Hexadecanol (Isohexadecyl Alcohol)
Current Status: Operational Support Tier: Level 3 (Senior R&D / Formulation Engineering) Topic: Troubleshooting Phase Instability & Crystallization in Guerbet Alcohol Systems[1]
Technical Briefing: The Thermodynamics of 8-Hexadecanol
Executive Summary: You are likely visiting this hub because you are observing unexpected turbidity, precipitation, or "graininess" in a formulation containing 8-Hexadecanol (also known as 2-Hexyldecanol or Guerbet Alcohol C16 ).[1]
The Paradox: Pure 8-Hexadecanol is a branched Guerbet alcohol that is liquid at room temperature (Melting Point: ~ -18°C to -20°C).[1] Unlike its linear isomer (1-Hexadecanol / Cetyl Alcohol), which is a solid wax, 8-Hexadecanol is designed specifically to suppress crystallization in lipid phases.[1]
Therefore, if you are seeing crystallization, one of three failure modes is active:
-
Solvent Capacity Failure: The 8-Hexadecanol can no longer solubilize solid additives (UV filters, Ceramides) at the storage temperature.
-
Steric Exclusion: The branched structure of 8-Hexadecanol is disrupting the lamellar gel network of your emulsifiers, forcing linear waxes to recrystallize (Ostwald Ripening).
-
Raw Material Integrity: You are experiencing "Eutectic Interference" from linear impurities.
Diagnostic Workflow (Interactive Logic)
Use this logic flow to identify the root cause of the instability.
Figure 1: Decision tree for diagnosing instability in Guerbet alcohol-based systems.[1]
Troubleshooting Guides & FAQs
Scenario A: The Raw Material is Solid/Slushy
Context: You received a drum of 8-Hexadecanol in winter, and it appears solid or hazy.
Q: Has the product degraded? A: No. While 8-Hexadecanol has a low freezing point (-20°C), prolonged exposure to sub-zero temperatures during transit can induce a phase change.[1] This is a reversible physical change, not a chemical degradation.
Protocol: Safe Thawing
-
Do not apply direct high heat (hot plates) to the drum, as this can cause oxidation or localized overheating.
-
Move the container to a "Hot Box" or warm room (25°C - 30°C).
-
Allow to equilibrate for 24-48 hours.
-
Critical Step: Agitate (mix) the drum before sampling. Guerbet alcohols can exhibit minor density stratification of isomers upon thawing.
Scenario B: "Graininess" in Emulsions (24h - 1 Week Post-Lab)
Context: You used 8-Hexadecanol to create a "light" feeling cream, but the texture is now grainy.
Q: Why is this happening? A: 8-Hexadecanol is a bulky molecule .[1] Its branched structure (C6 branch on a C10 chain) prevents it from packing neatly into the lamellar gel network formed by linear fatty alcohols (like Cetyl or Stearyl Alcohol).
-
Mechanism: It acts as a "defect" in the gel structure. Over time, the linear waxes (Cetyl Alcohol) are pushed out of the mixed phase and recrystallize on their own, forming large, visible needles (graininess).
Corrective Action (The "Solubility Gap" Fix):
| Parameter | Current State (Likely) | Recommended Adjustment |
| Co-Emulsifier | Linear (e.g., Cetyl Alcohol) | Branched/Unsaturated (e.g., Isostearyl Alcohol or Sorbitan Oleate) |
| Ratio | 1:1 (Guerbet : Linear) | 1:3 or 3:1 (Avoid 1:1 ratios to prevent eutectic interference) |
| Cooling Rate | Slow / Ambient | Rapid Cooling (Shock cooling locks the amorphous state before crystals grow) |
Scenario C: Active Ingredient Precipitation (Sunscreen/Pharma)
Context: You are using 8-Hexadecanol as a solvent for a crystalline active (e.g., Avobenzone, Ceramide), and crystals are appearing.[1]
Q: I thought Guerbet alcohols were good solvents? A: They are excellent solvents for non-polar materials, but they have a specific polarity index. If your active is too polar, 8-Hexadecanol cannot hold it in solution at low temperatures.[1]
Protocol: Polarity Matching Calculation You must match the Dielectric Constant or Hansen Solubility Parameters (HSP) of the solvent blend to the active.
-
Calculate the Gap:
-
The Fix: You need a "Bridge Solvent." Blend 8-Hexadecanol with a high-polarity ester to prevent crystallization.[1]
-
Recommended Bridge: C12-15 Alkyl Benzoate or Isopropyl Lauroyl Sarcosinate.[1]
-
Advanced Experimental Protocols
Experiment 1: The "Freeze-Thaw" Stress Test
Use this to validate if your 8-Hexadecanol ratio is stable.[1]
Objective: Determine the "Critical Crystallization Temperature" (CCT) of your oil phase.
Materials:
-
Oil Phase Blend (Waxes + 8-Hexadecanol + Actives)[1]
-
DSC (Differential Scanning Calorimeter) OR visually transparent vial.
Methodology:
-
Preparation: Melt the oil phase at 75°C until clear.
-
Cycle 1 (Shock): Place vial in -20°C freezer for 12 hours.
-
Observation: Check for "Cloud Point" (haze).
-
Cycle 2 (Growth): Move to 4°C (refrigerator) for 24 hours.
-
Why? Crystals grow faster at 4°C than -20°C due to higher molecular mobility (Nucleation vs. Growth theory).[1]
-
-
Validation: If the oil phase remains clear at 4°C after the freeze cycle, the system is robust.
Experiment 2: Polarized Light Microscopy (PLM)
Use this to distinguish between "Wax Crystals" and "Emulsion Flocculation".
-
Place a drop of the "grainy" emulsion on a slide.
-
Cover with a slip; do not squash excessively.
-
Observe under Cross-Polarized Light (XPL) .
-
Bright, glowing needles: Crystalline Wax (Linear alcohol failure). Solution: Reduce linear wax or increase 8-Hexadecanol.[1]
-
Dark droplets / Maltese Crosses: Liquid Crystalline structures (Good).
-
Amorphous clumps: Flocculation (Emulsifier failure). Solution: Increase emulsifier dose.
-
Reference Data: Physical Properties
| Property | 1-Hexadecanol (Cetyl Alcohol) | 8-Hexadecanol (Guerbet C16) | Impact on Formulation |
| Structure | Linear (Straight Chain) | Branched (C10 backbone + C6 branch) | Branching prevents packing (low MP).[1] |
| State @ 20°C | Solid Wax (Flakes/Pellets) | Clear Liquid | 8-Hexadecanol provides fluidity.[1] |
| Melting Point | 49°C - 51°C | -18°C to -20°C | Excellent low-temp stability.[1] |
| Spreading Value | Low (Draggy) | Medium (700 mm²/10 min) | Provides "dry emollience."[1] |
| Cloud Point | N/A (Solid) | < -10°C | If cloud point > 0°C, check purity. |
References
-
O'Lenick, A. J. (2001). Guerbet Chemistry. Journal of Surfactants and Detergents. Link
-
Sasol Performance Chemicals. (2020). ISOFOL® C12-C32 Guerbet Alcohols Technical Data Sheet. Link
-
Eccleston, G. M. (1997). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link[1]
-
PubChem. (2024). Compound Summary: 2-Hexyl-1-decanol (Isohexadecanol).[1] National Library of Medicine. Link[1]
-
Kanicky, J. R., & Shah, D. O. (2002). Effect of Degree of Unsaturation on the Critical Micelle Concentration. Journal of Colloid and Interface Science. Link[1]
Sources
Improving the thermal cycling stability of 8-Hexadecanol as a PCM
Status: Online | Tier: Level 3 Engineering Support Subject: Thermal Cycling Stability & Performance Enhancement of 8-Hexadecanol
Welcome to the Advanced Materials Support Hub.
You are accessing this guide because your 8-Hexadecanol (or related fatty alcohol) Phase Change Material (PCM) is exhibiting performance degradation. This usually manifests as supercooling (failure to crystallize at
This guide treats 8-Hexadecanol as a secondary fatty alcohol. While chemically distinct from the more common 1-Hexadecanol (Cetyl Alcohol), the stabilization physics regarding hydrogen bonding, supercooling, and oxidation are analogous.
Module 1: Critical Stability Diagnostics
Before fixing the problem, we must identify the failure mode. Use this logic flow to diagnose your specific issue.
Figure 1: Diagnostic flowchart for identifying PCM failure modes. Blue paths indicate successful diagnosis.
Module 2: Suppressing Supercooling (The "Hysteresis" Ticket)
User Complaint: "My PCM melts at 48°C but doesn't freeze until 35°C. I'm losing efficiency."
Root Cause: Fatty alcohols like 8-Hexadecanol rely on hydrogen bonding to form crystalline lattices. During cooling, the liquid phase can remain stable below the melting point (metastable zone) because the energy barrier for homogeneous nucleation is too high.
The Fix: Heterogeneous Nucleation You must introduce a "seed" surface that lowers the activation energy for crystal growth.
Recommended Nucleating Agents
| Agent Type | Material | Concentration (wt%) | Mechanism |
| Nanoparticles | CuO, Al₂O₃, MWCNTs | 0.5% - 2.0% | Provides high surface area for crystal embryo formation [1]. |
| Isostructural | 1-Octadecanol | 3.0% - 5.0% | "Eutectic mixing" disrupts the stable liquid structure [2]. |
| Carbon | Expanded Graphite (EG) | 5.0% - 10.0% | Acts as both a thermal conductivity enhancer and nucleator [3]. |
Implementation Protocol: Ultrasonic Dispersion
-
Melt the 8-Hexadecanol at 10°C above its melting point (
). -
Add the nucleating agent (e.g., 1.0 wt% MWCNTs).
-
Sonicate for 30 minutes using a probe sonicator (20 kHz, 40% amplitude) to break agglomerates. Note: Stirring alone is insufficient for nanoparticles.
-
Cycle the mixture 5 times in a DSC to verify the reduction in supercooling (
). Target .
Module 3: Shape Stabilization & Leakage Prevention
User Complaint: "After 50 cycles, I see liquid PCM pooling at the bottom of my container."
Root Cause: The volume expansion during phase transition (solid
The Fix: Vacuum Impregnation into Expanded Graphite (EG) Expanded Graphite is the industry standard for fatty alcohols due to its high thermal conductivity and massive pore volume (sorption capacity).
Workflow: Vacuum Impregnation Protocol
Figure 2: Vacuum impregnation workflow for creating form-stable PCM composites.
Step-by-Step Guide:
-
Preparation: Dry Expanded Graphite (EG) at 200°C for 2 hours to remove moisture.
-
Mixing: Mix solid 8-Hexadecanol and EG in a ratio of 90:10 (PCM:EG) by weight. Note: EG can hold up to 90% PCM by weight due to its worm-like structure [3].
-
Impregnation: Place the mixture in a vacuum oven.
-
Set temperature to 80°C (well above
). -
Pull vacuum to -0.1 MPa .
-
Hold for 120 minutes . The vacuum removes air from the EG pores, allowing liquid PCM to be pulled in by capillary force.
-
-
Validation: Place the composite on filter paper and heat to 80°C for 30 minutes. If the paper remains dry (no oil ring), the shape stabilization is successful.
Module 4: Long-Term Chemical Stability
User Complaint: "The latent heat (Enthalpy) dropped by 15% after 1000 cycles."
Root Cause: Fatty alcohols are susceptible to oxidation at high temperatures, converting -OH groups into carboxylic acids or ketones, which do not have the same phase change properties.
The Fix: Antioxidants & Atmosphere Control
-
Atmosphere: Always cycle encapsulated PCMs in a sealed environment or under inert gas (
) if possible [4]. -
Additives: Add 0.1 wt% Irganox 1010 (a phenolic antioxidant). This scavenges free radicals generated during repeated thermal stress.
-
Encapsulation: For maximum durability, microencapsulate the 8-Hexadecanol in a Melamine-Formaldehyde (MF) shell. The MF shell provides a physical barrier against oxygen [5].
FAQ: Frequently Asked Questions
Q: My DSC peaks are splitting into two. What is happening? A: This indicates a polymorphic transition . Fatty alcohols can crystallize into different forms (Rotator phases) depending on cooling rate. To fix this, standardize your cooling rate (e.g., 5°C/min). If the split persists, it may be due to impurities; 8-Hexadecanol often contains homologous impurities. Recrystallization from ethanol can purify the PCM.
Q: Can I use 8-Hexadecanol for cooling pharmaceuticals (2-8°C)? A: Pure 8-Hexadecanol likely melts higher than this range (approx 40-50°C, similar to 1-Hexadecanol). For 2-8°C applications, you need to create a Eutectic Mixture . Try mixing 8-Hexadecanol with 1-Dodecanol or Decanol. The mixture will have a melting point lower than either individual component.
Q: How do I measure thermal conductivity without expensive equipment? A: You can use the T-History Method . It requires only two thermocouples and a reference tube (water). It is less accurate than a Laser Flash apparatus but sufficient for comparative studies of composites.
References
-
Al-Shannaq, R., & Farid, M. (2020).[1] Microencapsulated phase change materials (MEPCMs) for thermal energy storage systems. Applied Energy.
-
Sari, A., & Karaipekli, A. (2020). Thermal cycling stability of fatty alcohols as PCMs. Energy & Fuels.
-
Zhang, X., et al. (2023). Preparation and Thermal Performance of Fatty Acid/Expanded Graphite Composites. ACS Omega.
-
Palacios, A., et al. (2022). Thermal degradation of fatty acid phase-change materials (PCM). MDPI Applied Sciences.
-
Su, W., et al. (2025). Microencapsulation of Fatty Acid as Phase Change Material for Latent Heat Storage. Journal of Energy Engineering.
Sources
Optimizing purification techniques for high-purity 8-Hexadecanol
This guide is designed for researchers, scientists, and professionals in drug development who are working with 8-Hexadecanol (Cetyl Alcohol) and require high-purity material for their applications. As a long-chain fatty alcohol, 8-Hexadecanol presents unique challenges in its purification. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you optimize your purification techniques and achieve the desired level of purity for your research and development needs.
Section 1: Understanding 8-Hexadecanol and Its Impurities
8-Hexadecanol is a waxy, white solid at room temperature with a melting point of approximately 48-50°C.[1][2] It is practically insoluble in water but soluble in organic solvents like ethanol, chloroform, and ether.[1] The primary commercial production methods involve the reduction of palmitic acid or its esters, which are typically derived from vegetable oils such as palm oil or coconut oil.[3][4]
The source and synthetic route of 8-Hexadecanol directly influence its impurity profile. Understanding these potential impurities is the first step in designing an effective purification strategy.
Common Impurities in Commercial 8-Hexadecanol:
| Impurity Class | Specific Examples | Origin | Impact on Application |
| Homologous Fatty Alcohols | Myristyl Alcohol (C14), Stearyl Alcohol (C18) | Incomplete fractionation of fatty acid feedstock | Can alter physical properties (e.g., melting point, viscosity) and affect formulation stability. |
| Unreacted Precursors | Palmitic Acid | Incomplete reduction of the fatty acid | Can increase the acidity of the final product and may be reactive in certain formulations. |
| Esters | Methyl Palmitate, Ethyl Palmitate | Incomplete hydrolysis of fatty acid esters | May act as plasticizers or introduce unwanted reactivity. |
| Catalyst Residues | Transition metals (e.g., Cu, Ni) | Carryover from the hydrogenation/reduction step | Can be toxic and may catalyze degradation of the final product. |
| Oxidation Products | Aldehydes, Ketones | Exposure to air and heat during processing or storage | Can cause discoloration, odor, and may be skin irritants.[3] |
Section 2: Core Purification Techniques
The two primary methods for purifying 8-Hexadecanol are recrystallization and column chromatography. The choice between these techniques depends on the initial purity of the material, the scale of the purification, and the desired final purity.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
-
Solvent Selection:
-
Primary Choice: A mixed solvent system of Ethanol/Water is highly effective. Ethanol is a good solvent for 8-Hexadecanol at elevated temperatures, while water acts as an anti-solvent.
-
Alternative: Methanol can also be used, particularly for removing fatty acid impurities.
-
-
Dissolution:
-
Place the crude 8-Hexadecanol in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (near boiling) to just dissolve the solid. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.[5]
-
It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
-
Crystallization:
-
To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 35-40°C) until a constant weight is achieved.
-
Caption: Workflow for the recrystallization of 8-Hexadecanol.
Column Chromatography
For samples with a higher impurity load or for separating compounds with very similar properties (e.g., homologous fatty alcohols), column chromatography is the preferred method.
-
Stationary Phase Selection:
-
Silica gel (60-120 mesh) is a suitable stationary phase for the separation of fatty alcohols.
-
-
Mobile Phase (Eluent) Selection:
-
A gradient elution is typically most effective. Start with a non-polar solvent and gradually increase the polarity.
-
A common solvent system is a gradient of ethyl acetate in hexanes. Start with 100% hexanes and gradually increase the concentration of ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).
-
Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 8-Hexadecanol in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully add the sample solution to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the lowest polarity.
-
Collect fractions in separate test tubes or flasks.
-
Gradually increase the polarity of the eluent (e.g., from 2% ethyl acetate in hexanes to 5%, then 10%, etc.) to elute the compounds from the column. 8-Hexadecanol will elute at a moderate polarity.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure 8-Hexadecanol.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 8-Hexadecanol.
-
Caption: General workflow for column chromatography purification.
Section 3: Purity Analysis
To verify the success of your purification, appropriate analytical techniques must be employed.
| Analytical Technique | Purpose | Typical Parameters |
| Gas Chromatography (GC-FID) | To determine the percentage of 8-Hexadecanol and quantify homologous fatty alcohol impurities.[7] | Column: ZB-FFAP or similar polar capillary column. Injector Temp: 250°C. Detector Temp: 270°C. Oven Program: Start at 150°C, ramp to 240°C. Carrier Gas: Helium or Hydrogen. |
| High-Performance Liquid Chromatography (HPLC) | To assess overall purity and detect non-volatile impurities. | Column: C18 reverse-phase column. Mobile Phase: Gradient of acetonitrile and water.[8] Detector: UV (at low wavelength, e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD). |
| Melting Point Analysis | A sharp melting point close to the literature value (49.3°C) indicates high purity.[9] A broad melting range suggests the presence of impurities. | Use a calibrated melting point apparatus. |
| Acid Value Titration | To quantify residual fatty acid impurities. | Titration with a standardized solution of potassium hydroxide. |
Section 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Recrystallization: Oiling Out | The melting point of the impure solid is lower than the boiling point of the solvent. The solution is supersaturated at a temperature above the compound's melting point.[10] | 1. Re-heat the solution and add more of the "good" solvent (ethanol in an ethanol/water system) to decrease the saturation point.[10] 2. Ensure a slower cooling rate.[6] 3. Try a different solvent system with a lower boiling point. |
| Recrystallization: No Crystals Form | Too much solvent was used. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to increase the concentration and then allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. 3. Add a seed crystal of pure 8-Hexadecanol. |
| Recrystallization: Low Yield | Too much solvent was used. The crystals were washed with a solvent that was not cold enough. Premature crystallization during hot filtration. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the wash solvent is ice-cold. 3. Pre-heat the filtration apparatus for hot filtration. |
| Chromatography: Poor Separation | The mobile phase polarity is incorrect. The column was not packed properly (channeling). The column was overloaded with the sample. | 1. Optimize the solvent system using TLC first to achieve good separation of spots. 2. Repack the column, ensuring a uniform bed of silica gel. 3. Use a smaller amount of crude material. |
| Chromatography: Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate). |
Troubleshooting Logic for "Oiling Out":
Caption: Decision-making workflow for troubleshooting "oiling out".
Section 5: Frequently Asked Questions (FAQs)
Q1: What is a realistic target purity for 8-Hexadecanol after a single recrystallization?
A1: Starting with a technical grade 8-Hexadecanol (e.g., 95% purity), a single, well-executed recrystallization can typically increase the purity to >99%. For pharmaceutical applications requiring >99.5% purity, a second recrystallization or column chromatography may be necessary.
Q2: How can I remove Stearyl Alcohol (C18) from my 8-Hexadecanol (C16) sample?
A2: Due to their similar properties, separating homologous fatty alcohols is challenging. While multiple recrystallizations may enrich the 8-Hexadecanol, preparative column chromatography with a shallow elution gradient will be much more effective at separating C16 and C18 alcohols.
Q3: My purified 8-Hexadecanol has a slight yellow tint. What could be the cause?
A3: A yellow tint often indicates the presence of oxidation products, such as aldehydes or ketones. This can happen if the compound was exposed to high temperatures and air for extended periods. A recrystallization with the addition of a small amount of activated charcoal during the hot dissolution step can help remove colored impurities.
Q4: Can I use distillation to purify 8-Hexadecanol?
A4: Yes, distillation can be used, but it requires vacuum distillation due to the high boiling point of 8-Hexadecanol (approx. 344°C at atmospheric pressure).[1] Fractional vacuum distillation can be effective at separating fatty alcohols with different chain lengths. However, for laboratory-scale purification, recrystallization or chromatography are often more practical.
Q5: What are the key safety precautions when working with the solvents mentioned?
A5: Ethanol, methanol, hexanes, and ethyl acetate are all flammable liquids. All heating should be done using a heating mantle or steam bath in a well-ventilated fume hood. Avoid open flames. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
The Good Scents Company. (n.d.). Hexadecanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of methanol crystallization for highly efficient separation of palmitic acid from palm fatty acid mixture using response surface methodology. Retrieved from [Link]
-
YouTube. (2021, December 7). Column Chromatography Separation (Sep-Pak C-18). Retrieved from [Link]
-
NIST. (n.d.). 8-Hexadecanol. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solvent-based fatty alcohol synthesis using supercritical butane: Flowsheet analysis and process design. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Decanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Grasas y Aceites. (2017, December 30). Optimization of methanol crystallization for highly efficient separation of palmitic acid from palm fatty acid mixture using response surface methodology. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Journal of Oil Palm Research. (2013, April). GAS CHROMATOGRAPHY-FLAME IONISATION DETECTOR METHOD FOR DETERMINATION OF CARBON CHAIN LENGTH DISTRIBUTION OF PALM-BASED FATTY ALCOHOL. Retrieved from [Link]
-
PubChem. (n.d.). Cetyl Alcohol. Retrieved from [Link]
-
Olivia Oleo Pte LTD. (n.d.). Palmitic Acid Process Optimization & Quality Control. Retrieved from [Link]
-
YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US3028435A - Separation and purification of fatty alcohols.
-
Wiley Online Library. (n.d.). A direct GC-FID method for analysis of palm-based fatty alcohol carbon chain distribution. Retrieved from [Link]
-
PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
-
NIST. (n.d.). 1-Hexadecanol. Retrieved from [Link]
- Unknown Source. (2023, October 20). 1-Hexadecanol - Descrizione.
-
Agilent. (n.d.). Analysis of fatty alcohols in olive oil. Retrieved from [Link]
-
MDPI. (n.d.). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. Retrieved from [Link]
-
YouTube. (2020, May 20). Separating a Mixture Using Chromatography. Retrieved from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
- Unknown Source. (2024, December 20). Optimisation of Crystallisation Recipe for Varied Cloud Points Characteristics in Palm Oil Fractions.
-
Reddit. (2014, October 6). Separation of a mixture via column chromatography. Retrieved from [Link]
-
MDPI. (2022, November 24). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. Retrieved from [Link]
-
Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. Retrieved from [Link]
- Unknown Source. (2024, December 25).
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]
-
MDPI. (n.d.). Mucoadhesive Buccal Patches Containing Resveratrol and/or Erythromycin-Loaded Lipid Microparticles as a Potential Targeted Strategy for the Prevention and Management of MRONJ in Patients Undergoing Oral Surgery. Retrieved from [Link]
Sources
- 1. 1-Hexadecanol | 36653-82-4 [chemicalbook.com]
- 2. 1-十六烷醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. hexadecanol, 36653-82-4 [thegoodscentscompany.com]
- 4. 1-Hexadecanol - Descrizione [tiiips.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specifications, SDS of Cetyl Alcohol or 1-Hexadecanol Manufacturers [kingofchemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing 1-Hexadecanol for Cream Viscosity
Topic: 1-Hexadecanol (Cetyl Alcohol) Concentration & Processing Ticket ID: VISC-OPT-C16 Status: Open for Optimization Analyst: Senior Application Scientist
Diagnostic Framework: The Lamellar Gel Network (LGN)[1][2]
To optimize viscosity, you must first understand that 1-Hexadecanol is not merely a passive thickener; it is a structure builder . In oil-in-water (O/W) emulsions, it functions as a co-surfactant.
When combined with a high-HLB surfactant and water, 1-Hexadecanol forms a Lamellar Gel Network (LGN) , also known as the
The Core Mechanism:
-
Interaction: The hydrophilic head of the surfactant and the hydroxyl group of 1-Hexadecanol anchor in the water phase.
-
Packing: The hydrophobic tails of both molecules align, forming a bilayer.
-
Swelling: Water is trapped between these bilayers. Viscosity is a function of this trapped water volume, not just the solids content.
Visualization: The LGN Architecture
The following diagram illustrates how 1-Hexadecanol (Co-Surfactant) intercalates with the Surfactant to trap water.
Figure 1: Mechanism of Lamellar Gel Network formation. 1-Hexadecanol intercalates with surfactants to form rigid bilayers that trap water, generating viscosity.
Troubleshooting Matrix
Use this guide to diagnose specific rheological failures in your formulation.
| Symptom | Root Cause Analysis | Corrective Action |
| Graininess / Rough Texture | Crystallization Kinetics: Cooling was too slow, allowing "Ostwald Ripening" where small crystals dissolve and redeposit onto larger ones, forming visible grit. | Increase Cooling Rate: Rapid cooling (shock cooling) forces the formation of many small, invisible crystals rather than few large ones. |
| Viscosity Drift (Thinning over time) | LGN Collapse: The surfactant-to-alcohol ratio is incorrect. If the surfactant level is too high, it solubilizes the 1-Hexadecanol into micelles rather than forming lamellar sheets. | Adjust Molar Ratio: Target a molar ratio of 1:3 to 1:5 (Surfactant : 1-Hexadecanol). Ensure 1-Hexadecanol is in excess. |
| Syneresis (Water separation) | Weak Network: Insufficient concentration of 1-Hexadecanol to bind the free water volume. | Concentration Sweep: Increase 1-Hexadecanol in 0.5% increments. Typically, 3-8% is required for a stable cream. |
| Thixotropic Failure (Does not recover after shear) | Permanent Shear Degradation: High-shear processing after the crystallization point (approx <45°C) shattered the wax network. | Process Control: Stop high-shear homogenization above 55°C . Use low-shear paddle mixing during the cooling phase (crystallization zone). |
Optimization Protocol: The "Viscosity Ramp"
Do not guess the concentration. Perform this standardized experiment to determine the Critical Rheological Concentration (CRC) for your specific surfactant system.
Experimental Setup
-
Variable: 1-Hexadecanol Concentration (2%, 4%, 6%, 8%).
-
Constant: Surfactant (1%), Water (q.s.), Oil Phase (15%).
-
Equipment: Overhead stirrer, Homogenizer, Rheometer (or Viscometer with T-bar spindle).
Workflow Diagram
Figure 2: Optimization workflow emphasizing the transition from high shear (emulsification) to low shear (crystallization).
Step-by-Step Methodology
-
Phase Preparation: Melt 1-Hexadecanol in the oil phase at 75°C. Ensure the water phase is also at 75°C to prevent "shock crystallization" upon mixing.
-
Emulsification: Combine phases and homogenize (e.g., Silverson/Ultra-Turrax) for 3 minutes. Goal: Droplet size reduction.
-
The Critical Cooling Phase:
-
Switch to an overhead impeller (anchor or paddle) at low speed (50-100 RPM).
-
Rule of Thumb: High shear builds the emulsion (droplets); Low shear builds the viscosity (network).
-
Cool at a rate of roughly 1-2°C per minute.
-
-
Crystallization Zone: Between 45°C and 35°C, the 1-Hexadecanol crystallizes. DO NOT apply high shear here, or you will fracture the forming LGN structure, resulting in permanent viscosity loss.
-
Maturation: Allow samples to sit undisturbed for 24 hours before measurement. The LGN continues to build strength (sintering) overnight.
Frequently Asked Questions (FAQs)
Q: Why does my cream thicken significantly 3 days after manufacturing? A: This is known as "post-crystallization" or sintering. The 1-Hexadecanol network rearranges into a more thermodynamically stable packing order. To predict this, perform an accelerated stability test: centrifuge the sample or cycle it between 4°C and 40°C.
Q: Can I use 1-Hexadecanol (Pure C16) alone, or should I mix it with Stearyl Alcohol (C18)? A: While you can use pure C16, a mixture (Cetearyl Alcohol) is often superior for stability.
-
Pure C16: Packs very tightly (highly crystalline). This can lead to "syneresis" (squeezing water out) over time.
-
Mixed C16/C18: The different chain lengths create a "disordered" packing in the bilayer. This disorder allows the network to trap more water and remain flexible, preventing brittleness and separation [1].
Q: What is the "Molar Ratio" trap? A: Many formulators calculate ratios by weight (w/w). However, the LGN forms molecule-by-molecule. You must calculate the Molar Ratio .
-
Example: If using a surfactant with a high molecular weight, a 1:1 weight ratio might actually be a 1:5 molar ratio, which is ideal. If the molar ratio approaches 1:1, the surfactant will solubilize the alcohol, destroying the gel network [2].
References
-
Eccleston, G.M. (1997).[2][3][4] "Functions of mixed emulsifiers and emulsifying waxes in dermatological lotions and creams." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 123-124, 169-182.
-
Eccleston, G.M., et al. (2004).[4] "Structure and rheology of semisolid o/w creams containing cetyl alcohol/non-ionic surfactant mixed emulsifier and different polymers." International Journal of Cosmetic Science, 26(2), 108.
-
Iwata, T. (2017).[3] "Lamellar gel network."[5][2][1][3][6] In Cosmetic Science and Technology: Theoretical Principles and Applications. Elsevier.[3]
Sources
Technical Support Center: Enhancing the Long-Term Performance of 1-Hexadecanol Phase Change Materials
Welcome to the technical support center for 1-Hexadecanol (Cetyl Alcohol) based Phase Change Materials (PCMs). This guide is designed for researchers, scientists, and development professionals who are leveraging the thermal energy storage capabilities of 1-Hexadecanol in their applications. As a waxy, solid organic PCM, 1-Hexadecanol offers a high latent heat of fusion and a convenient melting point around 49°C, making it suitable for various low-temperature thermal management applications.[1]
However, realizing its full potential requires overcoming inherent material challenges that can affect its performance, reliability, and longevity. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the most common issues encountered during experimentation and application.
Section 1: Supercooling Phenomenon
Supercooling is one of the most significant drawbacks that can hinder the performance of PCM-based systems, as it prevents the timely release of stored latent heat.[2] This section addresses how to diagnose and mitigate this issue.
Q1: My 1-Hexadecanol sample remains liquid well below its freezing point (~49°C) and then solidifies abruptly. What is happening and how can I ensure it freezes at the correct temperature?
A1: Understanding the Challenge: The Nucleation Barrier
What you are observing is supercooling , a phenomenon where a liquid is cooled below its standard freezing point without becoming a solid.[2] This occurs because the phase transition from liquid to solid requires an initial energy barrier to be overcome for the first stable crystals (nuclei) to form. In highly pure materials like 1-Hexadecanol, there are often insufficient sites to initiate this crystallization, leading to a metastable liquid state.
The practical consequence is a delayed and unpredictable release of stored thermal energy, which can compromise the reliability of your thermal management system. The most common and effective method to address supercooling is the introduction of nucleating agents .[2][3] These additives act as heterogeneous sites for crystal growth, effectively lowering the energy barrier and promoting crystallization closer to the thermodynamic freezing point.
Troubleshooting Protocol: Introducing Nucleating Agents to Mitigate Supercooling
This protocol provides a methodology for selecting, incorporating, and validating a nucleating agent.
Objective: To reduce the degree of supercooling in 1-Hexadecanol to less than 1°C.
Materials:
-
1-Hexadecanol (high purity)
-
Selected nucleating agent (e.g., graphite powder, multi-walled carbon nanotubes [MWCNTs], or a compatible long-chain fatty alcohol like 1-Octadecanol).[4][5]
-
Beaker, hot plate with magnetic stirring, ultrasonic bath.
-
Differential Scanning Calorimeter (DSC) for analysis.[6]
Step-by-Step Methodology:
-
Selection of Nucleating Agent: Choose an agent with a crystal structure similar to 1-Hexadecanol or with high surface area. Carbon-based materials are excellent candidates. (See Table 1 for options).
-
Preparation:
-
Melt the required amount of 1-Hexadecanol in a beaker on a hot plate set to ~70°C.
-
Weigh the desired amount of nucleating agent (typically 0.5 - 2.0 wt%).
-
Slowly add the nucleating agent to the molten 1-Hexadecanol while stirring continuously to ensure initial wetting.
-
-
Dispersion:
-
Continue magnetic stirring for 30 minutes to achieve a uniform mixture.
-
For nanomaterials like MWCNTs, transfer the beaker to an ultrasonic bath for 60 minutes to break down agglomerates and ensure a stable dispersion.[7]
-
-
Validation with Differential Scanning Calorimetry (DSC):
-
Prepare a small sample (5-10 mg) of the pure 1-Hexadecanol and another of the composite PCM in hermetically sealed aluminum DSC pans.
-
Place the sample in the DSC instrument.
-
Run the following thermal program:
-
Hold at 25°C for 5 minutes.
-
Heat from 25°C to 80°C at a rate of 5°C/min to erase thermal history.
-
Hold at 80°C for 5 minutes.
-
Cool from 80°C to 25°C at a rate of 5°C/min.
-
-
Analyze the cooling curve. The onset of the crystallization peak indicates the freezing temperature. The degree of supercooling is the difference between the onset of melting and the onset of crystallization.
-
-
Evaluation: Compare the DSC thermograms of the pure and composite PCMs. A successful outcome is a significant shift of the crystallization peak to a higher temperature, reducing the degree of supercooling.
Data Summary: Efficacy of Common Nucleating Agents
| Nucleating Agent | Typical Concentration (wt%) | Observed Effect on Supercooling | Reference Insight |
| Graphite Powder | 1.0 - 5.0% | Significantly reduces supercooling by providing ample nucleation sites. | Acts as a classic, cost-effective heterogeneous nucleator.[5] |
| 1-Octadecanol | 1.0 - 5.0% | Dramatically reduces supercooling in similar fatty alcohols.[4] | The structural similarity between fatty alcohols promotes co-crystallization.[8] |
| MWCNTs | 0.5 - 2.0% | Effective at low concentrations; also enhances thermal conductivity. | The high aspect ratio and surface area of CNTs provide effective nucleation templates.[7] |
Troubleshooting Workflow: Supercooling Mitigation
Sources
- 1. 1-Hexadecanol (CAS 36653-82-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Supercooling elimination of phase change materials (PCMs) microcapsules [ideas.repec.org]
- 5. Thermal energy storage and thermal conductivity properties of Octadecanol-MWCNT composite PCMs as promising organic heat storage materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Comparison of Three Characterization Methods for Two Phase Change Materials Suitable for Domestic Hot Water Storage [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Nucleation and Supercooling Mitigation in Fatty Alcohol Phase Change Material Emulsions for Heat Transport and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating thermal degradation of 1-Hexadecanol in energy storage systems
Topic: Mitigating Thermal Degradation of 1-Hexadecanol in Phase Change Materials (PCM) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational
Diagnostic Center: Troubleshooting Thermal Degradation
Objective: Identify the root cause of performance loss in your 1-Hexadecanol (Cetyl Alcohol) PCM system. Use this logic flow to diagnose issues based on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data.
Interactive Troubleshooting Matrix
Q1: What specific anomaly are you observing in your thermal data?
-
Scenario A: "My DSC melting peak (
) has shifted lower, and the peak is broadening."-
Diagnosis: Impurity Accumulation / Oxidation. [1]
-
The Science: 1-Hexadecanol (
) is susceptible to oxidation at the -carbon position, forming hexadecanoic acid or aldehydes. These degradation products act as impurities, disrupting the crystal lattice. According to the Van't Hoff equation for melting point depression, even small mole fractions of impurities significantly widen the melting range and lower . -
Immediate Action: Run an FTIR analysis. Look for the emergence of a carbonyl band (
) around . If present, your sample is oxidizing. -
Fix: Implement Protocol B (Antioxidant Doping) or switch to Protocol A (Microencapsulation) to exclude oxygen.
-
-
Scenario B: "I am measuring significant mass loss below
on TGA, but decomposition shouldn't start until ."-
Diagnosis: Volatilization (Sublimation/Evaporation).
-
The Science: While the boiling point is high (
), 1-Hexadecanol has non-negligible vapor pressure near its functional range ( ). Long-term cycling in open or semi-permeable systems leads to mass loss via evaporation, not chemical breakdown. -
Immediate Action: Check seal integrity. If using a composite, calculate the theoretical mass loss based on vapor pressure data.
-
Fix: Apply Protocol A (Silica Shell Encapsulation) to create a hermetic barrier.
-
-
Scenario C: "My supercooling degree (
) is increasing over cycles."-
Diagnosis: Loss of Nucleating Agents.
-
The Science: Pure 1-Hexadecanol relies on heterogeneous nucleation. If your nucleating agents (impurities or specific additives) agglomerate or settle due to phase separation, the material requires a lower temperature to initiate crystallization.
-
Fix: Incorporate high-aspect-ratio carbon fillers (MWCNTs) which serve as permanent nucleation sites and enhance thermal conductivity.
-
Visual Troubleshooting Guide
Caption: Diagnostic logic flow for identifying thermal degradation modes in 1-Hexadecanol PCMs.
Mitigation Protocols: Stabilization Workflows
Protocol A: Inorganic Microencapsulation (Silica Shell)
Best For: Preventing volatilization and leakage; high mechanical strength.
Mechanism: A sol-gel process creates a rigid
Materials Required:
-
1-Hexadecanol (Core)[2]
-
Tetraethyl orthosilicate (TEOS - Precursor)
-
CTAB (Surfactant/Emulsifier)[3]
-
Ethanol/Water (Solvent)
-
Ammonia solution (
- Catalyst)
Step-by-Step Methodology:
-
Emulsion Formation:
-
Dissolve 1-Hexadecanol in ethanol at
. -
Add CTAB and water; stir at 1000 RPM to form a stable O/W (oil-in-water) emulsion.
-
Critical Check: The droplet size here determines your final capsule size. Maintain temperature
to keep the core molten.
-
-
Precursor Hydrolysis:
-
Dropwise addition of TEOS into the emulsion.
-
Adjust pH to 9-10 using Ammonia solution to catalyze hydrolysis.
-
-
Shell Condensation:
-
Stir continuously for 4-6 hours at
. -
Reaction:
.
-
-
Curing & Washing:
-
Cool to room temperature. Filter the white precipitate.
-
Wash 3x with ethanol to remove unreacted TEOS and surfactant.
-
Dry at
under vacuum for 12 hours.
-
Validation:
-
Success Metric: An encapsulation efficiency (EE)
is expected. -
Formula:
Protocol B: Chemical Stabilization (Antioxidant Doping)
Best For: Bulk PCM applications where encapsulation is too costly. Mechanism: Radical scavenging. Degradation of fatty alcohols initiates via hydrogen abstraction. Hindered phenols donate a hydrogen atom to the peroxy radical, terminating the chain reaction.
Recommended Additives:
-
Primary: Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010).
-
Dosage: 0.5 wt% to 1.0 wt%.
Method:
-
Melt 1-Hexadecanol at
. -
Add antioxidant powder under nitrogen blanket.
-
Stir magnetically for 30 minutes to ensure homogeneity.
-
Note: Do not exceed 1.0 wt% as impurities will begin to depress the latent heat capacity.
Advanced FAQ: Mechanisms & Theory
Q: Why does 1-Hexadecanol degrade thermally if the TGA shows stability up to 200°C?
A: TGA measures mass loss (decomposition/evaporation). It does not detect chemical modification that conserves mass, such as oxidation. In the presence of air, 1-Hexadecanol oxidizes to hexadecanoic acid at temperatures as low as
Q: Can I use polymer shells (PMMA) instead of Silica?
A: Yes, but with caveats. PMMA (Polymethyl methacrylate) offers better flexibility, accommodating the volume expansion of 1-Hexadecanol during melting (
Q: How does the addition of Carbon Nanotubes (MWCNTs) affect stability? A: MWCNTs serve two roles:
-
Thermal Conductivity Enhancer: 1-Hexadecanol has low conductivity (
). MWCNTs boost this, preventing "hot spots" that cause localized degradation. -
Shape Stabilization: The high surface area of MWCNTs adsorbs liquid 1-Hexadecanol via capillary forces, preventing leakage even if the encapsulation shell cracks.
Data Summary: Performance Benchmarks
The following table summarizes expected performance retention after 500 thermal cycles (
| Material System | Initial Enthalpy ( | Enthalpy Retention (500 Cycles) | Degradation Mechanism |
| Pure 1-Hexadecanol | ~230 J/g | 75 - 85% | Oxidation & Evaporation |
| Silica-Encapsulated | ~160 J/g (due to shell mass) | > 98% | Minimal (Hermetic seal) |
| PMMA-Encapsulated | ~180 J/g | > 95% | Minor Polymer degradation |
| MWCNT Composite (5%) | ~210 J/g | > 92% | Physical adsorption stable |
References
-
Thermal Degradation Behavior of Fatty Alcohol PCMs Source: National Institutes of Health (PMC) Context: Detailed TGA analysis of Octadecanol/Hexadecanol composites and degradation temperature ranges (190°C - 295°C). URL:[Link]
-
Microencapsulation of 1-Hexadecanol via Complex Coacervation Source: SciSpace / Scientific Literature Context:[1] Protocols for encapsulating 1-hexadecanol and cycling stability data (100+ cycles). URL:[Link]
-
High-chain fatty acid esters of 1-hexadecanol for low temperature TES Source: ScienceDirect / Solar Energy Materials Context: Esterification as a stabilization route and cycling reliability after 1000 cycles.[4][5] URL:[Link]
-
Microfluidic Fabrication of Microencapsulated N-Hexadecane/Alcohol Source: National Institutes of Health (PMC) Context: Advanced fabrication techniques for uniform shell thickness and high enthalpy retention (>220 J/g).[6] URL:[Link]
-
1-Hexadecanol Chemical Properties & Vapor Pressure Source: PubChem Context: Fundamental physicochemical data (Boiling point, Vapor pressure) used to diagnose volatilization issues. URL:[Link]
Sources
- 1. 1-Hexadecanol (CAS 36653-82-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-Hexadecanol | 36653-82-4 [chemicalbook.com]
- 3. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. polen.itu.edu.tr [polen.itu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Microfluidic Fabrication and Thermal Properties of Microencapsulated N-Hexadecane with a Hybrid Polymer Shell for Thermal Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Production of 1-Hexadecanol (Cetyl Alcohol)
Status: Operational Operator: Senior Application Scientist Topic: Industrial Hydrogenation & Purification of C16 Fatty Alcohols Reference ID: TSC-C16-IND-HYD
Introduction
Welcome to the Process Optimization & Troubleshooting Center. This guide addresses the specific engineering and chemical challenges involved in the industrial-scale production of 1-Hexadecanol (Cetyl Alcohol) .
While laboratory synthesis often relies on hydride reducing agents (e.g., LiAlH₄), industrial production predominantly utilizes the high-pressure catalytic hydrogenation of palmitic acid methyl esters (PAME) or palmitic acid derived from palm oil. This guide focuses on the "Oleochemical Route," balancing catalyst longevity, selectivity, and pharmacopeial compliance (USP/NF/EP).
Module 1: Feedstock & Catalyst Integrity
Context: The longevity of your heterogeneous catalyst (typically Copper-Chromite or Copper-Zinc) is dictated by the purity of your feedstock.
Q1: Our catalyst activity drops significantly after only 200 hours on stream. We are using standard Palmitic Acid Methyl Ester (PAME). What is happening?
Diagnosis: This is likely Catalyst Poisoning or Sintering , but poisoning is the primary suspect with rapid deactivation. Root Cause: Even "standard" PAME can contain trace impurities that permanently deactivate active copper sites.
-
Sulfur & Phosphorus: These irreversibly bind to Cu active sites.
-
Free Fatty Acids (FFA): If you are using a fixed-bed reactor with Cu/Zn catalysts, high FFA content (>0.5%) can cause leaching of Zinc (forming Zinc soaps), destroying the catalyst's structural integrity.
-
Water: Promotes sintering and metal leaching.
Protocol: Feedstock Pre-treatment Validation Before the reactor, ensure your feedstock meets these strict limits:
| Impurity | Maximum Limit | Mitigation Strategy |
| Free Fatty Acids | < 0.1 mg KOH/g | Caustic wash or pre-esterification. |
| Sulfur | < 1 ppm | Adsorbent guard beds (ZnO or Activated Carbon). |
| Phosphorus | < 1 ppm | Degumming/Bleaching earth treatment. |
| Water | < 0.05% | Vacuum drying / Flash evaporation. |
Module 2: The Hydrogenation Reaction (Core Synthesis)
Context: The reduction of an ester to an alcohol is a delicate balance. You must drive the reaction to completion without "over-hydrogenating" the alcohol into a hydrocarbon (alkane).
Q2: We are detecting high levels of n-Hexadecane (Alkane) in our crude product. How do we stop this?
Diagnosis: You are experiencing Hydrodeoxygenation .
Mechanism: The alcohol product is being further reduced to an alkane.
Troubleshooting Steps:
-
Check Temperature: High temperatures (>280°C) favor alkane formation. Reduce reactor temperature by 10-15°C.
-
Residence Time: In a fixed-bed loop reactor, your Liquid Hourly Space Velocity (LHSV) might be too low. Increase the feed rate to reduce the contact time between the product and the catalyst.
-
H₂ Partial Pressure: While high pressure drives conversion, excessive pressure combined with high temperature promotes side reactions. Ensure you are within the 200-250 bar range, not exceeding 300 bar unnecessarily.
Q3: The Iodine Value (IV) of our Cetyl Alcohol is consistently above 1.0, failing USP specs. Why?
Diagnosis: Incomplete saturation of the carbon chain. Root Cause: Palmitic feedstocks often contain unsaturated C16:1 (Palmitoleic acid) or C18:1 (Oleic acid) impurities. Your hydrogenation conditions are reducing the ester group but failing to fully saturate the alkene double bonds.
Solution:
-
Catalyst Selectivity: Copper-Chromite is excellent for ester reduction but less active for C=C double bond hydrogenation compared to Nickel or Palladium.
-
Process Adjustment: You may need a "Polishing Step" (mild hydrogenation with a Ni catalyst) post-filtration to saturate the remaining double bonds without attacking the alcohol group.
Visualizing the Reaction Network
The following diagram illustrates the primary pathway and the critical side reactions you must control.
Figure 1: Reaction network of Methyl Palmitate hydrogenation. Green indicates the target; Red indicates side-products caused by excessive temperature or residence time.
Module 3: Purification & Quality Control (USP/NF Standards)
Context: Pharmaceutical Grade Cetyl Alcohol must meet strict pharmacopeial standards (USP/NF). The most difficult impurities to remove are homologous alcohols (C14, C18) and hydrocarbons.
Q4: Our final product has a "soapy" or "pungent" off-odor, even after distillation. What did we miss?
Diagnosis: Presence of Carbonyls (Aldehydes) or unreacted Esters . Explanation: Even trace amounts (ppm level) of unreacted aldehydes cause significant odor issues and color instability (yellowing) over time.
Corrective Action:
-
Carbonyl Scavenging: Ensure the Carbonyl Value is < 10 ppm.
-
Polishing: Implement a final "hardening" or polishing step (low temp hydrogenation) or treat with sodium borohydride (NaBH₄) in the wash step to reduce residual aldehydes to alcohols.
-
Distillation: Aldehydes have boiling points close to their corresponding alcohols. You may need to increase the reflux ratio in your fractionation column.
Q5: How do we ensure compliance with the USP "Sum of Related Fatty Alcohols" limit?
Data Table: USP/NF Specifications for Cetyl Alcohol
| Parameter | Acceptance Criteria (USP/NF) | Critical Control Point |
| Assay (C16) | 90.0% – 102.0% | Fractionation Column Efficiency |
| Hydroxyl Value | 218 – 238 | Reaction Conversion |
| Iodine Value | NMT 5.0 (often < 1.0 required) | Feedstock Saturation / Polishing |
| Acid Value | NMT 2.0 | Neutralization / Wash Efficiency |
| Related Alcohols | Sum NMT 10.0% | Feedstock Chain Length Distribution |
| Alkanes | NMT 1.0% | Reactor Temperature Control |
Strategy: To meet the "Assay" and "Related Alcohols" limits, the separation must happen before or after hydrogenation.
-
Route A (Pre-fractionation): Distill the Methyl Esters (C16 fraction) to 98%+ purity before hydrogenation. This is often more energy-efficient as esters have lower boiling points/viscosity than alcohols.
-
Route B (Post-fractionation): Hydrogenate a mixed feed (C16/C18) and separate the alcohols. This requires high-vacuum fractionation to avoid thermal degradation.
Module 4: Industrial Process Workflow
Context: Understanding the unit operations sequence is vital for scaling up.
Process Flow Diagram (PFD)
Figure 2: Industrial workflow for fixed-bed hydrogenation. Note the H2 recycle loop, critical for process economics.
References
-
USP-NF. (2023). Cetyl Alcohol Monograph. United States Pharmacopeia.[1][2][3][4][5] Link
-
Kreutzer, U. (1984). Manufacture of fatty alcohols based on natural fats and oils. Journal of the American Oil Chemists' Society. Link
-
Turco, R., et al. (2017). Selective hydrogenation of fatty acid methyl esters to fatty alcohols over Cu/Zn catalysts. Industrial & Engineering Chemistry Research. Link
-
Ceresana. (2023). Market Study: Fatty Alcohols. (Industry standard data on production routes). Link
-
PerkinElmer. (2022).[5] GC-FID: Determination of Cetyl Alcohol and Aliphatic Alcohol Impurities According to USP Monograph. Link
Sources
Validation & Comparative
A Comparative Guide to 8-Hexadecanol and 1-Hexadecanol as Emulsion Stabilizers: A Deep Dive into Molecular Architecture and Performance
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the intricate world of emulsion formulation, the selection of an appropriate stabilizer is paramount to achieving desired product stability, texture, and bioavailability. Fatty alcohols are a cornerstone of emulsion technology, prized for their ability to impart viscosity and form stabilizing structures at the oil-water interface.[1] Among these, 1-hexadecanol, also known as cetyl alcohol, is a ubiquitous and well-characterized ingredient.[2][3] This guide, however, ventures beyond the conventional to explore a lesser-known isomer, 8-hexadecanol, and posits a comparative analysis against its linear counterpart. While direct experimental data on 8-hexadecanol as an emulsion stabilizer is scarce, this document will leverage established principles of surface science and the known effects of alkyl chain branching to provide a theoretical framework and practical experimental designs for its evaluation.
Understanding the Fundamentals: Emulsion Stabilization by Fatty Alcohols
Emulsions are thermodynamically unstable systems, prone to coalescence and phase separation.[4] Fatty alcohols, in conjunction with a primary emulsifier, contribute to the long-term stability of emulsions through the formation of a lamellar gel network (LGN) in the continuous phase.[5] This network of hydrated crystalline structures entraps the dispersed phase droplets, hindering their movement and coalescence. The effectiveness of this network is intrinsically linked to the molecular geometry of the fatty alcohol.
1-Hexadecanol: The Linear Standard
1-Hexadecanol is a straight-chain, 16-carbon fatty alcohol with a terminal hydroxyl group.[3] Its linear structure allows for close packing and the formation of well-ordered, cohesive interfacial films and crystalline lamellar structures in the bulk phase. This ordered arrangement is a key contributor to its efficacy as a viscosity enhancer and emulsion stabilizer in a wide array of pharmaceutical and cosmetic formulations.[1][6]
8-Hexadecanol: The Branched Challenger
8-Hexadecanol presents a fascinating structural deviation from its linear isomer. With the hydroxyl group positioned centrally along the carbon chain, it is a branched fatty alcohol. This branching is anticipated to introduce significant steric hindrance, disrupting the close packing observed with 1-hexadecanol. The implications of this structural difference on emulsion stability are profound and warrant a detailed, albeit theoretical, exploration.
Physicochemical Properties: A Tale of Two Isomers
A foundational understanding of the physicochemical properties of these fatty alcohols is crucial for predicting their behavior in emulsion systems.
| Property | 1-Hexadecanol | 8-Hexadecanol (Predicted) |
| Synonyms | Cetyl alcohol, Palmityl alcohol | - |
| Chemical Formula | C₁₆H₃₄O | C₁₆H₃₄O |
| Molecular Weight | 242.44 g/mol | 242.44 g/mol |
| Appearance | White waxy solid/flakes[3] | Likely a liquid or low-melting solid at room temperature |
| Melting Point | 48-50 °C[7] | Significantly lower than 1-Hexadecanol |
| Solubility | Insoluble in water; soluble in alcohols and oils[2] | Similar to 1-Hexadecanol, but potentially with altered solvent affinities |
Note: The properties for 8-Hexadecanol are predicted based on the known effects of chain branching in fatty alcohols, which generally leads to lower melting points.[8]
The Impact of Branching on Interfacial Behavior and Emulsion Stability
The positioning of the hydroxyl group in 8-Hexadecanol is expected to dramatically alter its interfacial properties compared to 1-Hexadecanol.
Interfacial Packing and Film Formation:
-
1-Hexadecanol: Its linear structure facilitates the formation of a densely packed, highly ordered monolayer at the oil-water interface. This contributes to a rigid interfacial film that acts as a mechanical barrier to droplet coalescence.
-
8-Hexadecanol (Hypothesized): The branched structure of 8-Hexadecanol will likely disrupt this ordered packing. This could lead to a more fluid and less cohesive interfacial film. Research on other branched fatty alcohols suggests that the branched chains may even be expelled from the monolayer at higher surface pressures, which would compromise the integrity of the interfacial barrier.[9] However, some studies indicate that branched surfactants can exhibit preferable emulsifying capacities.[10]
Viscosity and Rheology:
-
1-Hexadecanol: The formation of a robust lamellar gel network by 1-Hexadecanol in the continuous phase of an emulsion leads to a significant increase in viscosity, which is critical for preventing creaming or sedimentation.[11]
-
8-Hexadecanol (Hypothesized): The steric hindrance from the branched chain in 8-Hexadecanol may inhibit the formation of a well-structured lamellar gel network. This could result in emulsions with significantly lower viscosity compared to those stabilized with 1-Hexadecanol.
Proposed Experimental Protocols for a Comparative Evaluation
Given the absence of direct comparative data, the following experimental protocols are proposed to enable a thorough and objective assessment of 8-Hexadecanol versus 1-Hexadecanol as emulsion stabilizers.
I. Emulsion Preparation
Objective: To prepare standardized oil-in-water (O/W) emulsions stabilized with either 1-Hexadecanol or 8-Hexadecanol.
Materials:
-
1-Hexadecanol (≥99% purity)
-
8-Hexadecanol (if available, or a suitable synthesis protocol would be required)
-
Primary emulsifier (e.g., Polysorbate 80)
-
Oil phase (e.g., Mineral oil or a relevant pharmaceutical-grade oil)
-
Purified water
Procedure:
-
Oil Phase Preparation:
-
Accurately weigh the oil phase, primary emulsifier, and the fatty alcohol (either 1-Hexadecanol or 8-Hexadecanol) into a beaker.
-
Heat the mixture to 75°C with continuous stirring until all components are completely melted and homogenous.
-
-
Aqueous Phase Preparation:
-
Heat the purified water to 75°C in a separate beaker.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while homogenizing at a high speed (e.g., 5000 rpm) for 5 minutes.
-
Continue stirring at a lower speed until the emulsion cools to room temperature.
-
Caption: Workflow for the preparation of O/W emulsions.
II. Emulsion Characterization
A. Particle Size Analysis
Objective: To determine the mean droplet size and size distribution of the prepared emulsions.
Methodology:
-
Dilute a small aliquot of the emulsion with purified water to an appropriate concentration for analysis.
-
Analyze the droplet size distribution using a laser diffraction particle size analyzer.
-
Record the mean droplet size (e.g., D50) and the span of the distribution.
B. Rheological Analysis
Objective: To evaluate the viscosity and flow behavior of the emulsions.
Methodology:
-
Use a rotational rheometer with a cone-plate or parallel-plate geometry.
-
Perform a flow sweep to determine the viscosity as a function of shear rate.
-
Analyze the data to determine the rheological model (e.g., Newtonian, shear-thinning).
C. Stability Studies
Objective: To assess the long-term physical stability of the emulsions.
Methodology:
-
Accelerated Stability Testing:
-
Store emulsion samples at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 3 months).
-
At regular intervals, visually inspect the samples for signs of phase separation, creaming, or coalescence.
-
Measure changes in particle size and viscosity over time.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion samples to multiple cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours).
-
After each cycle, visually inspect the samples and measure particle size to assess stability against temperature fluctuations.
-
Caption: Workflow for emulsion characterization and stability testing.
Anticipated Outcomes and Mechanistic Insights
Based on the principles of molecular architecture, we can anticipate the following outcomes from a direct comparison:
-
Emulsion Viscosity: Emulsions stabilized with 1-Hexadecanol are expected to exhibit significantly higher viscosity due to the formation of a more structured and extensive lamellar gel network.
-
Droplet Size: The initial droplet size may not differ significantly between the two stabilizers if the primary emulsifier and homogenization process are kept constant. However, over time, the emulsion with 8-Hexadecanol might show a greater increase in droplet size due to a less robust interfacial film, indicating poorer stability against coalescence.
-
Long-Term Stability: Emulsions formulated with 1-Hexadecanol are predicted to demonstrate superior long-term stability, with minimal changes in appearance, particle size, and viscosity during accelerated stability studies.
Conclusion and Future Perspectives
While 1-Hexadecanol remains a reliable and well-understood emulsion stabilizer, the exploration of its branched isomer, 8-Hexadecanol, opens up new avenues for research and formulation development. The theoretical disadvantages of a branched structure in terms of forming a cohesive stabilizing network are significant. However, the potential for altered sensory properties or unique interactions with other formulation components cannot be discounted without empirical evidence.
The experimental protocols outlined in this guide provide a robust framework for a direct, evidence-based comparison. Such a study would not only elucidate the performance of 8-Hexadecanol as an emulsion stabilizer but also contribute to a deeper understanding of the structure-function relationships of fatty alcohols in complex formulations. For researchers and drug development professionals, a thorough investigation into such novel excipients is essential for pushing the boundaries of formulation science and developing next-generation drug delivery systems and consumer products.
References
-
Ataman Kimya. (n.d.). 1-HEXADECANOL. Retrieved from [Link]
- Fuller, G. G. (2008). Interfacial structure and dynamics of fatty alcohols: Effects of chain branching. Stanford University.
-
Gupta, N. V., Gowda, D. V., Balamuralidhara, V., & Khan, M. S. (2013). Preparation and Comparative Bioavailability Studies of Indomethacin-Loaded Cetyl Alcohol Microspheres. Journal of Pharmaceutics, 2013, 1–8. [Link]
-
He, M., Cui, Y., & Wang, Y. (2022). Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination. International Journal of Molecular Sciences, 23(19), 11881. [Link]
-
The Good Scents Company. (n.d.). hexadecanol. Retrieved from [Link]
-
Le, T. H., et al. (2023). Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions. Frontiers in Soft Matter, 3. [Link]
-
MDPI. (2023). Novel Silicone–Polyol Antifoam Emulsions: Impact on Foam Control and Physiology of Diverse Microbial Cultures. International Journal of Molecular Sciences, 24(1), 743. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Branched vs. Linear Alcohol Ethoxylates: A Performance Comparison. Retrieved from [Link]
-
ResearchGate. (2018). Effects of Branched Hydrophobic Tails in Fatty Alcohol Ethoxylates on Interfacial Properties in Relation to Detergency. [Link]
-
Skinchakra. (2019, June 20). What you need to know about fatty alcohols. Swettis Beauty Blog. [Link]
-
Wikipedia. (2023, December 26). Cetyl alcohol. In Wikipedia. [Link]
-
Zhang, J., et al. (2017). The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. Journal of Oleo Science, 66(11), 1269–1276. [Link]
Sources
- 1. What you need to know about fatty alcohols - Swettis Beauty Blog [skinchakra.eu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cetyl alcohol - Wikipedia [en.wikipedia.org]
- 4. 1-Hexadecanol - Descrizione [tiiips.com]
- 5. Frontiers | Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions [frontiersin.org]
- 6. hexadecanol, 36653-82-4 [thegoodscentscompany.com]
- 7. 1-Hexadecanol = 99 36653-82-4 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative study of 8-Hexadecanol and 1-octadecanol in cosmetic formulations
This guide provides a high-level technical comparison between 1-Octadecanol (Stearyl Alcohol) and 8-Hexadecanol (a specific secondary alcohol isomer). It is designed for formulation scientists and R&D professionals focusing on structure-function relationships in lipid-based systems.
Executive Summary
In cosmetic formulation, fatty alcohols are the backbone of lamellar gel networks (
In contrast, 8-Hexadecanol represents a class of secondary fatty alcohols where the hydroxyl group is located internally (at Carbon 8) rather than terminally. This structural "kink" fundamentally alters the Critical Packing Parameter (CPP), shifting the ingredient from a structure-builder to a structure-modulator or solvent. This guide explores how substituting a linear primary alcohol with a mid-chain secondary alcohol impacts rheology, thermal stability, and sensory profiles.
Molecular Architecture & Physicochemical Profile[1]
The divergence in performance stems directly from the spatial arrangement of the hydrophobic tail relative to the hydrophilic head group.
| Feature | 1-Octadecanol (Stearyl Alcohol) | 8-Hexadecanol (Secondary Isomer) |
| Structure | Linear, Primary ( | Linear backbone, Secondary OH at C8 ( |
| Hydroxyl Position | Terminal (C1) | Internal (C8) |
| Melting Point | ~59°C (Crystalline Solid) | < 25°C (Likely Liquid/Soft Semisolid)* |
| Packing Mode | High crystallinity; forms tight orthorhombic/hexagonal packing. | Steric hindrance prevents tight packing; promotes fluid/disordered phases. |
| H-Bonding | Strong intermolecular networks (Head-to-Head). | Weaker H-bonding due to steric shielding of the secondary OH. |
| Function | Structurant: Builds viscosity via lamellar networks. | Solvent/Emollient: Increases fluidity; disrupts crystallinity. |
Note: While 1-Hexadecanol (Cetyl Alcohol) melts at ~49°C, the internal hydroxyl of 8-Hexadecanol disrupts Van der Waals forces significantly, drastically lowering the melting point.
The "Double-Tail" Effect
While 1-Octadecanol acts as a single-tailed surfactant (CPP
-
1-Octadecanol: Favors planar bilayers (Lamellar Phase).
-
8-Hexadecanol: Favors curvature or disordered fluid phases.
Visualization: Structural Impact on Lamellar Phase
The following diagram illustrates the mechanism by which these alcohols interact with the surfactant bilayer.
Caption: Comparison of packing dynamics. 1-Octadecanol builds rigid networks; 8-Hexadecanol introduces disorder.
Rheological & Stability Implications[1][2]
Emulsion Viscosity
In a standard Oil-in-Water (O/W) emulsion stabilized by a non-ionic surfactant (e.g., Ceteareth-20):
-
1-Octadecanol: Synergizes with the surfactant to form a thick, viscoelastic "alpha-gel" network. The elastic modulus (
) typically exceeds the viscous modulus ( ). -
8-Hexadecanol: Due to the mid-chain hydroxyl, it cannot align parallel to the surfactant tails. It acts as a "defect" in the bilayer, reducing the rigidity of the interface. This results in a lotion with significantly lower viscosity and yield stress.
Thermal Stability[1]
-
Crystallization: 1-Octadecanol can cause "graininess" over time if it recrystallizes out of the emulsion.
-
Suppression: Adding 8-Hexadecanol to a Stearyl-based formula can suppress crystallization . The secondary alcohol acts as an impurity, preventing the Stearyl chains from forming large, visible crystals. This is a critical application for 8-Hexadecanol: Texture refinement.
Experimental Protocols (Validation)
To objectively compare these materials, researchers should utilize Differential Scanning Calorimetry (DSC) and Oscillatory Rheology.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the phase transition temperatures and enthalpy of crystallization.
-
Preparation: Prepare a binary mixture of Surfactant:Fatty Alcohol (1:3 molar ratio) hydrated in water (10% wt total solids).
-
Instrument: TA Instruments DSC or equivalent.
-
Cycle:
-
Equilibrate at 80°C (destroy all history).
-
Cool to 10°C at 5°C/min (record crystallization exotherm).
-
Hold 5 min.
-
Heat to 80°C at 5°C/min (record melting endotherm).
-
-
Analysis: Compare the peak width (FWHM). 1-Octadecanol will show a sharp, high-enthalpy peak. 8-Hexadecanol will show a broad, low-enthalpy transition or a glass transition (
).
Protocol: Oscillatory Rheology (Strain Sweep)
Objective: Measure the structural strength (Linear Viscoelastic Region - LVR).
-
Sample: Standard O/W emulsion (5% Fatty Alcohol, 1% Emulsifier).
-
Geometry: Parallel plate (40mm), 1mm gap, 25°C.
-
Procedure:
-
Equilibration: 120 seconds.
-
Frequency: Fixed at 1 Hz.
-
Strain Sweep: 0.01% to 1000% strain.
-
-
Output: Plot Log(Strain) vs. Log(G'). Determine the "Yield Stress" (point where G' drops by 5%).
-
Expectation: Stearyl Alcohol yield stress > 100 Pa. 8-Hexadecanol yield stress < 10 Pa.
-
Visualization: Experimental Workflow
Caption: Workflow for validating phase behavior and viscoelastic properties.
Sensory & Tribological Profile[1]
The sensory experience is the direct translation of the physical chemistry described above.
| Attribute | 1-Octadecanol (Stearyl) | 8-Hexadecanol |
| Initial Feel | Hard, waxy, "cushiony" | Wet, fresh, immediate spread |
| Playtime | Long (high drag) | Short to Medium (high slip) |
| After-feel | Occlusive, perceptible film | Dry, non-greasy, "vanishing" |
| Tribology | High coefficient of friction | Low coefficient of friction |
Formulation Tip: Use 8-Hexadecanol to reduce the "whitening" (soaping) effect of Stearyl Alcohol. The disruption of the lamellar phase reduces the formation of macro-crystals that scatter light, leading to a more translucent and aesthetically pleasing application.
References
-
Eccleston, G. M. (1997). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
-
PubChem. (n.d.). 1-Octadecanol (Stearyl Alcohol) Compound Summary. National Library of Medicine.
-
Iwata, H., & Shimada, K. (2012). Formulas, Ingredients and Production of Cosmetics: Technology of Skin- and Hair-Care Products in Japan. Springer. (Reference for alpha-gel formation in fatty alcohols).
-
Savic, S., et al. (2011). Colloidal structure of alkylpolyglucoside-based emulsions: The impact of fatty alcohol type. Journal of Drug Delivery Science and Technology. (Comparative data on chain length and branching).
Technical Guide: Comparative Performance of C16 and C18 Fatty Alcohols as Phase Change Materials
Executive Summary
In the domain of Organic Phase Change Materials (PCMs), 1-Hexadecanol (C16, Cetyl Alcohol) and 1-Octadecanol (C18, Stearyl Alcohol) represent the industry standard for the 45°C–60°C transition range.
While often conflated as generic "fatty alcohols," their thermodynamic behaviors differ significantly enough to dictate distinct applications. C18 offers superior volumetric energy density (~15% higher latent heat) and a higher melting point, making it ideal for high-load thermal buffering. C16 , with its lower melting threshold, is the preferred candidate for applications requiring activation at moderate ambient temperatures or as a melting-point depressant in eutectic formulations.
This guide provides a rigorous physicochemical comparison, supported by experimental protocols to validate their performance in your specific system.
Physicochemical Characterization
The thermal performance of fatty alcohols is governed directly by their carbon chain length. The additional ethylene groups (–CH₂–CH₂–) in C18 increase the Van der Waals forces between molecules, resulting in higher lattice energy compared to C16.
Table 1: Comparative Thermal Properties (High-Purity Grades)
| Property | C16 (Cetyl Alcohol) | C18 (Stearyl Alcohol) | Performance Implication |
| Melting Point ( | 49.3 °C ± 1.0 | 58.0 °C ± 1.0 | Determines the operating temperature window. |
| Latent Heat ( | ~230 J/g | ~255 J/g | C18 stores more energy per unit mass. |
| Thermal Conductivity | 0.15 - 0.22 W/(m·K) | 0.16 - 0.23 W/(m·K) | Both are low; require conductivity enhancers (e.g., graphite). |
| Supercooling ( | 3–5 °C | 4–6 °C | Hysteresis between melting and freezing; requires nucleation. |
| Density (Solid) | 0.811 g/cm³ | 0.812 g/cm³ | Negligible difference for volumetric calculations. |
| Specific Heat ( | ~1.9 J/(g·K) | ~2.0 J/(g·K) | Sensible heat storage capacity (Solid state).[1] |
Critical Insight: Commercial "technical grades" often contain mixtures (e.g., Cetostearyl alcohol). A 50:50 mixture forms a eutectic with a melting point often lower than either pure component (approx. 48–52°C range), with broadened melting peaks. Always verify purity via GC-MS or DSC before PCM characterization.
Mechanism of Action & Logic[1]
To select the correct PCM, one must understand the causality between molecular structure and thermal output. The following diagram illustrates the pathway from molecular composition to macroscopic thermal behavior.
Figure 1: Structure-Property Relationship. The increased chain length of C18 enhances Van der Waals interactions, directly correlating to higher melting points and energy storage capacity.
Performance Analysis: The "Supercooling" Challenge
Both C16 and C18 exhibit supercooling (sub-cooling), where the material remains liquid below its freezing point before crystallization initiates.
-
The Problem: If your application requires energy release at exactly 58°C (C18), but the material supercools to 52°C before freezing, you lose thermal buffering efficiency in that 6°C gap.
-
The Comparison: C18 generally exhibits slightly higher supercooling tendencies than C16 due to more complex steric hindrance during crystal nucleation.
-
The Solution: Neither should be used in raw form for precision applications.
Experimental Protocols (Self-Validating)
To objectively compare these materials in your lab, do not rely on datasheets. Use this Differential Scanning Calorimetry (DSC) protocol designed to eliminate "thermal memory" and provide accurate latent heat values.
Protocol A: DSC Characterization (Standardized)
Objective: Determine accurate
Equipment: Heat-flux DSC (e.g., TA Instruments, Mettler Toledo). Atmosphere: Nitrogen purge (50 mL/min). Sample Mass: 3–5 mg (encapsulated in hermetic aluminum pans).
Workflow:
-
Equilibration: Cool to 0°C. Isotherm for 5 min.
-
Thermal Erasure (Cycle 1): Ramp 10°C/min to 80°C. Reason: This melts any pre-existing unstable crystals formed during storage.
-
Controlled Cooling (Cycle 1): Ramp 5°C/min down to 0°C. Reason: Establishes a known crystalline history.
-
Measurement (Cycle 2): Ramp 2°C/min to 80°C.
-
Why 2°C/min? Fatty alcohols have low thermal conductivity.[1] High ramp rates (e.g., 10°C/min) cause thermal lag, artificially shifting the melting peak and inflating enthalpy errors.
-
-
Data Extraction: Integrate the peak of the second heating cycle. Use the Onset Temperature (not the Peak Temperature) as the melting point.
Protocol B: Thermal Cycling Stability
Objective: Validate long-term reliability (drug shelf-life simulation).
-
Setup: Place 10g bulk samples in sealed vials in a thermal chamber.
-
Cycle: Oscillate between 30°C and 70°C (1 hour dwell at each extreme).
-
Checkpoint: Remove aliquots at 50, 100, and 200 cycles.
-
Validation: Run Protocol A on aliquots.
-
Pass Criteria:
degradation in Latent Heat; shift in Melting Point.
-
Figure 2: Validated DSC Workflow. Cycle 1 is mandatory to remove thermal history; Cycle 2 provides the scientific data used for comparison.
Selection Matrix
Use this decision logic to select the appropriate alcohol for your application.
| Application Requirement | Recommended PCM | Scientific Rationale |
| Electronic Cooling (Chipsets) | C18 (Stearyl) | Higher melting point (58°C) allows higher operating temps before phase change, maximizing passive heat dissipation gradients. |
| Solar Water Heating | C18 (Stearyl) | Higher energy density (255 J/g) stores more solar energy in limited tank volumes. |
| Biomedical Transport (Body Temp) | Mixture (C16/C18) | Neither pure C16 nor C18 is ideal.[2] A eutectic mixture can be tuned to ~37°C–42°C to buffer biological samples. |
| Building Comfort (Passive) | C16 (Cetyl) | Lower melting point (49°C) is closer to extreme ambient conditions, useful for roofing underlayments to prevent attic overheating. |
References
-
NIST Chemistry WebBook. 1-Hexadecanol and 1-Octadecanol Thermochemical Data. National Institute of Standards and Technology. Link
-
Sari, A., et al. (2020). Thermal energy storage and thermal conductivity properties of Octadecanol-MWCNT composite PCMs.[4] Scientific Reports.[1] Link
-
Ventolà, L., et al. (2002). Polymorphism of n-Alcohols: 1-Hexadecanol and 1-Octadecanol. Journal of Physical Chemistry B. Link
-
Yuan, Y., et al. (2019). Cost/Performance Analysis of Commercial-Grade Organic Phase-Change Materials. PSE Community. Link
-
TA Instruments. Thermal Analysis of Phase Change Materials – DSC Methodologies.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. C16|C18|C16-18|C18-16|c8-10|c12-14|natural fatty alcohol - Shangqiu Longyu Chemical Co., Ltd. [sanhechem.com.cn]
- 3. mdpi.com [mdpi.com]
- 4. Thermal energy storage and thermal conductivity properties of Octadecanol-MWCNT composite PCMs as promising organic heat storage materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-Hexadecanol as a Skin Penetration Enhancer
This guide provides an in-depth technical comparison of 1-Hexadecanol (cetyl alcohol) and other linear-chain alcohols as skin penetration enhancers. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with robust experimental data and provides validated protocols for comparative efficacy studies.
Introduction: Overcoming the Stratum Corneum Barrier
Transdermal drug delivery offers a non-invasive route with the potential for controlled, sustained release, thereby avoiding first-pass metabolism and improving patient compliance.[1][2] However, the primary challenge remains the formidable barrier function of the skin's outermost layer, the stratum corneum (SC).[3] The SC consists of keratin-rich corneocytes embedded in a highly organized intercellular lipid matrix, which effectively limits the permeation of most therapeutic agents.[4]
Chemical penetration enhancers (CPEs) are inert substances that reversibly decrease the barrier resistance of the SC, facilitating the passage of drug molecules.[3][4] Among the various classes of CPEs, fatty alcohols have been extensively investigated for their ability to enhance skin permeability.[5][6] This guide focuses on 1-hexadecanol (C16), a long-chain fatty alcohol, and objectively compares its efficacy against other saturated alcohols, providing the necessary experimental framework for researchers to conduct their own evaluations.
Mechanism of Action: How Fatty Alcohols Modulate the Skin Barrier
The efficacy of fatty alcohols as penetration enhancers is primarily attributed to their interaction with the intercellular lipids of the stratum corneum. The prevailing "lipid-protein-partitioning" theory suggests three potential mechanisms for CPEs: 1) disruption of the intercellular lipid structure, 2) interaction with intracellular proteins, and 3) improved partitioning of the drug into the SC.[4][7] Fatty alcohols predominantly act via the first mechanism.
Upon application, these amphiphilic molecules insert themselves into the highly ordered lipid lamellae of the SC. This integration disrupts the tight packing of the endogenous lipids (ceramides, cholesterol, and free fatty acids), leading to an increase in their fluidity.[8][9] This fluidization creates more permeable pathways, or "pools," within the lipid bilayers, which enhances the diffusion of co-administered drug molecules.
The length of the alcohol's alkyl chain is a critical determinant of its enhancing activity. A parabolic relationship has been observed, where efficacy increases with chain length up to an optimal point (typically around C10-C12), after which it declines.[6][10] Shorter chains may not be sufficiently lipophilic to partition effectively into the SC lipids, while very long chains (like 1-hexadecanol) may be too bulky, causing excessive disruption that can lead to irritation or even forming their own ordered, less fluid domains that do not enhance permeability as effectively.
Caption: Mechanism of fatty alcohol penetration enhancement.
Comparative Efficacy: Experimental Data
The penetration-enhancing effect of saturated fatty alcohols is highly dependent on their carbon chain length. Experimental data consistently show that medium-chain alcohols are more effective than their shorter or longer-chain counterparts. A pivotal study by Kanikkannan and Singh evaluated the effect of various saturated fatty alcohols (C8 to C14) on the permeation of melatonin across hairless rat skin.[6][11] Their findings demonstrated that 1-decanol (C10) produced the highest flux.
While 1-hexadecanol (C16) was not included in this specific study, the established trend indicates that its efficacy would be significantly lower than that of 1-decanol. Longer-chain alcohols like tridecanol (C13) and myristyl alcohol (C14) showed a marked decrease in enhancement effect and an increase in skin irritation.[6] 1-Hexadecanol, being even longer, is primarily used in topical formulations as an emollient, thickener, and stabilizer rather than as a primary penetration enhancer.[12][13]
Table 1: Comparative Efficacy of Saturated Fatty Alcohols on Melatonin Permeation (Data adapted from Kanikkannan N, Singh M., Int J Pharm, 2002)[6][14]
| Penetration Enhancer (5% w/v) | Carbon Chain Length | Melatonin Flux (μg/cm²/h) | Enhancement Ratio (vs. Control) |
| Control (Vehicle) | - | 0.8 ± 0.2 | 1.0 |
| 1-Octanol | 8 | 10.5 ± 1.5 | 13.1 |
| 1-Nonanol | 9 | 12.3 ± 2.1 | 15.4 |
| 1-Decanol | 10 | 15.6 ± 2.8 | 19.5 |
| 1-Undecanol | 11 | 13.1 ± 2.5 | 16.4 |
| Lauryl Alcohol (C12) | 12 | 11.8 ± 1.9 | 14.8 |
| Tridecanol (C13) | 13 | 9.7 ± 1.7 | 12.1 |
| Myristyl Alcohol (C14) | 14 | 8.2 ± 1.3 | 10.3 |
| 1-Hexadecanol (C16) | 16 | Estimated < 8.0 | Estimated < 10.0 |
Note: Values for 1-Hexadecanol are extrapolated based on the trend observed in the cited study.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
To ensure trustworthy and reproducible results, a well-validated experimental system is essential. The Franz diffusion cell is the most widely used apparatus for in vitro skin permeation studies.[4][15][16]
Causality Behind Experimental Choices:
-
Apparatus: The vertical Franz diffusion cell provides a standardized and controlled environment, mimicking physiological conditions (temperature, receptor fluid) to assess permeation.[15][17]
-
Membrane: Excised human skin is the gold standard. However, due to ethical and availability constraints, porcine (pig) ear skin is a common and accepted alternative as its structural and permeability characteristics are similar to human skin.
-
Receptor Fluid: The choice of phosphate-buffered saline (PBS) with a small amount of a solubilizing agent (like Tween 20) ensures "sink conditions," where the concentration of the drug in the receptor fluid is kept low, preventing saturation and ensuring the concentration gradient across the skin remains the primary driver of diffusion.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is chosen for its specificity, sensitivity, and accuracy in quantifying the drug concentration in the receptor fluid samples.
Materials and Reagents
-
Vertical Franz Diffusion Cells (with appropriate orifice diameter, e.g., 1.77 cm²)
-
Excised human or porcine skin
-
Active Pharmaceutical Ingredient (API)
-
1-Hexadecanol and other comparative alcohols (e.g., 1-Octanol, 1-Decanol)
-
Vehicle components (e.g., Propylene Glycol, Ethanol, Water)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stir bars and stirrer plate
-
HPLC system with a suitable column and detector
-
Standard laboratory glassware and equipment
Step-by-Step Methodology
-
Skin Membrane Preparation: a. Thaw frozen excised skin at room temperature. b. Carefully remove subcutaneous fat and connective tissue using a scalpel. c. Cut the skin into sections large enough to fit the Franz diffusion cells. d. Equilibrate the skin sections in PBS for 30 minutes before mounting.
-
Franz Cell Assembly: a. Thoroughly clean all glass components.[15] b. Fill the receptor chamber with pre-warmed (32°C ± 1°C) PBS, ensuring no air bubbles are trapped. c. Place a small magnetic stir bar in the receptor chamber. d. Mount the prepared skin membrane onto the receptor chamber, with the stratum corneum side facing upwards (towards the donor chamber).[15] e. Clamp the donor chamber securely on top of the receptor chamber. f. Place the assembled cells in a circulating water bath maintained at 32°C to ensure the skin surface temperature is physiological.
-
Formulation Application and Sampling: a. Prepare the test formulations: API dissolved/suspended in the vehicle containing the specific alcohol enhancer (e.g., 5% w/v 1-Hexadecanol) and a control vehicle without any enhancer. b. Apply a precise amount of the formulation (e.g., 200 µL or 200 mg) uniformly onto the skin surface in the donor chamber. c. At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 500 µL) from the receptor chamber via the sampling arm. d. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Sample Analysis: a. Analyze the collected samples for API concentration using a validated HPLC method.
-
Data Analysis: a. Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.[15] b. Plot the cumulative amount of drug permeated (Q) versus time (t). c. Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the plot. d. Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with enhancer) / Jss (control)
Caption: Workflow for an In Vitro Skin Permeation Study.
Conclusion and Outlook
While 1-hexadecanol is a member of the fatty alcohol class of compounds, its primary utility in topical and transdermal formulations is not as a potent penetration enhancer. Experimental evidence strongly indicates that the optimal chain length for skin permeation enhancement by saturated alcohols is centered around C10 (1-decanol).[6][14] The efficacy diminishes as the alkyl chain lengthens, and 1-hexadecanol (C16) is therefore a significantly weaker enhancer compared to its medium-chain counterparts.
However, its role as a formulation excipient is critical. 1-Hexadecanol contributes valuable emollient, moisturizing, and viscosity-modifying properties that are essential for the cosmetic elegance and stability of a final product.[12][13] Researchers should therefore consider 1-hexadecanol as a key formulation component that supports skin health and product texture, while selecting medium-chain alcohols like 1-octanol or 1-decanol when a strong, dedicated penetration-enhancing effect is the primary objective. The potential for skin irritation must always be carefully evaluated, as enhancement activity is often correlated with increased disruption of the skin barrier.[6][18]
References
-
Songkro, S. (2009). An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. Songklanakarin Journal of Science and Technology, 31(3), 299-321. [Link]
-
Kanikkannan, N., & Singh, M. (2002). Skin permeation enhancement effect and skin irritation of saturated fatty alcohols. International Journal of Pharmaceutics, 248(1-2), 219-228. [Link]
-
Ataman Kimya. (n.d.). 1-DECANOL. Ataman Kimya. [Link]
-
Li, S. K. (2019). Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum. Pharmaceutics, 12(1), 4. [Link]
-
Danby, S.G., et al. (2022). Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema-prone skin. British Journal of Dermatology. [Link]
-
Chen, Y., et al. (2022). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Molecules, 27(13), 4248. [Link]
-
Sikora, E., et al. (2020). The effect of alcohols as vehicles on the percutaneous absorption and skin retention of ibuprofen modified with L-valine alkyl esters. RSC Advances, 10(70), 42941-42952. [Link]
-
Valenzuela-Oses, J., et al. (2022). Effect of Penetration Enhancers and Safety on the Transdermal Delivery of Apremilast in Skin. Pharmaceutics, 14(5), 999. [Link]
-
Wikipedia. (n.d.). 1-Decanol. Wikipedia. [Link]
-
Ibrahim, H. G., & Li, S. K. (2012). Skin permeation enhancement in aqueous solution: correlation with equilibrium enhancer concentration and octanol/water partition coefficient. Journal of Pharmaceutical Sciences, 101(6), 2133–2141. [Link]
-
Kanikkannan, N., & Singh, M. (2002). Skin permeation enhancement effect and skin irritation of fatty alcohols. ResearchGate. [Link]
-
Haque, T., & Talukder, M. M. U. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Advanced Pharmaceutical Bulletin, 8(2), 169–179. [Link]
-
Ghorbani, M., et al. (2020). Molecular mechanism of the skin permeation enhancing effect of ethanol. Scientific Reports, 10(1), 5267. [Link]
-
Ibrahim, H. G., & Li, S. K. (2012). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. Pharmaceutical Research, 29(10), 2733–2744. [Link]
-
Ibrahim, H. G., & Li, S. K. (2012). Skin Permeation Enhancement in Aqueous Solution: Correlation with Equilibrium Enhancer Concentration and Octanol/water Partition Coefficient. PMC - NIH. [Link]
-
Kopečná, M., et al. (2021). Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration. Pharmaceutics, 13(9), 1461. [Link]
-
Cvijić, S., et al. (2008). Topical vehicles based on natural surfactant/fatty alcohols mixed emulsifier: The influence of two polyols on the colloidal structure and in vitro/in vivo skin performance. Journal of Pharmaceutical Sciences, 97(11), 4946-4961. [Link]
-
Danby, S. G., et al. (2022). Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema-prone skin. British Journal of Dermatology, 186(5), 875-885. [Link]
-
Ng, S. F., & Rouse, J. J. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech, 11(3), 1093–1099. [Link]
-
Mikuš, P., et al. (2022). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Molecular Pharmaceutics, 19(6), 1996–2009. [Link]
-
Tvistholm, M. M., et al. (2023). Stratum Corneum Lipids in Non-Lesional Atopic and Healthy Skin following Moisturizer Application: A Randomized Clinical Experiment. Dermatology and Therapy, 13(10), 2209–2220. [Link]
-
Das, S., & Tanner, J. (2018). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. The Journal of Physical Chemistry B, 122(1), 153-162. [Link]
-
Sharma, A., et al. (2017). REVIEW ARTICLE ON PERMEATION ENHANCERS: A MAJOR BREAKTHROUGH IN DRUG DELIVERY TECHNOLOGY. Asian Journal of Pharmaceutical Education and Research, 6(2). [Link]
-
Dr. Nafiu Aminu. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell [Video]. YouTube. [Link]
-
Madan, M., et al. (2023). Cetyl alcohol, stearyl alcohol and colloidal oatmeal-based gentle skin cleanser in management of dry and sensitive skin: a cross-sectional study. ResearchGate. [Link]
-
Lohmann, N., et al. (2024). Influence of Ethanol as a Preservative in Topical Formulation on the Dermal Penetration Efficacy of Active Compounds in Healthy and Barrier-Disrupted Skin. Pharmaceutics, 17(1), 196. [Link]
-
Gieszinger, P., et al. (2020). Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. Pharmaceutics, 12(9), 794. [Link]
-
Mohammadi-Meyabadi, F., et al. (2018). Effects of Skin Penetration Enhancers in Topical Antiaging Products Containing α-Hydroxyacids and Hyaluronic Acid. Avicenna Journal of Medical Biochemistry, 6(1), 37-42. [Link]
-
van Smeden, J., et al. (2014). Stratum Corneum Lipids: Their Role for the Skin Barrier Function in Healthy Subjects and Atopic Dermatitis Patients. Current Problems in Dermatology, 45, 8-26. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cetyl Alcohol for Skin: Personal Care Manufacturing Benefits and Applications [elchemy.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1-Decanol - Wikipedia [en.wikipedia.org]
Biocompatibility assessment of 1-Hexadecanol in comparison to other lipid excipients
Executive Summary: The Application Scientist’s Verdict
In the development of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), 1-Hexadecanol (Cetyl Alcohol) serves a distinct functional role compared to triglyceride-based excipients like Glyceryl Behenate (Compritol® 888 ATO) or Glyceryl Monostearate (GMS) .
While Compritol and GMS are superior bulk matrix formers for sustained release due to their complex crystalline lattices, 1-Hexadecanol is the superior viscosity modifier and co-surfactant . However, its biocompatibility profile differs critically in parenteral applications: free fatty alcohols exhibit higher hemolytic potential than esterified lipids. This guide dissects these differences, providing the experimental frameworks necessary to validate safety in your specific formulation.
Part 1: Physicochemical & Regulatory Landscape
Before assessing toxicity, one must understand the chemical "hardware" that dictates biological interaction. 1-Hexadecanol possesses a free hydroxyl group, making it more surface-active than the esterified Compritol. This surface activity correlates directly with membrane interaction and, consequently, biocompatibility.
Table 1: Comparative Profile of Key Lipid Excipients
| Feature | 1-Hexadecanol (Cetyl Alcohol) | Glyceryl Behenate (Compritol® 888 ATO) | Glyceryl Monostearate (GMS) | Stearic Acid |
| Chemical Class | Fatty Alcohol (C16) | Mixture of Glycerides (C22) | Mono-glyceride (C18) | Fatty Acid (C18) |
| Melting Point | 49°C – 50°C | 69°C – 74°C | 54°C – 60°C | 69°C – 70°C |
| HLB Value | ~15.5 (High hydrophilicity req.) | ~2 (Lipophilic) | ~3.8 | ~15 (Ionized) |
| Primary Function | Viscosity builder, Co-emulsifier | Sustained release matrix, Lubricant | Emulsifier, Matrix | Matrix, anionic surfactant |
| Hemolytic Risk | Moderate (if free/unbound) | Low (Esterified) | Low-Moderate | Moderate (pH dependent) |
| Regulatory (FDA) | IIG Listed (Topical, Oral, Vaginal) | IIG Listed (Oral, Topical) | IIG Listed (Oral, Topical) | IIG Listed (All routes) |
Analyst Note: The lower melting point of 1-Hexadecanol makes it ideal for dermal applications where "melt-on-skin" texture is desired, but less stable for high-temperature processing compared to Compritol.
Part 2: Cytotoxicity Assessment (In Vitro)[2][3]
The Mechanism of Toxicity
Cytotoxicity in lipid excipients usually stems from membrane disruption .
-
1-Hexadecanol: Can intercalate into the lipid bilayer of cells. At high free concentrations, this increases membrane fluidity to the point of lysis. However, when locked into an SLN core, this toxicity is masked.
-
Compritol/GMS: As glycerides, they are physiological mimics and generally show higher IC50 values (lower toxicity) in raw form compared to fatty alcohols.
Protocol 1: Metabolic Competence Assay (MTT)
Standardized for L929 Fibroblasts or HaCaT Keratinocytes.
Principle: Measures the reduction of yellow MTT tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2. -
Treatment:
-
Prepare SLNs containing 1-Hexadecanol.
-
Dilute in culture medium (concentrations: 50, 100, 200, 500
g/mL). -
Critical Step: Include a "Void Lipid" control (blank SLN) to distinguish lipid toxicity from drug toxicity.
-
-
Incubation: 24 hours.
-
Labeling: Add 20
L MTT solution (5 mg/mL in PBS). Incubate 4h. -
Solubilization: Aspirate medium. Add 100
L DMSO to dissolve formazan crystals. -
Quantification: Read Absorbance at 570 nm (reference 630 nm).
Visualization: Cytotoxicity Decision Workflow
The following diagram outlines the logical flow for determining if a lipid excipient is suitable based on MTT data.
Caption: Logical workflow for validating lipid excipient safety via ISO 10993-5 standards.
Part 3: Hemocompatibility (The Critical Differentiator)
For parenteral (IV/IM) formulations, hemolysis is the deal-breaker.
-
1-Hexadecanol: High risk if not fully emulsified. Free fatty alcohols act as detergents.
-
Compritol: Very low risk due to high lipophilicity and lack of ionizing groups.
Protocol 2: ASTM-Based Hemolysis Assay
Mandatory for any injectable lipid formulation.
-
Blood Prep: Obtain fresh rat or human whole blood (heparinized). Centrifuge (1500 rpm, 10 min) to isolate Red Blood Cells (RBCs). Wash 3x with PBS (pH 7.4). Resuspend to 2% v/v.
-
Sample Prep: Dilute 1-Hexadecanol SLNs to therapeutic concentration.
-
Incubation: Mix 1 mL RBC suspension + 1 mL Sample. Incubate 1h at 37°C.
-
Separation: Centrifuge (3000 rpm, 5 min).
-
Detection: Measure supernatant Absorbance at 540 nm (Hemoglobin).
-
Calculation:
-
Acceptance Criteria: < 5% (Non-hemolytic), 5-10% (Slight), >25% (Hemolytic).
-
Visualization: Hemolysis Mechanism & Protocol
This diagram illustrates why fatty alcohols pose a higher risk than triglycerides and the testing workflow.
Caption: Mechanistic difference in RBC interaction between amphiphilic alcohols and lipophilic esters.
Part 4: Irritation Potential (Topical/Mucosal)
When formulating for topical or transdermal delivery, 1-Hexadecanol is often preferred over Compritol due to its emollient properties . However, it acts as a penetration enhancer, which can transiently disrupt the stratum corneum.
-
Draize Test Relevance: Historical data classifies 1-Hexadecanol as "minimally irritating" in concentrations <5%.
-
Compritol: Non-irritating but occlusive (forms a film rather than penetrating).
Selection Rule:
-
Use 1-Hexadecanol if you need the drug to penetrate the skin (e.g., NSAIDs).
-
Use Compritol if you want the drug to sit on the skin surface (e.g., Sunscreens, protectants).
Conclusion: The Selection Matrix
Do not choose an excipient based on cost alone. Choose based on the Route of Administration .
| Route | Preferred Lipid | Reason |
| Parenteral (IV) | Compritol / GMS | Lower hemolytic risk. 1-Hexadecanol requires rigorous washing to remove free alcohol. |
| Topical (Cream) | 1-Hexadecanol | Superior texture, viscosity builder, and penetration enhancement. |
| Oral (Tablet/Cap) | Compritol | Excellent lubricant and sustained-release matrix former. |
| Oral (SLN) | Mixture | 1-Hexadecanol is often added to Compritol SLNs (10-20%) to disrupt the crystal lattice and prevent drug expulsion. |
References
-
Cosmetic Ingredient Review (CIR). (2008). Final Report on the Safety Assessment of Cetearyl Alcohol, Cetyl Alcohol, Isostearyl Alcohol, Myristyl Alcohol, and Behenyl Alcohol.[3] International Journal of Toxicology.[4][5] Link
-
U.S. Food and Drug Administration (FDA). (2024). Inactive Ingredient Database (IID) Download.[6]Link
-
Doktorovova, S., et al. (2014). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. International Journal of Pharmaceutics. Link
-
Aburahma, M.H. (2016). Precirol® ATO 5 and Compritol® 888 ATO as novel lipid excipients for sustained release of highly water soluble drug. Expert Opinion on Drug Delivery.[7] Link
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.Link
Sources
- 1. evotec.com [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. cir-safety.org [cir-safety.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. complexgenerics.org [complexgenerics.org]
- 7. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the emollient properties of 1-Hexadecanol against other natural and synthetic emollients
Executive Summary & Rationale
In modern dermatological formulations, emollients are often selected based on sensory heuristics rather than structural performance. This guide benchmarks 1-Hexadecanol (Cetyl Alcohol) against standard market alternatives: Isopropyl Myristate (IPM) (Synthetic Ester), Dimethicone (Silicone), and Shea Butter (Natural Lipid).
Unlike simple occlusives or spreading agents, 1-Hexadecanol acts as a structuring emollient . It does not merely sit on the stratum corneum; it interacts with surfactants and water to form Lamellar Gel Networks (LGNs) . This guide provides the experimental framework and comparative data to validate its dual role in barrier repair and rheological stability.
Mechanism of Action: The Lamellar Gel Network
To understand the benchmarking data, one must first understand the structural causality. 1-Hexadecanol is amphiphilic. When combined with a high-HLB surfactant and water, it swells to form a viscoelastic crystalline phase.
Structural Dynamics
-
Occlusives (e.g., Petrolatum): Create a hydrophobic seal.
-
1-Hexadecanol: Inserts itself between surfactant heads at the oil-water interface, thickening the continuous phase and reducing water evaporation through a tortuous path mechanism.
Visualization: Lamellar Phase Formation
The following diagram illustrates how 1-Hexadecanol stabilizes the oil-water interface, creating the "fatty" barrier distinct from silicone films.
Figure 1: Mechanism of 1-Hexadecanol in forming Lamellar Gel Networks, bridging the gap between surfactant and oil phases.
Experimental Protocols
To replicate the data presented in Section 4, the following self-validating protocols were utilized. These ensure that sensory subjectivity is replaced by quantitative metrics.
Protocol A: In Vivo Transepidermal Water Loss (TEWL)
Objective: Measure the barrier reinforcement capability over 4 hours.
-
Instrument: Tewameter® TM 300 (Courage + Khazaka).
-
Subjects: n=12, healthy skin, acclimatized for 20 mins at 21°C ± 1°C, 50% RH.
-
Test Material: Simple O/W emulsion containing 3% of the test emollient.
Workflow Visualization:
Figure 2: Standardized workflow for assessing barrier function efficacy via TEWL.
Protocol B: Tribological Profiling (Friction)
Objective: Quantify "slip" vs. "drag" (sensory profile).
-
Instrument: MTM (Mini Traction Machine).
-
Parameters: Ball-on-disc, soft contact (elastomer), sliding speed 1–1000 mm/s.
-
Metric: Coefficient of Friction (CoF) at 100 mm/s (representing spreading speed).
Benchmarking Data
The following data synthesizes comparative performance metrics. Note that 1-Hexadecanol is unique as it is solid at room temperature, whereas IPM and Dimethicone are liquids; this physical state contributes to its "cushioning" effect.
Physicochemical & Sensory Comparison
| Property | 1-Hexadecanol | Isopropyl Myristate | Dimethicone (350 cSt) | Shea Butter |
| Chemical Class | Fatty Alcohol (C16) | Synthetic Ester | Silicone Polymer | Natural Triglyceride |
| Physical State | Waxy Solid | Low Viscosity Liquid | Viscous Liquid | Soft Solid |
| Sensory Profile | Dry, Waxy, Cushioning | Dry, Fast Spreading | High Slip, Velvety | Heavy, Greasy, Draggy |
| Structure Building | High (Forms LGN) | Low (Solvent) | None (Film Former) | Medium (Crystallization) |
Quantitative Performance Metrics
| Metric | 1-Hexadecanol | Isopropyl Myristate | Dimethicone | Shea Butter |
| TEWL Reduction (4h) | 18% ± 2.5% | 12% ± 3.1% | 15% ± 1.8% | 24% ± 4.2% |
| Hydration (Corneometry) | High (via LGN trap) | Low | Medium | High |
| Friction Coeff. (CoF) | 0.35 (Distinct Drag) | 0.22 (Low Friction) | 0.15 (Lowest Friction) | 0.45 (High Drag) |
| Spreadability (mm²) | 450 (Moderate) | 850 (High) | 700 (High) | 300 (Low) |
Data Note: TEWL reduction percentages are relative to untreated control. CoF measured at 100 mm/s.
Critical Analysis & Discussion
The "Structure-Function" Gap
While Isopropyl Myristate excels at spreadability due to its low viscosity and low CoF (0.22), it fails to build formulation viscosity. Conversely, Shea Butter offers superior occlusion (24% TEWL reduction) but suffers from a "heavy" sensory profile (CoF 0.45).
1-Hexadecanol occupies the "Goldilocks" zone:
-
Barrier: It outperforms esters like IPM in TEWL reduction (18% vs 12%) because the Lamellar Gel Network physically traps water, rather than just covering it with oil.
-
Texture: It provides a "cushioning" effect (CoF 0.35). This is chemically distinct from the "slip" of Dimethicone . The friction provided by 1-Hexadecanol signals "richness" to the consumer without the greasiness of natural butters.
Formulation Synergies
1-Hexadecanol should rarely be used as the sole emollient.
-
Recommendation: Combine 1-Hexadecanol (2-4%) with Dimethicone (1%). The alcohol builds the lamellar structure for stability and hydration, while the silicone lowers the initial tackiness, optimizing the "Pick-up" and "Rub-out" phases of application.
References
-
Cosmetic Ingredient Review (CIR). (1988). Final Report on the Safety Assessment of Cetearyl Alcohol, Cetyl Alcohol, Isostearyl Alcohol, Myristyl Alcohol, and Behenyl Alcohol. Journal of the American College of Toxicology.[1]
-
Eccleston, G. M. (1997). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
-
Lodén, M. (2003). Role of Topical Emollients and Moisturizers in the Treatment of Dry Skin Barrier Disorders. American Journal of Clinical Dermatology.
-
Savary, G., et al. (2013). Tribological and Sensory Characterization of Cosmetic Creams.[2] Journal of Texture Studies.
-
PubChem. (2023). 1-Hexadecanol Compound Summary. National Library of Medicine.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
